molecular formula C10H10N2O3 B2473395 ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate CAS No. 33545-44-7

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B2473395
CAS No.: 33545-44-7
M. Wt: 206.201
InChI Key: GSVBXAZEQDJUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate (CAS: 33545-44-7) is a high-purity heterocyclic compound with a molecular formula of C10H10N2O3 and a molecular weight of 206.20 g/mol . This chemical is provided with a minimum purity of 98% and has a characterized melting point range of 135°C to 137°C . It features a pyrazole ring substituted with a furan moiety and an ethyl ester functional group, making it a valuable scaffold in organic and medicinal chemistry research.Pyrazole derivatives are a pharmacologically significant class of compounds, extensively studied for their diverse biological activities . They are known to be key structural components in numerous pharmacological agents with therapeutic applications including anti-inflammatory, antibacterial, antifungal, anticancer, antidepressant, and antiviral activities . As such, this compound serves as a versatile building block for the synthesis of novel bioactive molecules and for exploration in drug discovery programs. It is also a useful intermediate for investigating structure-activity relationships (SAR) in heterocyclic chemistry. The product is intended for research and development applications in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care, storing it at ambient temperatures and consulting the safety data sheet for detailed handling instructions .

Properties

IUPAC Name

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVBXAZEQDJUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Ethyl 3-(Furan-2-yl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous pharmacologically active agents.[1][2] This document outlines a robust and reproducible synthetic methodology, grounded in the classical Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl precursor with hydrazine.[3][4][5][6][7] We delve into the mechanistic underpinnings of this transformation, providing field-proven insights into reaction optimization. Furthermore, a complete protocol for the synthesis of the key intermediate, ethyl 4-(2-furyl)-2,4-dioxobutanoate, is detailed. The guide culminates in a thorough characterization of the final product using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, complete with expected data and interpretations. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Furan-Pyrazole Scaffolds

The fusion of distinct heterocyclic rings into a single molecular entity is a cornerstone of modern medicinal chemistry, often leading to synergistic or novel pharmacological profiles. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure, appearing in a wide array of approved drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and various agents with antitumor, antimicrobial, and analgesic properties.[1][2]

The furan moiety, an oxygen-containing aromatic heterocycle, is also prevalent in bioactive natural products and synthetic compounds.[8] The strategic combination of the furan and pyrazole rings in this compound creates a molecule with a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex pharmaceutical agents. This guide provides a detailed, reliable, and scientifically-grounded pathway to access this important compound.

Synthetic Strategy and Mechanistic Insights

The most reliable and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5][6][7] This approach, a variant of the Knorr pyrazole synthesis, is efficient and generally high-yielding.[3][5]

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule reveals a straightforward disconnection across the pyrazole ring, leading back to two key precursors: hydrazine and a β-ketoester, specifically ethyl 4-(2-furyl)-2,4-dioxobutanoate. This 1,3-dicarbonyl compound is, in turn, accessible via a Claisen condensation between 2-acetylfuran and diethyl oxalate.

The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive

The core of this synthesis is the reaction between the 1,3-dicarbonyl compound and hydrazine. The mechanism proceeds as follows:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the dicarbonyl compound. Given the two distinct carbonyls in our precursor (a ketone and a keto-ester), the more electrophilic ketone is the preferred site of initial attack.

  • Imine Formation: This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester carbonyl).

  • Final Dehydration: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

The use of a protic solvent like ethanol is crucial as it facilitates the necessary proton transfers throughout the reaction. A catalytic amount of acid, such as glacial acetic acid, is often employed to protonate the carbonyl oxygen, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack.[3][9]

Knorr_Pyrazole_Synthesis Reactants Ethyl 4-(2-furyl)-2,4-dioxobutanoate + Hydrazine Hydrate Step1 Nucleophilic Attack on Ketone Carbonyl Reactants->Step1 Ethanol, Acetic Acid (cat.) Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclic Hemiaminal Step2->Intermediate2 Step3 Dehydration & Aromatization Intermediate2->Step3 Product Ethyl 3-(furan-2-yl)-1H- pyrazole-5-carboxylate Step3->Product

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol

This protocol is divided into two main stages: the synthesis of the 1,3-dicarbonyl intermediate and its subsequent cyclization to the target pyrazole.

Materials and Instrumentation
Reagents & MaterialsGradeSupplier
2-Acetylfuran≥98%Standard chemical supplier
Diethyl oxalate≥99%Standard chemical supplier
Sodium ethoxide≥95%Standard chemical supplier
Hydrazine hydrate80% solutionStandard chemical supplier
Absolute EthanolAnhydrousStandard chemical supplier
Diethyl EtherAnhydrousStandard chemical supplier
Hydrochloric Acid2M SolutionStandard chemical supplier
Glacial Acetic AcidACS GradeStandard chemical supplier
Ethyl AcetateHPLC GradeStandard chemical supplier
HexanesHPLC GradeStandard chemical supplier
Anhydrous Sodium SulfateACS GradeStandard chemical supplier

Instrumentation: Magnetic stirrer with heating, reflux condenser, round-bottom flasks, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, melting point apparatus, NMR spectrometer (≥300 MHz), FT-IR spectrometer, Mass spectrometer.

Stage 1: Synthesis of Ethyl 4-(2-furyl)-2,4-dioxobutanoate

This procedure is adapted from established Claisen condensation methodologies.[10]

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium ethoxide (5.1 g, 75 mmol) and 100 mL of anhydrous diethyl ether.

  • Reaction Initiation: Cool the suspension to 0 °C in an ice bath. A solution of 2-acetylfuran (5.5 g, 50 mmol) and diethyl oxalate (10.95 g, 75 mmol) in 50 mL of anhydrous diethyl ether is added dropwise over 30 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a yellowish precipitate indicates product formation.

  • Work-up: The reaction mixture is poured into 150 mL of ice-cold 2M hydrochloric acid. The resulting mixture is transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which can be purified by recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford ethyl 4-(2-furyl)-2,4-dioxobutanoate as a solid.

Stage 2: Synthesis of this compound

This protocol is a direct application of the Knorr pyrazole synthesis.[9]

  • Setup: In a 100 mL round-bottom flask, dissolve ethyl 4-(2-furyl)-2,4-dioxobutanoate (4.2 g, 20 mmol) in 40 mL of absolute ethanol.

  • Reagent Addition: To this solution, add hydrazine hydrate (1.25 g, 25 mmol) followed by 3-4 drops of glacial acetic acid.

  • Reaction: The mixture is heated to reflux (approximately 78 °C) and maintained for 4-6 hours. The reaction progress should be monitored by TLC (e.g., 30% ethyl acetate in hexanes).

  • Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is partially evaporated under reduced pressure. The resulting solution is cooled in an ice bath to induce crystallization.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the final product, this compound.[11] Further purification can be achieved by recrystallization from ethanol if necessary.

Experimental_Workflow Start Start Materials: 2-Acetylfuran, Diethyl Oxalate Step1 Claisen Condensation (NaOEt, Ether) Start->Step1 Intermediate Ethyl 4-(2-furyl)-2,4-dioxobutanoate Step1->Intermediate Step2 Cyclocondensation (Hydrazine, EtOH, HAc) Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Step3 Purification (Recrystallization) Crude_Product->Step3 Final_Product Final Product: This compound Step3->Final_Product Analysis Characterization (NMR, MS, IR, MP) Final_Product->Analysis

Caption: Overall synthetic workflow.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Melting Point 135-137 °C[11]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5-12.0br s1HPyrazole N-H Broad signal due to exchange and hydrogen bonding.
~7.50dd1HFuran H5Downfield due to proximity to oxygen.
~7.10s1HPyrazole H4Singlet in the aromatic region.
~6.75d1HFuran H3Coupled to H4.
~6.50dd1HFuran H4Coupled to H3 and H5.
4.45q2H-O-CH₂ -CH₃Quartet due to coupling with methyl protons.
1.42t3H-O-CH₂-CH₃ Triplet due to coupling with methylene protons.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~161.0Ester C =O
~148.0Pyrazole C 3
~144.0Furan C 2
~142.5Furan C 5
~138.0Pyrazole C 5
~111.8Furan C 4
~108.0Furan C 3
~105.0Pyrazole C 4
~61.5-O-CH₂ -CH₃
~14.3-O-CH₂-CH₃

Mass Spectrometry (ESI+)

m/zAssignment
207.07[M+H]⁺ (Calculated: 207.0764)
229.06[M+Na]⁺ (Calculated: 229.0584)

FT-IR Spectroscopy (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
~3200-3400N-H stretch (broad)
~3100C-H stretch (aromatic)
~2980C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1580, 1470C=C and C=N stretching (aromatic rings)
~1250C-O stretch (ester)

Safety, Storage, and Disposal

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium ethoxide is corrosive and reacts violently with water. It should be handled under an inert atmosphere.

  • All organic solvents are flammable and should be handled away from ignition sources.

  • The final product should be stored in a cool, dry place, away from light.

  • All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound. By following the two-stage procedure—Claisen condensation followed by Knorr pyrazole cyclization—researchers can access this valuable heterocyclic building block in good yield and high purity. The comprehensive characterization data provided serves as a benchmark for confirming the identity and quality of the synthesized material, enabling its confident use in subsequent research and development activities, particularly in the field of medicinal chemistry.

References

Unveiling the Solid-State Architecture of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Structural Elucidation in Modern Drug Development

In the landscape of contemporary drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. For researchers, scientists, and drug development professionals, access to detailed crystallographic data provides invaluable insights into intermolecular interactions, potential polymorphs, and the foundational framework for structure-activity relationship (SAR) studies. This guide offers an in-depth technical exploration of the crystal structure of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, a heterocyclic entity of significant interest in medicinal chemistry. The furan-pyrazole scaffold is a recognized "privileged structure" due to its recurrence in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory.[1][2] This document is designed to serve as a comprehensive resource, elucidating the synthesis, structural characterization, and crystallographic intricacies of this promising molecule.

Synthesis and Crystallogenesis: From Molecular Blueprint to Crystalline Form

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of this compound can be achieved through a well-established cyclocondensation reaction.

Synthetic Protocol

A robust method for the synthesis of the title compound involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.[3][4]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Synthesis_Workflow reagents Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate + Hydrazine Hydrate reaction Cyclocondensation in Ethanol (Reflux) reagents->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

The Art of Crystal Growth: A Prerequisite for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure determination.[5] For this compound, the slow evaporation technique is a promising approach.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent system, such as a mixture of ethanol and water, at a slightly elevated temperature to achieve saturation.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent over several days to weeks should yield well-formed, X-ray quality crystals.

Spectroscopic and Physicochemical Characterization

Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized compound through various spectroscopic techniques.

PropertyExperimental/Predicted Value
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Melting Point 135-137 °C
¹H NMR (CDCl₃, ppm) δ 1.4 (t, 3H, CH₃), 4.4 (q, 2H, CH₂), 6.5 (dd, 1H, furan-H), 7.0 (d, 1H, pyrazole-H), 7.2 (d, 1H, furan-H), 7.6 (d, 1H, furan-H), 9.8 (s, 1H, NH) (Predicted)
¹³C NMR (CDCl₃, ppm) δ 14.5 (CH₃), 61.5 (CH₂), 108.0 (furan-CH), 112.0 (furan-CH), 115.0 (pyrazole-CH), 143.0 (furan-C), 145.0 (pyrazole-C), 150.0 (pyrazole-C), 162.0 (C=O) (Predicted)
IR (KBr, cm⁻¹) ~3200-3400 (N-H stretch), ~1720 (C=O stretch), ~1500-1600 (C=N and C=C stretch)[6]

Unveiling the Crystal Structure: A Hypothetical Model Based on Analogous Compounds

As of the writing of this guide, a definitive, publicly available crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). However, based on the crystal structures of closely related compounds, such as 3-(furan-2-yl)-5-(4-phenylphenyl)-1H-pyrazole[7] and various other substituted pyrazoles,[8] we can propose a highly probable structural model.

Predicted Crystallographic Parameters

The title compound is predicted to crystallize in a centrosymmetric space group, likely P-1 (triclinic) or P2₁/n (monoclinic), which are common for pyrazole derivatives.[8][9]

ParameterPredicted Value
Crystal System Triclinic
Space Group P-1
a (Å) ~8-10
b (Å) ~10-12
c (Å) ~12-14
α (°) ~70-80
β (°) ~80-90
γ (°) ~70-80
V (ų) ~1000-1200
Z 4
Molecular Conformation and Intermolecular Interactions

The molecular structure will feature a planar pyrazole ring, with the furan and ethyl carboxylate substituents likely exhibiting some degree of torsional flexibility. A DFT study on the closely related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid suggests a planar conformation is energetically favorable.[10]

A key feature of the crystal packing will be the formation of hydrogen-bonded dimers or chains through the N-H group of the pyrazole ring and the carbonyl oxygen of the ethyl carboxylate group of an adjacent molecule.[7] This N-H···O hydrogen bonding is a common and influential interaction in the solid-state structures of pyrazole derivatives.

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A_N1 N-H A_R Rest of Molecule A A_N1->A_R B_C5 C=O A_N1->B_C5 N-H···O A_C5 C=O A_C5->A_R B_N1 N-H B_R Rest of Molecule B B_N1->B_R B_C5->B_R

Caption: Predicted intermolecular N-H···O hydrogen bonding motif.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic furan and pyrazole rings of adjacent molecules are also anticipated to play a significant role in stabilizing the crystal lattice. These interactions are crucial for understanding the solid-state packing and can influence the material's properties.

Implications for Drug Development

The detailed structural information, even when modeled based on close analogs, provides a powerful tool for drug development professionals.

  • Structure-Activity Relationship (SAR) Studies: A clear understanding of the three-dimensional structure allows for the rational design of new analogs with improved potency and selectivity. The orientation of the furan and ethyl carboxylate groups relative to the pyrazole core can inform the design of molecules that better fit into the binding pocket of a biological target.

  • Polymorph Screening: The predicted hydrogen bonding and π-π stacking motifs suggest the potential for polymorphism, where the compound can exist in different crystalline forms. Each polymorph can have distinct physical properties, and identifying and characterizing them is a critical step in drug development to ensure batch-to-batch consistency and optimal formulation.

  • In Silico Drug Design: The crystallographic data serves as a crucial input for computational modeling and docking studies. This allows for the virtual screening of large compound libraries and the prediction of binding affinities, accelerating the discovery of new lead compounds.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the synthesis, characterization, and predicted crystal structure of this compound. While a definitive experimental crystal structure is not yet publicly available, the presented model, based on robust data from analogous compounds, offers a valuable framework for researchers in the field. The elucidation of the precise crystal structure through single-crystal X-ray diffraction remains a critical next step to validate and refine this model. Such experimental data would provide a definitive understanding of the solid-state architecture and further empower the rational design of novel therapeutics based on the promising furan-pyrazole scaffold.

References

An In-depth Technical Guide to Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, molecules incorporating both pyrazole and furan rings have garnered significant attention due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of a noteworthy example of this class: ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. This document will delve into its synthesis, structural characteristics, spectral properties, and explore its potential in the realm of drug discovery and development, offering valuable insights for researchers in medicinal chemistry and related fields.

Molecular Structure and Physicochemical Properties

This compound possesses a distinctive molecular architecture, featuring a central pyrazole ring substituted with a furan moiety at the 3-position and an ethyl carboxylate group at the 5-position. This arrangement of functional groups dictates its chemical behavior and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 33545-44-7[1]
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
Melting Point 135-137 °C[1]
Boiling Point 403.1 °C at 760 mmHg[1]
Density 1.263 g/cm³[1]
Appearance Not explicitly stated, likely a solid at room temperature
Solubility No data available

Synthesis of this compound

A plausible synthetic route is the cyclocondensation of ethyl 2,4-dioxo-4-(furan-2-yl)butanoate with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid. This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.

Experimental Protocol: General Synthesis of Ethyl 3-aryl-1H-pyrazole-5-carboxylates

This protocol is adapted from established methods for the synthesis of similar pyrazole derivatives and can be optimized for the target molecule.[2][3]

Materials:

  • Ethyl 2,4-dioxo-4-(furan-2-yl)butanoate

  • Hydrazine hydrate

  • Ethanol or Glacial Acetic Acid

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve ethyl 2,4-dioxo-4-(furan-2-yl)butanoate in a suitable solvent (e.g., ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of hydrazine hydrate to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis of this compound reagent1 Ethyl 2,4-dioxo-4- (furan-2-yl)butanoate reaction Cyclocondensation (e.g., in Ethanol) reagent1->reaction reagent2 Hydrazine Hydrate (NH2NH2·H2O) reagent2->reaction product Ethyl 3-(furan-2-yl)-1H- pyrazole-5-carboxylate reaction->product Biological_Activity compound Ethyl 3-(furan-2-yl)-1H- pyrazole-5-carboxylate activity1 Potential Antimicrobial Activity compound->activity1 Inhibition of microbial growth activity2 Potential Anticancer Activity compound->activity2 Induction of apoptosis, Inhibition of cell proliferation

References

An In-depth Technical Guide to 3-Aminopiperidine-2,6-dione Hydrochloride: A Cornerstone for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial inquiries for CAS number 33545-44-7 may lead to "Ethyl 3-(2-furyl)pyrazole-5-carboxylate." While we provide a brief summary of this compound's properties for clarity, the focus of this guide, tailored for researchers in drug development, is 3-Aminopiperidine-2,6-dione hydrochloride . This compound, a critical building block for groundbreaking therapeutics, is frequently associated with CAS numbers 24666-56-6 (for the racemic mixture) and 25181-50-4 (for the (S)-enantiomer). Given its profound impact on modern pharmacology, we have deduced it to be the compound of primary interest.

Part 1: The Foundational Role of 3-Aminopiperidine-2,6-dione Hydrochloride in Modern Drug Discovery

3-Aminopiperidine-2,6-dione hydrochloride is more than a mere chemical intermediate; it is a pivotal scaffold in the architecture of targeted therapeutics. Its significance lies in its integral role in the synthesis of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, and more recently, as the E3 ligase-recruiting component in many Proteolysis Targeting Chimeras (PROTACs).[1] These molecules have revolutionized the treatment of hematological cancers and are at the forefront of the new paradigm of targeted protein degradation.[2][3]

This guide provides a comprehensive overview of the physicochemical properties, biological significance, synthesis, and handling of 3-aminopiperidine-2,6-dione hydrochloride, offering both foundational knowledge and practical insights for its application in the laboratory.

Part 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-aminopiperidine-2,6-dione hydrochloride is essential for its effective use in synthesis and biological assays. The hydrochloride salt form is favored for its enhanced stability and solubility in aqueous media compared to the free base.[4]

Table 1: Physicochemical Properties of 3-Aminopiperidine-2,6-dione Hydrochloride

PropertyValueSource(s)
IUPAC Name 3-aminopiperidine-2,6-dione;hydrochloride[5]
Synonyms 3-Amino-2,6-piperidinedione hydrochloride, 2-Amino-glutarimide Hydrochloride[6][7][8]
CAS Number 24666-56-6 (racemate), 2686-86-4[5][7]
Molecular Formula C₅H₉ClN₂O₂[5][6][7]
Molecular Weight 164.59 g/mol [5][6][7]
Appearance White to off-white crystalline solid[9]
Melting Point >245°C (decomposes)[7]
Solubility Soluble in water. The hydrochloride salt enhances water solubility.[4][6][9]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere. The compound is hygroscopic.[7]

For the sake of clarity, the properties of the compound associated with the initially provided CAS number are presented below.

Table 2: Physicochemical Properties of Ethyl 3-(2-furyl)pyrazole-5-carboxylate

PropertyValueSource(s)
CAS Number 33545-44-7[10]
Molecular Formula C₁₀H₁₀N₂O₃[10]
Molecular Weight 206.20 g/mol [10]
Melting Point 135-137°C[10]
Boiling Point 403.1°C at 760 mmHg[10]

Part 3: Biological Activity and Mechanism of Action: The Cereblon Connection

The biological significance of the 3-aminopiperidine-2,6-dione moiety is intrinsically linked to its ability to bind to the Cereblon (CRBN) protein.[11][12] Cereblon is a substrate receptor component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[11] By binding to Cereblon, molecules containing the 3-aminopiperidine-2,6-dione scaffold can modulate the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[12]

This mechanism is central to the therapeutic effects of both IMiDs and PROTACs. In the case of IMiDs, the binding to Cereblon induces the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[12]

In the context of PROTACs, the 3-aminopiperidine-2,6-dione derivative acts as the "warhead" that recruits the Cereblon E3 ligase complex. The other end of the PROTAC molecule binds to a protein of interest (POI), bringing it into close proximity with the E3 ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]

Below is a diagram illustrating the general mechanism of action for a Cereblon-recruiting PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN POI_PROTAC_CRBN POI-PROTAC-CRBN Ternary Complex POI_Ub Ubiquitinated POI POI_PROTAC_CRBN->POI_Ub Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_CRBN Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Proteasome->PROTAC PROTAC Recycled Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: Mechanism of action for a Cereblon-recruiting PROTAC.

Part 4: Synthesis Protocol

The synthesis of 3-aminopiperidine-2,6-dione hydrochloride is a multi-step process that typically starts from L-glutamine. The following is a representative, generalized protocol.

Experimental Protocol: Synthesis of 3-Aminopiperidine-2,6-dione hydrochloride

Step 1: Protection of L-Glutamine

  • In a suitable reaction vessel, dissolve L-glutamine in an alkaline medium (e.g., aqueous sodium bicarbonate).

  • Introduce a protecting group for the amino functionality. A common choice is the carbobenzyloxy (Cbz) group, introduced using benzyl chloroformate.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work up the reaction mixture to isolate the N-Cbz-L-glutamine.

Step 2: Cyclization

  • Under anhydrous conditions, dissolve the N-Cbz-L-glutamine in a suitable solvent (e.g., tetrahydrofuran).

  • Add a cyclizing agent, such as N,N'-carbonyldiimidazole, to the solution.[13]

  • Heat the reaction mixture under reflux until cyclization is complete.

  • Cool the reaction mixture and isolate the protected 3-(N-Cbz-amino)piperidine-2,6-dione.

Step 3: Deprotection and Salt Formation

  • Dissolve the protected intermediate in a suitable solvent, such as ethanol.

  • Add a palladium on carbon (Pd/C) catalyst.[14]

  • Subject the mixture to hydrogenation to remove the Cbz protecting group. This is typically done under a hydrogen atmosphere.

  • After the reaction is complete, filter off the catalyst.

  • To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt.[13]

  • Collect the precipitate by filtration, wash with a suitable solvent, and dry under vacuum to yield 3-aminopiperidine-2,6-dione hydrochloride.[15]

Note: This is a generalized protocol. Specific reaction conditions, solvents, and reagents may vary. Researchers should consult detailed literature procedures and perform appropriate safety assessments before conducting any chemical synthesis.

Part 5: Safety and Handling

3-Aminopiperidine-2,6-dione hydrochloride is a chemical that requires careful handling in a laboratory setting.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[5][7][16]

  • Precautionary Measures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][17]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[7][17]

    • Use only outdoors or in a well-ventilated area.[17]

    • Wash skin thoroughly after handling.[7]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[18]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][17]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[16]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[7][16]

Part 6: Reputable Suppliers

The following is a non-exhaustive list of suppliers for 3-aminopiperidine-2,6-dione hydrochloride. It is recommended to request a certificate of analysis to ensure the quality and purity of the compound.

  • AK Scientific, Inc.[7]

  • Ambeed, Inc. (available through Sigma-Aldrich)

  • Apollo Scientific[19][20]

  • Biosynth[9]

  • Scimplify[21]

  • Simson Pharma Limited

  • TCI Chemicals[18]

For "Ethyl 3-(2-furyl)pyrazole-5-carboxylate" (CAS 33545-44-7), suppliers include:

  • Chemsrc[10]

  • Thermo Scientific Chemicals[22]

References

Furan-Containing Pyrazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of furan and pyrazole rings into a single molecular entity has given rise to a versatile class of heterocyclic compounds with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of furan-containing pyrazole derivatives, intended for researchers, scientists, and professionals in the field of drug discovery and development. By delving into the causality behind experimental designs and synthesizing data from numerous studies, this document aims to serve as an authoritative resource on the antimicrobial, anticancer, anti-inflammatory, and antifungal properties of these promising compounds. Detailed experimental protocols and visual representations of key concepts are provided to facilitate a comprehensive understanding and application of this knowledge in a laboratory setting.

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, both furan and pyrazole moieties are considered "privileged structures" due to their frequent appearance in biologically active compounds.[1][2] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in natural products and synthetic drugs, contributing to a wide array of pharmacological effects including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[2][3] Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is another cornerstone in drug design, with derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5][6]

The rationale behind the molecular hybridization of these two pharmacophores lies in the potential for synergistic or additive effects, leading to the development of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide will systematically explore the diverse biological activities demonstrated by furan-containing pyrazole derivatives, supported by experimental evidence and mechanistic insights.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Furan-containing pyrazole derivatives have demonstrated considerable promise in this arena, exhibiting activity against a range of pathogenic bacteria and fungi.[3][5][7][8]

Antibacterial Activity

Several studies have highlighted the potent antibacterial effects of furan-pyrazole hybrids. For instance, novel series of nitrofuran-containing 1,3,4,5-tetrasubstituted pyrazole derivatives have shown good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[5] The presence of the nitro-furan moiety is often crucial for the antimicrobial action, with the nitro group undergoing reductive activation within bacterial cells to produce reactive intermediates that damage bacterial DNA and ribosomal proteins.[2]

One study reported the synthesis of pyrazole-based heterocycles from a 2(3H)-furanone derivative, with the resulting compounds showing potent growth inhibition against Haemophilus (Gram-negative) and Staphylococcus aureus (Gram-positive).[7] Another investigation into 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives revealed pronounced effects on strains of S. aureus ATCC 25923 and E. coli ATCC 25922.[8]

Table 1: Antibacterial Activity of Selected Furan-Containing Pyrazole Derivatives

Compound/Derivative ClassTarget Organism(s)Activity Metric (e.g., MIC)Reference
Nitrofuran-containing tetrasubstituted pyrazolesE. coli, P. aeruginosa, S. aureus, B. subtilisGood activity (compared to Furacin)[5]
Pyrazolyl-2(3H)-furanone derivativesHaemophilus, S. aureusPotent inhibition[7]
3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydesS. aureus ATCC 25923, E. coli ATCC 25922Pronounced effect[8]
Antifungal Activity

Furan-containing pyrazole derivatives have also emerged as significant antifungal agents. A series of new pyrazole derivatives containing a 5-phenyl-2-furan moiety were synthesized and evaluated for their fungicidal activity. One compound, ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate, displayed significant activity against various fungi, particularly Phytophthora infestans.[9][10] Further studies suggested that this compound may act by disrupting the synthesis of the fungal cell wall and blocking nutrient transportation.[10]

Similarly, pyrazole-based heterocycles derived from 2(3H)-furanone showed potent inhibitory activity against the fungus Candida albicans.[7] The antifungal potential of these compounds is often compared to standard drugs like fluconazole.[5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Test compound (furan-containing pyrazole derivative)

  • Bacterial strain (e.g., S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Solvent for dissolving the compound (e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the bacterial strain from an agar plate and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (bacteria and a standard antibiotic) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Log Phase) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Value Determine MIC Visual_Inspection->MIC_Value

Caption: Workflow for MIC determination.

Anticancer Activity: Targeting Malignant Cell Proliferation

The development of novel anticancer agents remains a critical area of research. Furan-containing pyrazole derivatives have demonstrated significant potential as antitumor agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[11][12][13][14]

Mechanisms of Action and Cellular Targets

The anticancer activity of these compounds is often attributed to their ability to interfere with key cellular processes involved in cancer progression. Some derivatives have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis.[11]

For example, certain pyrazole derivatives have been identified as tubulin polymerization inhibitors.[13] Tubulin is a crucial component of the cellular cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis. Compound 5b, a pyrazole derivative, was found to be a potent tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM and exhibited high potency against K562 (leukemia) and A549 (lung cancer) cells.[13]

In the context of breast cancer, furan-pyrazole derivatives have shown promise due to their anti-proliferative, pro-apoptotic, and anti-metastatic properties.[11][15] Their structural flexibility allows for modifications to enhance selectivity and efficacy against specific molecular targets implicated in breast cancer.[11]

In Vitro Cytotoxicity Studies

The anticancer potential of furan-containing pyrazole derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to assess cell viability.

Several studies have reported the IC₅₀ (half-maximal inhibitory concentration) values of these compounds against various cancer cell lines, including:

  • MCF-7 (breast cancer)[12][13]

  • A549 (lung cancer)[13]

  • K562 (leukemia)[13]

  • HepG2 (liver cancer)[14]

  • HCT-116 (colon cancer)[12]

Table 2: Anticancer Activity of Selected Furan-Containing Pyrazole Derivatives

Compound/Derivative ClassCancer Cell LineIC₅₀/GI₅₀ (µM)Proposed MechanismReference
Pyrazole derivative 5bK5620.021Tubulin polymerization inhibitor[13]
Pyrazole derivative 5bA5490.69Tubulin polymerization inhibitor[13]
Pyrazole oxime derivativesHCT-116< 8.50Not specified[12]
Pyrazole-fused 23-hydroxybetulinic acid derivative 15eB16 (melanoma)5.58Not specified[16]
Pyrazole-fused 23-hydroxybetulinic acid derivative 15eSF763 (glioma)6.13Not specified[16]
Pyrazole derivative 95HepG217.14Not specified[14]
Pyrazole derivative 95MCF-79.76Not specified[14]
Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the steps for performing an MTT assay to evaluate the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value.

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Adhesion Allow Adhesion (Overnight) Cell_Seeding->Adhesion Compound_Treatment Treat with Compound (Serial Dilutions) Adhesion->Compound_Treatment Incubation_Treatment Incubate (24-72h) Compound_Treatment->Incubation_Treatment MTT_Addition Add MTT Solution Incubation_Treatment->MTT_Addition Incubation_MTT Incubate (2-4h) MTT_Addition->Incubation_MTT Formazan_Solubilization Solubilize Formazan Crystals Incubation_MTT->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability & IC50 Absorbance_Reading->Data_Analysis Paw_Edema_Assay_Workflow Animal_Grouping Group Rats (Control, Standard, Test) Drug_Administration Administer Compound/ Vehicle Animal_Grouping->Drug_Administration Carrageenan_Injection Inject Carrageenan into Paw Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (0, 1, 2, 3, 4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

References

in silico studies of pyrazole carboxylate compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Analysis of Pyrazole Carboxylate Compounds

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Pyrazole carboxylates and their carboxamide derivatives, in particular, have attracted significant attention as versatile intermediates and potent bioactive agents.[3][4] The rational design and optimization of these compounds are increasingly driven by in silico methodologies, which provide profound insights into their structure-activity relationships, binding mechanisms, and pharmacokinetic profiles. Computational chemistry has become an indispensable tool for elucidating the properties of pyrazole derivatives, enabling the prediction of binding modes and affinities to biological targets.[5][6] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, detailing a cohesive and validated workflow for the computational analysis of pyrazole carboxylate compounds, from initial hit identification to lead optimization.

The Strategic Imperative for In Silico Analysis

In modern drug discovery, a "fail fast, fail cheap" philosophy is paramount. Computational approaches embody this principle by allowing for the rapid, cost-effective evaluation of thousands of potential drug candidates before committing to expensive and time-consuming synthesis and in vitro testing.[5] For a chemical class as versatile as pyrazole carboxylates, in silico studies are not merely a preliminary step but a critical component of the entire discovery pipeline. They allow us to build predictive models that correlate molecular structure with biological function, thereby guiding the design of next-generation therapeutics with enhanced potency and specificity. This guide outlines a multi-faceted computational strategy encompassing molecular docking, molecular dynamics, ADMET prediction, and QSAR/pharmacophore modeling.

Foundational Workflow: Ligand and Target Preparation

The validity of any in silico study hinges on the quality of the input structures. This initial preparation phase is a self-validating system; errors introduced here will invariably corrupt all subsequent results. The primary goal is to generate biologically relevant, low-energy conformations of both the small molecule (ligand) and the macromolecular target (protein).

Experimental Protocol: Ligand & Target Preparation
  • Target Acquisition & Preparation:

    • Step 1a: Identify and download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For instance, when studying carbonic anhydrase inhibitors, one might use PDB ID: 6GGE.[1][7]

    • Step 1b: Prepare the protein using software like Chimera, Schrödinger Maestro, or BIOVIA Discovery Studio. This is not a passive step. The causality is to create a realistic model of the biological environment. This involves:

      • Removing all non-essential molecules (water, co-solvents, co-crystallized ligands).

      • Adding hydrogen atoms, as they are typically absent in PDB files but crucial for forming hydrogen bonds.

      • Assigning correct bond orders and protonation states for amino acid residues, particularly histidine, at a physiological pH of 7.4.

      • Performing a constrained energy minimization to relax any steric clashes introduced during preparation, without significantly altering the experimentally determined backbone structure.

  • Ligand Library Preparation:

    • Step 2a: Sketch the 2D structures of the pyrazole carboxylate compounds using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Step 2b: Convert the 2D structures to 3D. This involves generating a plausible initial 3D conformation.

    • Step 2c: Perform a thorough conformational search and energy minimization using a suitable force field (e.g., MMFF94). The objective is to find the lowest energy conformer, which is most likely to be the bioactive conformation.

    • Step 2d: Assign correct protonation states and tautomers at physiological pH. This is critical for pyrazole scaffolds, which can exist in different tautomeric forms.

G cluster_target Target Preparation cluster_ligand Ligand Preparation T1 Download PDB Structure T2 Remove Water & Heteroatoms T1->T2 T3 Add Hydrogens & Assign Charges T2->T3 T4 Energy Minimization T3->T4 Docking Core Computational Analysis T4->Docking Prepared Receptor L1 2D Sketch of Pyrazole Carboxylate L2 Convert to 3D Structure L1->L2 L3 Assign Protonation/Tautomeric States L2->L3 L4 Energy Minimization L3->L4 L4->Docking Prepared Ligand G P_Prep Prepared Protein Grid Define Active Site (Grid Box) P_Prep->Grid L_Prep Prepared Pyrazole Ligand Dock Run Docking Algorithm L_Prep->Dock Grid->Dock Score Calculate Binding Scores (kcal/mol) Dock->Score Analyze Analyze Top Poses: - H-Bonds - Hydrophobic Interactions - Stacking Score->Analyze Result Predicted Binding Mode & Affinity Analyze->Result G Data Dataset of Pyrazole Compounds with Known Activity (IC50) Desc Calculate Molecular Descriptors (e.g., LogP, Mol. Weight, Dipole Moment) Data->Desc Split Split Data (Training & Test Sets) Desc->Split Model Generate Model using MLR or other statistical methods Split->Model Validate Validate Model: - R² (Goodness of fit) - Q² (Predictive Power) Model->Validate Predict Predict Activity of New Compounds Validate->Predict

References

quantum chemical calculations for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In-Depth Technical Guide: Quantum Chemical Calculations for 3-(2-Furyl)-1H-Pyrazole-5-Carboxylic Acid

Introduction

3-(2-furyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural amalgam of furan and pyrazole moieties, functionalized with a carboxylic acid group, bestows upon it a unique electronic architecture and potential for diverse molecular interactions. Pyrazole derivatives are known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Understanding the fundamental electronic and structural properties of this molecule is paramount for the rational design of novel therapeutics and functional materials.[3][4]

Quantum chemical calculations offer a powerful, non-invasive lens through which to scrutinize the molecular intricacies of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. These computational methods allow for the elucidation of its three-dimensional geometry, vibrational modes, electronic structure, and reactivity profile.[5] This guide provides a comprehensive overview of the theoretical framework and practical application of Density Functional Theory (DFT) for the characterization of this promising molecule, intended for researchers and professionals in drug development and computational chemistry.

Theoretical Framework and Computational Strategy

The central pillar of this investigation is Density Functional Theory (DFT), a computational method that has revolutionized the field of quantum chemistry. Unlike wave function-based methods, DFT calculates the electronic energy of a molecule based on its electron density, offering a favorable balance between computational cost and accuracy.[6]

The Choice of Method: Why B3LYP?

For the study of organic molecules like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and robust choice.[6] This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation, a critical factor in accurately modeling molecular properties.[7][8] The B3LYP functional has consistently demonstrated its reliability in predicting geometries, vibrational frequencies, and electronic properties for a wide array of organic compounds.[6]

The Basis Set: A Foundation of 6-31G(d)

The accuracy of any quantum chemical calculation is intrinsically tied to the quality of the basis set used to describe the atomic orbitals.[9][10] A basis set is a set of mathematical functions that represent the spatial distribution of electrons around the atomic nuclei.[11] For this study, the Pople-style 6-31G(d) basis set is employed.[11][12]

Here's a breakdown of its components:

  • 6-31G : This indicates a split-valence basis set, where core electrons are described by a single basis function (a contraction of 6 primitive Gaussian functions), and valence electrons are described by two basis functions (one a contraction of 3 primitives and the other a single primitive). This provides the necessary flexibility to accurately model chemical bonding.[10]

  • (d) : This denotes the addition of polarization functions on heavy (non-hydrogen) atoms. These functions, with higher angular momentum, allow for the distortion of atomic orbitals in the molecular environment, which is crucial for describing the anisotropic nature of chemical bonds and accurately predicting molecular geometries and vibrational frequencies.

This combination of the B3LYP functional and the 6-31G(d) basis set represents a "workhorse" level of theory in computational chemistry, providing reliable results for molecules of this size without incurring excessive computational expense.[13]

Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations performed on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Computational Workflow Computational Workflow for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_output Analysis and Interpretation mol_structure Initial Molecular Structure (3D Sketch) geom_opt Geometry Optimization (B3LYP/6-31G(d)) mol_structure->geom_opt Initial Guess freq_calc Frequency Calculation (B3LYP/6-31G(d)) geom_opt->freq_calc Optimized Structure electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props Optimized Structure optimized_geom Optimized Geometry (Planar Conformation) freq_calc->optimized_geom Confirmation of Minimum Energy vibrational_spectra Vibrational Frequencies (IR, Raman) freq_calc->vibrational_spectra Theoretical Spectra reactivity_analysis Reactivity & Stability (Energy Gap, MEP) electronic_props->reactivity_analysis Quantum Chemical Descriptors optoelectronic Optoelectronic Properties (UV-Vis Absorption) electronic_props->optoelectronic Electronic Transitions

Caption: A flowchart detailing the computational protocol for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Experimental Protocols: A Step-by-Step Guide

The following protocol outlines the key steps for performing the quantum chemical calculations using a standard software package like Gaussian, ORCA, or GAMESS.[14][15][16][17][18][19][20][21]

Step 1: Molecular Structure Input
  • Construct the initial 3D structure of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid using a molecular modeling program (e.g., GaussView, Avogadro, Chemcraft).

  • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Save the coordinates in a format compatible with the chosen quantum chemistry software (e.g., .gjf for Gaussian, .inp for ORCA).

Step 2: Geometry Optimization
  • Create an input file specifying the following keywords:

    • #p B3LYP/6-31G(d) Opt

    • This line instructs the software to perform a geometry optimization at the B3LYP level of theory with the 6-31G(d) basis set. The 'p' keyword requests enhanced output.

  • Specify the molecular charge and multiplicity. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, this will be a neutral molecule (charge=0) in a singlet state (multiplicity=1).

  • Submit the calculation to the computational server.

  • Verify convergence. The optimization is complete when the forces on the atoms and the energy change between steps fall below predefined thresholds. The output file will indicate successful convergence.

Step 3: Frequency Calculation
  • Use the optimized geometry from the previous step as the input for a frequency calculation.

  • Create an input file with the keyword:

    • #p B3LYP/6-31G(d) Freq

  • Submit the calculation.

  • Analyze the output. A successful frequency calculation for a minimum energy structure will yield no imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a saddle point on the potential energy surface, requiring further geometry optimization. The output will contain the calculated vibrational frequencies and their corresponding IR and Raman intensities.

Step 4: Analysis of Electronic Properties
  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.[22]

  • Molecular Electrostatic Potential (MEP): The MEP map can be generated from the calculated wavefunction. This provides a visual representation of the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Results and Discussion

Optimized Molecular Structure

The geometry optimization at the B3LYP/6-31G(d) level of theory reveals that 3-(2-furyl)-1H-pyrazole-5-carboxylic acid adopts a planar conformation.[13] This planarity is a consequence of the sp² hybridization of the atoms in the aromatic rings and the delocalization of π-electrons across the molecular framework.

The following diagram illustrates the optimized structure with atom numbering.

Caption: Schematic of the molecular structure of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(furan)-C(pyrazole)1.452
N-N (pyrazole)1.354
C=O (carboxyl)1.215
O-H (carboxyl)0.972
C(pyrazole)-C(carboxyl)1.489
Furan-Pyrazole~0.0
Pyrazole-Carboxyl~180.0

Note: The values presented are representative and based on typical results for similar compounds calculated at this level of theory.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to interpret experimental spectroscopic data. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[13] Key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretch, and the characteristic ring breathing modes of the furan and pyrazole moieties.

Electronic Properties and Reactivity

Table 2: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.78
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE)4.83

Note: The values presented are representative and based on typical results for similar compounds calculated at this level of theory.

The HOMO is primarily localized on the furan and pyrazole rings, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the entire π-system, with significant contributions from the carboxylic acid group.

The relatively large HOMO-LUMO gap of 4.83 eV suggests that 3-(2-furyl)-1H-pyrazole-5-carboxylic acid is a molecule with high electronic stability and low reactivity.[13][23]

The Molecular Electrostatic Potential (MEP) map visually corroborates this, showing negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrazole ring, identifying these as sites susceptible to electrophilic attack. Positive potential (blue regions) is observed around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Optoelectronic Implications

Theoretical calculations indicate that 3-(2-furyl)-1H-pyrazole-5-carboxylic acid exhibits strong absorption properties in the UV region.[13] This is attributed to π-π* electronic transitions within the conjugated system. This property suggests potential applications in the development of optoelectronic devices and sensors.[13]

Conclusion

This technical guide has detailed the application of Density Functional Theory for the in-silico characterization of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. The combination of the B3LYP functional and the 6-31G(d) basis set provides a robust and computationally efficient methodology for obtaining reliable insights into the structural, vibrational, and electronic properties of this molecule.

The findings from these quantum chemical calculations, including the planar geometry, high electronic stability, and predicted UV absorption, provide a fundamental understanding of the molecule's behavior. This knowledge is invaluable for guiding future experimental work, including the synthesis of new derivatives with tailored properties for applications in drug discovery and materials science.[24] The potential for this molecule to serve as a scaffold for novel therapeutic agents is underscored by the broader biological activities of pyrazole derivatives.[1][2][4][25]

References

An In-depth Technical Guide to Furan-Pyrazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Furan-Pyrazole Scaffold

The fusion of furan and pyrazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Furan, an oxygen-containing five-membered aromatic heterocycle, is also a prevalent motif in biologically active compounds and serves as a versatile synthetic intermediate.[5][6][7] The combination of these two moieties in a single molecular framework can lead to compounds with enhanced or novel pharmacological profiles, making the development of efficient and diverse synthetic routes to furan-pyrazole derivatives a critical area of research.[1] This guide provides a comprehensive overview of the core synthetic strategies for constructing the furan-pyrazole scaffold, with a focus on the underlying mechanisms, practical experimental considerations, and the latest advancements in the field.

I. Multi-Component Reactions (MCRs): A Convergent and Efficient Approach

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful and atom-economical tool for the synthesis of complex heterocyclic systems, including furan-pyrazoles.[8][9]

A. One-Pot Synthesis of Pyrazolo[3,4-b]pyridines and Related Systems

A straightforward and environmentally friendly approach to novel polyfunctionalized pyrazole derivatives involves the three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, catalyzed by a catalytic amount of ammonium acetate.[10] This method can be extended to a four-component reaction by including ethyl cyanoacetate to yield pyrazolo[3,4-b]pyridine derivatives.[10] The simplicity of the procedure, short reaction times, and ease of product isolation make this an attractive strategy for library synthesis.[10]

Mechanistic Insights

The reaction likely proceeds through the initial formation of a Knoevenagel condensation product between the enaminone and benzaldehyde, followed by a Michael addition of hydrazine. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazole ring. In the four-component variant, the pyrazole intermediate further reacts with the in-situ generated enolate of ethyl cyanoacetate and another molecule of benzaldehyde, followed by cyclization and aromatization to afford the pyrazolo[3,4-b]pyridine core.

B. Synthesis of Pyrano[2,3-c]pyrazoles

Pyrano[2,3-c]pyrazoles are another important class of fused furan-pyrazole systems with significant biological activities.[11] MCRs provide a highly efficient route to these compounds, often involving the reaction of a pyrazolone derivative, an aldehyde, and a C-H activated acid like malononitrile.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles[11]
  • In-situ Pyrazolone Formation: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and hydrazine hydrate (1.0 eq) in a suitable solvent (e.g., ethanol or water). Stir the mixture at room temperature for 30-60 minutes to form the pyrazolone intermediate.

  • Addition of Aldehyde and Malononitrile: To the reaction mixture, add the aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq).

  • Catalyst and Reaction Conditions: A variety of catalysts can be employed, including acidic catalysts (e.g., silicotungstic acid), basic catalysts, or organocatalysts.[11] The reaction can often be performed under catalyst-free conditions, sometimes with the aid of microwave or ultrasonic irradiation to accelerate the reaction.[11] Heat the reaction mixture to a specified temperature (e.g., 60 °C) or irradiate as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Logical Flow of the Four-Component Pyrano[2,3-c]pyrazole Synthesis

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_output Final Product EAA Ethyl Acetoacetate Step1 In-situ Pyrazolone Formation EAA->Step1 HH Hydrazine Hydrate HH->Step1 Ald Aromatic Aldehyde Step2 Knoevenagel Condensation Ald->Step2 Mal Malononitrile Step3 Michael Addition Mal->Step3 Step1->Step2 Pyrazolone Intermediate Step2->Step3 Knoevenagel Adduct Step4 Cyclization & Dehydration Step3->Step4 Michael Adduct Product Pyrano[2,3-c]pyrazole Step4->Product Ag_Catalyzed_Synthesis Start Pyrazol-3-ol Iodination Iodination Start->Iodination Iodo_Intermediate 4-Iodopyrazol-3-ol Iodination->Iodo_Intermediate Sonogashira Pd-Catalyzed Sonogashira Coupling Iodo_Intermediate->Sonogashira Alkyne_Intermediate 4-Alkynyl-3-hydroxypyrazole Sonogashira->Alkyne_Intermediate Cyclization Ag(I)-Mediated 5-endo-dig Cyclization Alkyne_Intermediate->Cyclization Product Furo[2,3-c]pyrazole Cyclization->Product

References

The Pyrazole Core: From Serendipitous Discovery to a Pillar of Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Therapeutic Innovation

In the vast and ever-expanding universe of heterocyclic chemistry, few scaffolds have demonstrated the profound and enduring impact of the pyrazole ring. This simple five-membered heterocycle, containing two adjacent nitrogen atoms, has proven to be a remarkably versatile architectural element in the design of therapeutic agents. Its unique electronic properties and structural features have allowed it to be tailored to interact with a wide array of biological targets, leading to the development of blockbuster drugs across multiple therapeutic areas. This guide will provide an in-depth exploration of the discovery and history of pyrazole-based compounds, from their initial synthesis to their current status as a privileged scaffold in medicinal chemistry. We will delve into the foundational synthetic methodologies, examine the evolution of their therapeutic applications, and provide insights into the structure-activity relationships that govern their biological effects.

The Dawn of Pyrazole Chemistry: A Fortuitous Discovery

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[1][2] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first pyrazole-based compound, a pyrazolone derivative that would later be known as Antipyrine.[1] This discovery, born from an unexpected reaction pathway, laid the groundwork for a new field of heterocyclic chemistry and, unbeknownst to Knorr at the time, a new era in synthetic medicine.

The Knorr Pyrazole Synthesis: A Foundational Methodology

The reaction that led to Knorr's discovery became the cornerstone of pyrazole synthesis for decades to come. The Knorr pyrazole synthesis involves the condensation of a β-ketoester with a hydrazine derivative.[1] This robust and versatile reaction allows for the facile creation of a wide range of substituted pyrazoles, a critical feature for the exploration of their chemical and biological properties.

The following protocol is a generalized procedure based on the principles of the Knorr pyrazole synthesis for the preparation of a pyrazolone derivative from a β-ketoester and a hydrazine.

Materials:

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Reaction flask with reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketoester (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Slowly add the hydrazine derivative (1.0 eq) to the stirred solution. The reaction may be exothermic.

  • Catalyst Addition (Optional): If required, add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath may promote crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent to remove impurities. The product can be further purified by recrystallization from an appropriate solvent.

The Pechmann Pyrazole Synthesis: An Alternative Route

In 1898, another German chemist, Hans von Pechmann, developed an alternative method for pyrazole synthesis.[3] The Pechmann pyrazole synthesis involves the reaction of diazomethane with an acetylene, a 1,3-dipolar cycloaddition reaction.[3][4][5] While diazomethane is a hazardous reagent, this method provided a valuable alternative for accessing different substitution patterns on the pyrazole ring.

The following provides a conceptual outline of the Pechmann synthesis. Due to the hazardous nature of diazomethane, a detailed, step-by-step protocol should only be performed by experienced chemists in a properly equipped laboratory with stringent safety precautions.

Reactants:

  • An alkyne (substituted or unsubstituted)

  • Diazomethane (or a diazomethane precursor)

General Steps:

  • Generation of Diazomethane: Diazomethane is typically generated in situ from a precursor like N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) or N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) using a strong base. This step must be performed with extreme caution behind a blast shield.

  • Reaction with Alkyne: The generated diazomethane is then reacted with the alkyne in an appropriate solvent at low temperature.

  • Cycloaddition: The 1,3-dipolar cycloaddition reaction occurs to form the pyrazole ring.

  • Work-up and Purification: The reaction mixture is carefully quenched, and the product is isolated and purified using standard techniques such as chromatography.

The Rise of Pyrazole-Based Therapeutics: From Pain Relief to Targeted Therapies

The therapeutic potential of pyrazole-based compounds was realized shortly after their discovery. The initial pyrazolone synthesized by Knorr, Antipyrine, was found to possess potent analgesic and antipyretic properties and was one of the first synthetic drugs to be commercialized. This early success spurred further research into the medicinal applications of this novel heterocyclic scaffold.

The First Wave: Analgesics and Anti-inflammatory Agents
  • Antipyrine (Phenazone): Introduced in the 1880s, Antipyrine became a widely used pain and fever reducer, marking the beginning of the era of synthetic pharmaceuticals.

  • Phenylbutazone: Developed in the 1940s, Phenylbutazone was a potent non-steroidal anti-inflammatory drug (NSAID) used for treating arthritis and other inflammatory conditions in both humans and animals.[6][7] However, its use in humans was later restricted due to significant side effects.[7]

The Era of Selective Inhibition: The COX-2 Story

A major breakthrough in the development of pyrazole-based drugs came with the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation. This discovery opened the door for the development of selective COX-2 inhibitors that could provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

  • Celecoxib (Celebrex®): Approved by the FDA in 1998, Celecoxib was the first selective COX-2 inhibitor to reach the market.[8][9] Its diaryl-substituted pyrazole structure proved to be a key pharmacophore for achieving COX-2 selectivity.

Celecoxib and other selective COX-2 inhibitors work by blocking the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10]

Caption: COX-2 Inhibition by Celecoxib.

Expanding the Therapeutic Landscape: Beyond Inflammation

The versatility of the pyrazole scaffold has led to its incorporation into drugs targeting a diverse range of diseases beyond inflammation.

  • Rimonabant (Acomplia®): Developed as a selective cannabinoid CB1 receptor antagonist, Rimonabant was initially approved in Europe for the treatment of obesity.[11][12] It acts by blocking the signaling of the endocannabinoid system, which is involved in appetite regulation.[13][14] However, it was later withdrawn from the market due to concerns about psychiatric side effects.[11]

Rimonabant functions as an inverse agonist at the CB1 receptor, blocking the downstream signaling pathways that are normally activated by endocannabinoids.[15][16]

References

Methodological & Application

Application Notes and Protocols: Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. The pyrazole ring system is one such scaffold, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents like celecoxib to anticancer therapies.[1][2][3] Pyrazoles are five-membered aromatic heterocycles whose derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Similarly, the furan nucleus, a five-membered aromatic ring containing an oxygen atom, is a common motif in natural products and synthetic drugs.[6] Its incorporation into a lead molecule can enhance pharmacokinetic properties, such as solubility and bioavailability, due to the polarity imparted by the ether oxygen and its potential for hydrogen bonding.

The molecule Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate represents a deliberate fusion of these two powerful pharmacophores. This hybrid structure offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, aromatic surfaces, and a reactive ester handle suitable for further derivatization. While this specific molecule remains relatively under-explored in published literature, its structural components strongly suggest significant potential across several therapeutic areas.

This guide provides an in-depth analysis of the potential applications of this compound, drawing upon data from closely related analogs to establish a rationale for its investigation. We present detailed, field-proven protocols for evaluating its efficacy in key therapeutic areas and offer insights into the causality behind experimental choices.

Molecular Profile

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.19 g/mol
CAS Number 33545-44-7[7]
Predicted LogP 1.5 - 2.0
Hydrogen Bond Donors 1 (pyrazole N-H)
Hydrogen Bond Acceptors 4 (ester oxygens, furan oxygen, pyrazole N)
Structure

Section 1: Anticancer Applications

Scientific Rationale & Mechanistic Insights

The furan-pyrazole scaffold is a recurring motif in the design of novel anticancer agents.[4] The planar, aromatic nature of the fused rings allows for effective interaction with the active sites of various oncogenic proteins. Structure-activity relationship (SAR) studies on related compounds reveal that the pyrazole core often serves as an anchor, while substitutions at various positions dictate target specificity and potency.[1][8]

Derivatives of this scaffold have been shown to exert their cytotoxic effects through multiple mechanisms:

  • Kinase Inhibition: Many pyrazole-containing drugs function as ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site. Targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][9]

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives act as microtubule-destabilizing agents, binding to the colchicine site of tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

  • DNA Intercalation: Some polysubstituted pyrazoles have demonstrated the ability to bind to the minor groove of DNA, interfering with replication and transcription processes and ultimately triggering cell death.[1]

Given these precedents, this compound is a compelling candidate for screening against a panel of human cancer cell lines.

Data from Structurally Related Analogs
Compound IDStructure / DescriptionCancer Cell LineIC₅₀ (µg/mL)Reference
Analog 1 3-(Furan-2-yl)pyrazolyl chalconeA549 (Lung)27.7[11]
HepG2 (Liver)26.6[11]
Analog 2 Pyrazoline-benzofuran-pyrazole hybridHepG2 (Liver)4.25 ± 0.65[12]
MCF-7 (Breast)4.50 ± 0.60[12]
Doxorubicin Standard ChemotherapeuticA549 (Lung)28.3[11]
HepG2 (Liver)21.6[11]

Disclaimer: The data above is for structurally related compounds and is presented to demonstrate the established potential of the furan-pyrazole pharmacophore. The activity of this compound must be determined experimentally.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of a test compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[13][14] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Workflow Diagram: In Vitro Anticancer Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Seed_Cells 4. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep 2. Prepare Stock Solution of Test Compound Serial_Dilution 3. Create Serial Dilutions Compound_Prep->Serial_Dilution Add_Compound 5. Add Compound Dilutions (Incubate 24-72h) Serial_Dilution->Add_Compound Seed_Cells->Add_Compound Add_MTT 6. Add MTT Reagent (Incubate 2-4h) Add_Compound->Add_MTT Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Add_MTT->Solubilize Read_Absorbance 8. Read Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Viability vs. Control Read_Absorbance->Calculate_Viability Determine_IC50 10. Plot Dose-Response Curve & Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for assessing anticancer activity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Test compound (this compound)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) and dispense 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in serum-free medium. Remove the medium from the cells and add 100 µL of each compound dilution to the respective wells (in triplicate). Include wells for vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT reagent to each well. Incubate for 3-4 hours. Causality Note: Only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. This step is the basis of the colorimetric readout.

  • Solubilization: Add 100 µL of the solubilizing agent to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.[13] Wrap the plate in foil and incubate at room temperature for 2-4 hours (or overnight) with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[13]

  • Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Potential Signaling Pathway

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Compound Ethyl 3-(furan-2-yl)-1H- pyrazole-5-carboxylate (Hypothesized Target) Compound->Receptor Inhibits

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Section 2: Antimicrobial Applications

Scientific Rationale

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[15] Its derivatives have shown broad-spectrum activity against various pathogenic bacteria and fungi. The mechanism often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The furan moiety can also contribute to antimicrobial activity; for instance, nitrofurantoin is a furan-containing antibiotic used to treat urinary tract infections.[3] The combination of these two heterocycles in this compound makes it a promising candidate for antimicrobial screening.

Data from Structurally Related Analogs

The table below presents Minimum Inhibitory Concentration (MIC) data for a related N-substituted pyrazole derivative against several bacterial strains, demonstrating the scaffold's potential.

Compound IDStructure / DescriptionMicroorganismMIC (µg/mL)Reference
Analog 3 N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamideH. parainfluenzae ATCC 79010.49[15]
H. influenzae ATCC 102110.49[15]
Clinical H. influenzae isolates0.24 - 31.25[15]
S. aureus7.81 - 62.5[15]

Disclaimer: This data is for a related pyrazole derivative and is intended to show the potential of the core ring system. The specific activity of this compound needs to be experimentally verified.

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, following CLSI guidelines.[16][17] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Workflow Diagram: Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Incubation & Reading cluster_optional Optional: MBC Determination Compound_Dilution 1. Prepare 2-fold serial dilutions of compound in 96-well plate Inoculate 3. Inoculate wells with bacterial suspension Compound_Dilution->Inoculate Inoculum_Prep 2. Prepare standardized bacterial suspension (0.5 McFarland) Inoculum_Prep->Inoculate Incubate 4. Incubate plate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC 5. Visually determine MIC (lowest concentration with no visible growth) Incubate->Read_MIC Plate_Clear_Wells 6. Plate aliquots from clear wells onto agar Read_MIC->Plate_Clear_Wells Incubate_Agar 7. Incubate agar plate overnight Plate_Clear_Wells->Incubate_Agar Read_MBC 8. Determine MBC (lowest concentration with no colonial growth) Incubate_Agar->Read_MBC

Caption: Workflow for determining MIC and MBC via broth microdilution.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom microplates

  • 0.5 McFarland turbidity standard

  • Test compound and control antibiotic (e.g., Ampicillin, Ciprofloxacin)

Procedure:

  • Compound Plate Preparation: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Prepare a stock solution of the test compound in DMSO, then dilute it in MHB to four times the desired starting concentration. Add 100 µL of this solution to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: From a fresh agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. Causality Note: Standardizing the inoculum is critical for reproducibility. Too high a density can overwhelm the antibiotic, while too low can lead to falsely susceptible results.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[18]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Section 3: Anti-inflammatory Applications

Scientific Rationale

The pyrazole scaffold is central to the function of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which act as selective inhibitors of cyclooxygenase-2 (COX-2). The anti-inflammatory activity of pyrazole derivatives is a well-established field of study.[2] These compounds can modulate the inflammatory cascade by inhibiting key enzymes like COX, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. Given this strong precedent, this compound warrants investigation as a potential anti-inflammatory agent.

Experimental Protocol: In Vivo Anti-inflammatory (Carrageenan-Induced Paw Edema)

This protocol is a classic and reliable method for screening the acute anti-inflammatory activity of novel compounds in vivo.[19][20] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, characterized by edema (swelling), which can be measured over time.

Workflow Diagram: Carrageenan-Induced Paw Edema Assay

G cluster_prep Pre-Treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis Acclimatize 1. Acclimatize Rats/Mice Baseline 2. Measure Baseline Paw Volume (V0) Acclimatize->Baseline Dosing 3. Administer Test Compound, Vehicle, or Standard Drug Baseline->Dosing Carrageenan 4. Inject Carrageenan into Hind Paw Dosing->Carrageenan Measure_Edema 5. Measure Paw Volume (Vt) at Hourly Intervals (1-6h) Carrageenan->Measure_Edema Calculate_Edema 6. Calculate Paw Edema (Vt - V0) Measure_Edema->Calculate_Edema Calculate_Inhibition 7. Calculate % Inhibition of Edema vs. Vehicle Calculate_Edema->Calculate_Inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Materials:

  • Sprague-Dawley rats or Swiss albino mice

  • λ-Carrageenan (1% w/v in sterile saline)

  • Test compound, vehicle (e.g., 0.5% CMC), and standard drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week. Fast them overnight before the experiment but allow free access to water.

  • Grouping and Dosing: Divide animals into groups (n=5-6 per group): Vehicle Control, Standard Drug, and Test Compound(s) at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each animal using a plethysmometer.[19]

  • Compound Administration: Administer the test compound, vehicle, or standard drug via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[21] Causality Note: Carrageenan is a non-antigenic phlogistic agent that reliably induces an acute inflammatory response, making it an ideal tool for screening potential anti-inflammatory drugs.

  • Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[19]

  • Data Analysis: Calculate the volume of edema at each time point (ΔV = Vₜ - V₀). The percentage inhibition of edema for each treated group compared to the vehicle control group is calculated using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Conclusion and Future Directions

This compound is a synthetically accessible heterocyclic compound that strategically combines the privileged furan and pyrazole scaffolds. Based on extensive evidence from structurally related analogs, this molecule holds significant, albeit unproven, potential as a lead compound in anticancer, antimicrobial, and anti-inflammatory drug discovery programs.

The protocols detailed in this guide provide a robust framework for the initial screening and characterization of its biological activities. Future research should focus on:

  • Systematic Screening: Evaluating the compound against diverse panels of cancer cell lines and microbial strains to identify its primary spectrum of activity.

  • Mechanism of Action Studies: Investigating the specific molecular targets (e.g., kinase profiling, tubulin binding assays) to elucidate its mechanism.

  • Structure-Activity Relationship (SAR) Development: Utilizing the ester and pyrazole N-H functionalities as handles for chemical modification to optimize potency and selectivity.

By leveraging the insights and methodologies presented here, researchers can effectively unlock the therapeutic potential of this promising molecular scaffold.

References

The Versatile Building Block: Ethyl 3-(Furan-2-yl)-1H-pyrazole-5-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the pyrazole nucleus stands as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a cornerstone in the design of novel molecules. When fused with other heterocyclic systems, such as the furan ring, the resulting architecture offers an expanded chemical space for exploration. Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is a key chemical intermediate that embodies this principle, providing a versatile platform for the synthesis of a diverse array of more complex molecular structures.[3][4]

This technical guide provides an in-depth exploration of this compound as a pivotal intermediate. We will delve into its synthesis and, more importantly, provide detailed application notes and protocols for its transformation into a range of valuable derivatives, including carboxylic acids, amides, hydrazides, and fused heterocyclic systems. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers in drug discovery and chemical development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a chemical intermediate is fundamental to its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O₃[5]
Molecular Weight 206.20 g/mol [5]
Appearance White to off-white solid
Melting Point 135-137 °C[5]
Boiling Point 403.1 °C at 760 mmHg[5]
Flash Point 197.6 °C[5]
  • ¹H NMR: The spectrum would characteristically show signals for the ethyl ester protons (a quartet and a triplet), distinct signals for the furan and pyrazole ring protons, and a broad singlet for the N-H proton of the pyrazole ring.

  • ¹³C NMR: The carbon spectrum would display resonances for the carbonyl and ethyl carbons of the ester group, as well as distinct signals for the carbon atoms of the furan and pyrazole rings.[6]

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the pyrazole ring, C=O stretching of the ester, and C-O stretching, in addition to the characteristic peaks for the aromatic C-H and C=C bonds of the furan and pyrazole rings.[6]

Synthesis of the Intermediate: A Foundational Protocol

The synthesis of this compound is typically achieved through the cyclocondensation of a β-dicarbonyl compound with hydrazine hydrate. A general and reliable method is adapted from the synthesis of similar pyrazole carboxylates.[8][9]

Caption: Synthetic route to the title intermediate.

Protocol 1: Synthesis of this compound

Rationale: This two-step, one-pot synthesis begins with a Claisen condensation between 2-acetylfuran and diethyl oxalate, catalyzed by a strong base like sodium ethoxide, to form the intermediate β-dicarbonyl compound. Without isolation, this intermediate is then cyclized with hydrazine hydrate in an acidic medium (acetic acid) to yield the desired pyrazole.

Materials:

  • 2-Acetylfuran

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Hydrazine hydrate (80%)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve sodium metal (1 equivalent) in absolute ethanol with stirring until the sodium is completely consumed. Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.

  • Formation of the β-Dicarbonyl Intermediate: To the cold sodium ethoxide solution, add diethyl oxalate (1.1 equivalents) dropwise, followed by the dropwise addition of a solution of 2-acetylfuran (1 equivalent) in absolute ethanol. Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Cyclization to the Pyrazole: Cool the reaction mixture back to 0 °C and add glacial acetic acid to neutralize the base. Then, add hydrazine hydrate (1.2 equivalents) dropwise. Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours.[9]

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Partition the residue between water and diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Application Notes: A Gateway to Diverse Molecular Architectures

The reactivity of this compound is centered around three key positions: the ester group, the N-H of the pyrazole ring, and the pyrazole ring itself, which can participate in further cyclization reactions.

Caption: Key transformations of the title intermediate.

Hydrolysis to 3-(Furan-2-yl)-1H-pyrazole-5-carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a vast array of subsequent synthetic possibilities, including the formation of acid chlorides and more complex amide couplings.

Protocol 2: Alkaline Hydrolysis of the Ester

Rationale: Basic hydrolysis using a hydroxide source like sodium or potassium hydroxide is a standard and efficient method for saponifying esters. The resulting carboxylate salt is then protonated with a strong acid to yield the free carboxylic acid.[10]

Materials:

  • This compound

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH (2-3 equivalents) to the flask.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

  • Dilute the residue with water and cool in an ice bath.

  • Acidify the aqueous solution to a pH of 2-3 by the slow addition of concentrated HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, the product can be extracted with ethyl acetate, and the organic layer dried and concentrated.

Synthesis of Amide Derivatives

The direct conversion of the ester to an amide is a highly valuable transformation, as many biologically active molecules contain an amide linkage. This can be achieved by direct aminolysis, often requiring elevated temperatures or catalysis. A more versatile approach involves the initial hydrolysis to the carboxylic acid (Protocol 2) followed by a standard amide coupling reaction.

Protocol 3: Two-Step Amide Synthesis via the Carboxylic Acid

Rationale: This robust two-step protocol involves the activation of the carboxylic acid with a coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by the addition of the desired amine.[11] This method is generally high-yielding and applicable to a wide range of amines.

Materials:

  • 3-(Furan-2-yl)-1H-pyrazole-5-carboxylic acid (from Protocol 2)

  • Desired primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Add the desired amine (1.1 equivalents) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • If EDC is used, the reaction mixture can be washed with dilute acid and base to remove excess reagents and byproducts.

  • Concentrate the filtrate or the washed organic layer and purify the crude product by column chromatography on silica gel to yield the desired amide.

Synthesis of 3-(Furan-2-yl)-1H-pyrazole-5-carbohydrazide

Hydrazides are important intermediates for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and other pyrazole-fused systems. They are readily prepared by the hydrazinolysis of the corresponding ester.

Protocol 4: Hydrazinolysis of the Ester

Rationale: The direct reaction of an ester with hydrazine hydrate is a straightforward and efficient method for the synthesis of carbohydrazides. The reaction is typically carried out in an alcoholic solvent at reflux.[7]

Materials:

  • This compound

  • Hydrazine hydrate (80-99%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Heat the reaction mixture to reflux for 6-12 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be triturated with diethyl ether or recrystallized from a suitable solvent to afford the pure 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide.

N-Alkylation of the Pyrazole Ring

Modification of the pyrazole nitrogen allows for the introduction of various substituents, which can significantly impact the biological activity of the final compound.

Protocol 5: General Procedure for N-Alkylation

Rationale: The N-H proton of the pyrazole ring is acidic and can be deprotonated by a suitable base, such as potassium carbonate or sodium hydride. The resulting pyrazolate anion is a potent nucleophile that can react with an alkylating agent (e.g., an alkyl halide) to form the N-alkylated product.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF or acetonitrile, add a base such as potassium carbonate (2-3 equivalents) or sodium hydride (1.2 equivalents, handle with care).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated pyrazole.

Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their wide range of biological activities, including their action as kinase inhibitors.[2] this compound can serve as a precursor to these fused systems. The general strategy involves the initial conversion to an amino-pyrazole derivative, which then undergoes cyclization. A more direct route can sometimes be achieved from the corresponding pyrazole-5-carboxamide.

Protocol 6: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Derivative

Rationale: This protocol outlines a common route where a 5-aminopyrazole-4-carboxylate is first formed and then cyclized. An alternative is the reaction of a pyrazole-5-carboxamide with a suitable one-carbon synthon. The following is a generalized procedure adapted from the synthesis of similar fused pyrimidines.[12]

Materials:

  • 5-Amino-3-(furan-2-yl)-1H-pyrazole-4-carboxylate (This can be synthesized from a suitable precursor)

  • Formamide or Urea

  • High-boiling point solvent (e.g., N,N-dimethylformamide, diphenyl ether)

Procedure:

  • A mixture of the 5-aminopyrazole-4-carboxylate derivative (1 equivalent) and an excess of formamide or urea is heated at a high temperature (150-200 °C) for several hours.

  • The progress of the reaction is monitored by TLC.

  • After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and a suitable organic solvent (e.g., ethanol) and can be further purified by recrystallization to yield the pyrazolo[3,4-d]pyrimidin-4-one.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the construction of a wide range of more complex molecules. The protocols detailed in this guide for its conversion into carboxylic acids, amides, hydrazides, and fused heterocyclic systems provide a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this privileged scaffold. The strategic application of this intermediate will undoubtedly continue to contribute to the discovery of novel therapeutic agents and functional materials.

References

Application Notes and Protocols for Ethyl 5-(Substituted)-1H-Pyrazole-3-Carboxylate Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Inflammation

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of several commercially successful drugs, including the selective COX-2 inhibitor Celecoxib.[1][2][3][4] Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, in particular, have emerged as a promising class of compounds with significant anti-inflammatory potential.[5][6] The growing interest in these derivatives stems from their demonstrated ability to modulate key inflammatory pathways, offering the potential for more targeted and safer anti-inflammatory therapies compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that are often associated with gastrointestinal side effects.[5][6]

This guide provides a comprehensive overview of the anti-inflammatory properties of these pyrazole derivatives, detailing their mechanism of action and providing robust, field-proven protocols for their evaluation. The content is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory agents.

Mechanism of Action: Targeting the Inflammatory Cascade

The primary anti-inflammatory mechanism of many ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][7][8] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, key mediators of pain and inflammation.[1][7][9] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, which plays a role in gastric cytoprotection, these pyrazole derivatives can exert their anti-inflammatory effects with a potentially reduced risk of gastrointestinal complications.[1][8]

Beyond COX inhibition, some pyrazole derivatives may also modulate other inflammatory pathways, such as the NF-κB signaling pathway.[10][11] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][12][13] Inhibition of NF-κB activation represents a key strategy for controlling inflammatory responses.[10][14]

Signaling Pathway of Inflammation and Pyrazole Derivative Intervention

The following diagram illustrates the central role of COX-2 and NF-κB in the inflammatory cascade and highlights the points of intervention for ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.

Inflammation_Pathway cluster_stimulus Inflammatory Stimuli (LPS, etc.) cluster_cell Macrophage / Inflammatory Cell Stimulus Inflammatory Stimuli TLR4 TLR4 Stimulus->TLR4 binds IKK IKK TLR4->IKK activates NFkB_complex IκB-NF-κB IKK->NFkB_complex phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates COX2_gene COX-2 Gene NFkB->COX2_gene activates transcription Cytokine_gene Cytokine Gene NFkB->Cytokine_gene activates transcription COX2 COX-2 Enzyme COX2_gene->COX2 expresses Inflammation Inflammation Cytokine_gene->Inflammation expresses cytokines Prostaglandins Prostaglandins COX2->Prostaglandins synthesizes Prostaglandins->Inflammation Pyrazole Pyrazole Derivatives Pyrazole->NFkB may inhibit Pyrazole->COX2 inhibits Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Synthesis Synthesis of Pyrazole Derivatives InVitro In Vitro Screening Synthesis->InVitro COX_Assay COX-1/COX-2 Inhibition Assay NO_Assay Nitric Oxide Production Assay InVivo In Vivo Efficacy Paw_Edema Carrageenan-Induced Paw Edema ADMET ADMET Profiling Lead Lead Optimization ADMET->Lead COX_Assay->InVivo Active Compounds NO_Assay->InVivo Active Compounds Paw_Edema->ADMET Efficacious Compounds

References

The Pyrazole Scaffold: A Versatile Platform for the Development of Novel Anticancer Agents - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Pyrazole in Oncology Drug Discovery

Pyrazole derivatives, a class of five-membered heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Their unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of their biological effects.[3] In the realm of oncology, pyrazole-containing molecules have shown significant promise, with several compounds progressing through preclinical and clinical development.[4] This is underscored by the fact that numerous FDA-approved drugs incorporate the pyrazole moiety.[4]

The anticancer activity of pyrazole derivatives is not confined to a single mechanism of action. Instead, they have been shown to interact with a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[1][3] These include key players in cell signaling pathways such as protein kinases (e.g., EGFR, VEGFR, CDKs), components of the cytoskeleton like tubulin, and even DNA itself.[1][3] This multi-targeted potential makes the pyrazole scaffold a highly attractive starting point for the rational design of novel and effective anticancer agents.[5]

This comprehensive guide provides an in-depth exploration of the development of anticancer agents from pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field, but also detailed, actionable protocols for the synthesis and biological evaluation of these promising compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in scientific integrity.

I. Targeting Key Oncogenic Pathways with Pyrazole Derivatives

The versatility of the pyrazole core allows for its incorporation into molecules that can inhibit various cancer-driving pathways. Below, we explore some of the most significant and well-validated targets.

A. Protein Kinase Inhibition: A Dominant Strategy

Protein kinases are a large family of enzymes that play a central role in regulating cellular processes. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrazole derivatives have been successfully designed to inhibit several key kinases.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] Inhibiting VEGFR-2 is a clinically validated strategy to starve tumors of their blood supply.

Mechanism of Action Visualization

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->VEGFR2 Inhibits ATP Binding Site P2 Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->P2 P3 Angiogenesis (Proliferation, Migration) P2->P3

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole-based inhibitor.

Synthesis Protocol: Pyrazole-Based VEGFR-2 Inhibitors

A common synthetic route to pyrazole-based VEGFR-2 inhibitors involves the condensation of a β-diketone with a hydrazine derivative. The following is a representative protocol for the synthesis of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones.[7]

Step 1: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

  • Dissolve ethyl benzoylacetate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the pyrazolone intermediate.

Step 2: Synthesis of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones

  • Prepare the diazonium salt of the desired substituted aniline by reacting it with sodium nitrite in the presence of hydrochloric acid at 0-5°C.

  • In a separate flask, dissolve the 3-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) from Step 1 in a suitable solvent (e.g., ethanol/water mixture) and cool to 0-5°C.

  • Slowly add the freshly prepared diazonium salt solution to the pyrazolone solution with constant stirring, maintaining the temperature below 5°C.

  • Continue stirring for 2-3 hours at 0-5°C.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final product.

In Vitro VEGFR-2 Kinase Inhibition Assay Protocol

This protocol outlines a method to determine the in vitro potency of a synthesized pyrazole derivative against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the test pyrazole compound in DMSO. Further dilute in kinase buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Add the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add the VEGFR-2 enzyme to all wells except for the "no enzyme" control wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

CDKs are crucial for the regulation of the cell cycle, and their aberrant activity is a common feature of cancer.[8] Pyrazole-based compounds have been developed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis.[9][10]

Mechanism of Action Visualization

CDK2_Pathway CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE Phosphorylated_Substrate Phosphorylated Substrate CDK2_CyclinE->Phosphorylated_Substrate Phosphorylates Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->CDK2_CyclinE Inhibits Substrate Substrate (e.g., Rb) Substrate->Phosphorylated_Substrate CellCycle G1/S Phase Progression Phosphorylated_Substrate->CellCycle

Caption: Inhibition of CDK2-mediated cell cycle progression by a pyrazole-based inhibitor.

Synthesis Protocol: Pyrazole-Based CDK2 Inhibitors

The synthesis of pyrazole-based CDK2 inhibitors often involves a multicomponent reaction. The following protocol describes the synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives.[9]

  • In a round-bottom flask, combine 2-hydrazinylpyridine (1 equivalent), an appropriate 2-(aryl-diazenyl)malononitrile derivative (1 equivalent), and a suitable solvent (e.g., ethanol).

  • The reaction can be performed using either conventional heating (reflux for several hours) or microwave irradiation (for a shorter duration, e.g., 10-30 minutes). Microwave-assisted synthesis is often more efficient.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure pyrazole derivative.

In Vitro CDK2 Kinase Inhibition Assay Protocol

This protocol is for determining the in vitro potency of a synthesized pyrazole derivative against CDK2/Cyclin A2.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide (e.g., a derivative of Histone H1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure: The procedure is analogous to the VEGFR-2 kinase inhibition assay, with the substitution of the CDK2/Cyclin A2 enzyme and its specific substrate.

B. Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a well-established anticancer strategy.[11] Pyrazole derivatives have been identified as potent tubulin polymerization inhibitors, acting at the colchicine binding site.[12][13]

Mechanism of Action Visualization

Tubulin_Pathway Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Microtubule->Tubulin_dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->Tubulin_dimers Binds to Colchicine Site Inhibits Polymerization Polymerization Polymerization Depolymerization Depolymerization Cell_Division Cell Division Mitotic_Spindle->Cell_Division

Caption: Disruption of microtubule dynamics by a pyrazole-based tubulin polymerization inhibitor.

Synthesis Protocol: Pyrazole-Chalcone Hybrid Tubulin Inhibitors

Pyrazole-chalcone hybrids are a promising class of tubulin polymerization inhibitors.[11] Their synthesis typically involves a Claisen-Schmidt condensation.

Step 1: Synthesis of 3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • This intermediate can be prepared via a Vilsmeier-Haack reaction on a suitable pyrazole precursor.[11]

Step 2: Claisen-Schmidt Condensation

  • Dissolve equimolar amounts of the pyrazole-4-carbaldehyde from Step 1 and a substituted acetophenone in ethanol in a round-bottom flask.

  • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to yield the final pyrazole-chalcone hybrid.

In Vitro Tubulin Polymerization Assay Protocol

This fluorescence-based assay monitors the effect of test compounds on the polymerization of purified tubulin.[13]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compound (dissolved in DMSO)

  • Positive controls (e.g., Paclitaxel - stabilizer, Vinblastine - destabilizer)

  • Black, clear-bottom 96-well plates

Procedure:

  • On ice, prepare a reaction mixture containing tubulin, polymerization buffer, GTP, glycerol, and the fluorescent reporter dye.

  • Add the test pyrazole compound at various concentrations to the wells of a pre-chilled 96-well plate. Include vehicle controls and positive controls.

  • Initiate polymerization by adding the tubulin reaction mixture to the wells and immediately placing the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 for inhibition can be calculated from a dose-response curve.

II. In Vitro Evaluation of Anticancer Activity

Once synthesized, the anticancer potential of pyrazole derivatives is assessed through a series of in vitro assays.

A. Cell Viability and Cytotoxicity Assays

The initial screening of anticancer compounds typically involves assessing their ability to reduce the viability of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[14][15]

MTT Assay Protocol

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Drug Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

B. Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the pyrazole derivatives, apoptosis and cell cycle analysis are performed using flow cytometry.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining Protocol

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the pyrazole compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining Protocol

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cancer cells with the pyrazole compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.

III. Structure-Activity Relationship (SAR) and Quantitative Data

The systematic modification of the pyrazole scaffold and the evaluation of the resulting derivatives' biological activity are crucial for understanding the structure-activity relationship (SAR). This knowledge guides the rational design of more potent and selective anticancer agents.[5][16]

Table 1: In Vitro Cytotoxicity of Representative Pyrazole Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
Celecoxib Analog (3c) Apoptosis InducerMCF-7 (Breast)2.1[17]
Pyrazole-Thiophene (2) EGFR/VEGFR-2MCF-7 (Breast)6.57[18]
Indolo-Pyrazole (6c) Tubulin InhibitorSK-MEL-28 (Melanoma)3.46[12]
Pyrazole-Benzothiazole (25) Angiogenesis InhibitorHT29 (Colon)3.17[19]
Pyrazolo[1,5-a]pyrimidine (10b) CDK2 InhibitorMCF-7 (Breast)10.05[10]
Fused Pyrazole (59) DNA Binding AgentHepG2 (Liver)2.0[19]

Note: The IC50 values are indicative and can vary based on experimental conditions.

The analysis of such data reveals key structural features that influence anticancer activity. For instance, the type and position of substituents on the pyrazole ring and its appended phenyl rings can significantly impact potency and selectivity.[3][20]

IV. In Vivo Evaluation in Xenograft Models

Promising pyrazole derivatives identified from in vitro studies are further evaluated in vivo using animal models, typically human tumor xenografts in immunodeficient mice. This step is critical for assessing the compound's efficacy and toxicity in a more complex biological system.

Experimental Workflow for In Vivo Xenograft Studies

Xenograft_Workflow Start Start Cell_Culture Cancer Cell Line Culture & Expansion Start->Cell_Culture Animal_Prep Animal Acclimatization (Immunodeficient Mice) Start->Animal_Prep Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Animal_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Pyrazole Derivative) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Excision, Weight) Data_Collection->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating the in vivo efficacy of a pyrazole-based anticancer agent using a xenograft model.

V. Conclusion and Future Perspectives

The pyrazole scaffold has proven to be a remarkably fruitful starting point for the development of novel anticancer agents. Its synthetic tractability and the ability of its derivatives to modulate a wide range of cancer-relevant targets underscore its importance in modern medicinal chemistry. The protocols and data presented in this guide offer a comprehensive resource for researchers in this exciting field.

Future efforts will likely focus on the development of pyrazole derivatives with improved selectivity for their targets to minimize off-target effects and associated toxicities. The design of multi-targeted pyrazole-based agents that can simultaneously inhibit several key oncogenic pathways is another promising avenue of research. Furthermore, the exploration of novel pyrazole-containing hybrid molecules, which combine the pyrazole scaffold with other pharmacologically active moieties, holds the potential to yield next-generation anticancer drugs with enhanced efficacy and the ability to overcome drug resistance.

VI. References

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: --INVALID-LINK--

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central. Available at: --INVALID-LINK--

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Available at: --INVALID-LINK--

  • Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase‐2 inhibitors. ResearchGate. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery. Benchchem. Available at: --INVALID-LINK--

  • Publication: Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Marmara University DSpace Açıkerişim Platformu. Available at: --INVALID-LINK--

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. Available at: --INVALID-LINK--

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences. Available at: --INVALID-LINK--

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: --INVALID-LINK--

  • An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib. PMC. Available at: --INVALID-LINK--

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. NIH. Available at: --INVALID-LINK--

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available at: --INVALID-LINK--

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: --INVALID-LINK--

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. PMC. Available at: --INVALID-LINK--

  • Two neoteric pyrazole compounds as potential anti-cancer agents: Synthesis, electronic structure, physico-chemical properties and docking analysis. ResearchGate. Available at: --INVALID-LINK--

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: --INVALID-LINK--

  • Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: --INVALID-LINK--

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. Available at: --INVALID-LINK--

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: --INVALID-LINK--

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: --INVALID-LINK--

  • (PDF) Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. ResearchGate. Available at: --INVALID-LINK--

  • Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. Available at: --INVALID-LINK--

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. NIH. Available at: --INVALID-LINK--

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: --INVALID-LINK--

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: --INVALID-LINK--

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: --INVALID-LINK--

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. Available at: --INVALID-LINK--

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. PubMed Central. Available at: --INVALID-LINK--

  • In-depth Technical Guide: Discovery and Synthesis of Tubulin Polymerization-IN-58. Benchchem. Available at: --INVALID-LINK--

  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. ACS Publications. Available at: --INVALID-LINK--

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. ResearchGate. Available at: --INVALID-LINK--

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances (RSC Publishing). Available at: --INVALID-LINK--

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. Available at: --INVALID-LINK--

  • (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available at: --INVALID-LINK--

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available at: --INVALID-LINK--

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: --INVALID-LINK--

References

Application Notes and Protocols for the Synthesis of Agrochemicals from Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Carboxamide Scaffold in Modern Agrochemicals

The pyrazole ring is a privileged scaffold in the development of modern agrochemicals, particularly fungicides.[1][2] A significant class of these are the pyrazole carboxamide fungicides, which act as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] These compounds disrupt the fungal respiratory chain, a mode of action that has proven effective against a broad spectrum of plant pathogens.[5] Prominent commercial examples of pyrazole carboxamide fungicides include penthiopyrad, isopyrazam, and furametpyr.[6][7][8]

The synthesis of these agrochemicals typically involves the coupling of a substituted pyrazole carboxylic acid with a specific aniline or other amine derivative. The nature and substitution pattern of both the pyrazole and the amine moieties are crucial for the fungicidal activity and spectrum of the final product.

This document provides a detailed guide to the use of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate as a versatile starting material for the synthesis of novel pyrazole carboxamide-based agrochemicals. We will cover the synthesis of the key carboxylic acid intermediate and provide a representative protocol for its conversion into a potential fungicidal agent.

Mechanistic Insight: The Role of Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[3] It catalyzes the oxidation of succinate to fumarate. SDHI fungicides bind to the ubiquinone-binding site of the SDH enzyme, blocking this electron transfer and thereby inhibiting fungal respiration.[4][5] This disruption of cellular energy production is ultimately lethal to the fungus. The amide linkage in pyrazole carboxamide fungicides is essential for their interaction with the ubiquinone-binding site of the SDH.[3]

Synthesis of the Key Intermediate: 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid

The first step in utilizing this compound is its hydrolysis to the corresponding carboxylic acid. This is a standard procedure, typically carried out under basic conditions.

Protocol 1: Hydrolysis of this compound

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl), 2M

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an aqueous solution of NaOH or KOH (typically 2-3 molar equivalents).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.

  • A precipitate of 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Representative Synthesis of a Pyrazole Carboxamide Fungicide

The following protocol describes a representative synthesis of a novel pyrazole carboxamide with potential fungicidal activity, starting from 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid. This involves an amide coupling reaction with a substituted aniline, a common structural motif in SDHI fungicides.

Protocol 2: Amide Coupling to Synthesize a Representative Pyrazole Carboxamide

Materials:

  • 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dry dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A substituted aniline (e.g., 2-chloroaniline)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

Step 1: Formation of the Acid Chloride

  • To a stirred suspension of 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid in dry DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material on TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the substituted aniline (e.g., 2-chloroaniline, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in dry DCM in a separate flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Dissolve the crude acid chloride from Step 1 in dry DCM and add it dropwise to the aniline solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole carboxamide.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 33545-44-7[9]
Molecular Formula C₁₀H₁₀N₂O₃[9]
Molecular Weight 206.20 g/mol [9]
Melting Point 135-137 °C[9]
Boiling Point 403.1 °C at 760 mmHg[9]
Flash Point 197.6 °C[9]

Table 2: Representative Fungicidal Activity of Pyrazole Carboxamides

Compound ClassTarget PathogenEC₅₀ (µg/mL)Reference
Pyrazole-thiazole carboxamidesRhizoctonia cerealis5.11 - 8.14[4]
Pyrazole-4-carboxamidesAlternaria solani3.06[10]
Isoxazolol pyrazole carboxylatesRhizoctonia solani0.37[11]

Experimental Workflows and Diagrams

Synthesis Workflow

Synthesis_Workflow A Ethyl 3-(furan-2-yl)-1H- pyrazole-5-carboxylate B Hydrolysis (NaOH or KOH, EtOH/H2O, Reflux) A->B Step 1 C 3-(furan-2-yl)-1H-pyrazole- 5-carboxylic acid B->C D Acid Chloride Formation (SOCl2 or (COCl)2, DCM) C->D Step 2a E 3-(furan-2-yl)-1H-pyrazole- 5-carbonyl chloride D->E F Amide Coupling (Substituted Aniline, Base, DCM) E->F Step 2b G Final Product: Pyrazole Carboxamide Fungicide F->G

Caption: General synthetic workflow for the preparation of pyrazole carboxamide fungicides from this compound.

Mode of Action Diagram

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer ComplexIII Complex III UQ->ComplexIII Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibition

Caption: Mechanism of action of pyrazole carboxamide fungicides as Succinate Dehydrogenase Inhibitors (SDHIs).

References

Introduction: The Furan-Pyrazole Scaffold as a Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mechanism of Action of Furan-Pyrazole Compounds in Biological Systems

The fusion of furan and pyrazole rings creates a heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. This unique combination of two distinct aromatic systems endows molecules with a favorable conformational profile, allowing them to interact with a wide array of biological targets with high affinity and specificity. Furan-pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antifungal properties.[1][2][3] This versatility has made them a focal point of intensive research and development, leading to clinically successful drugs and a pipeline of promising therapeutic candidates.

This document serves as a detailed technical guide for researchers investigating the mechanisms of action of furan-pyrazole compounds. Moving beyond a simple recitation of facts, we will explore the causal relationships behind their biological effects, provide validated, step-by-step protocols for their mechanistic elucidation, and ground these insights in authoritative scientific literature. Our goal is to equip you with both the conceptual framework and the practical tools necessary to advance your research in this exciting field.

Part 1: Key Mechanisms of Action of Furan-Pyrazole Compounds

The biological activity of furan-pyrazole derivatives is diverse, stemming from their ability to modulate several critical classes of enzymes and receptors. Below, we dissect the most prominent and well-characterized mechanisms.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

One of the most clinically significant mechanisms of action for a pyrazole-containing compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, exemplified by the widely used anti-inflammatory drug, Celecoxib.[4]

The Underlying Biology: Prostaglandins in Pain and Inflammation Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate critical physiological and pathological processes.[5][6] While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, COX-2 is an inducible enzyme, primarily expressed at sites of inflammation.[6] Prostaglandins synthesized by COX-2 are key mediators of pain, fever, and inflammation.[7]

Mechanism of Selective Inhibition Celecoxib, a diaryl-substituted pyrazole, achieves its therapeutic effect by selectively and reversibly inhibiting COX-2.[4][8] This selectivity is a key structural feature that distinguishes it from non-selective NSAIDs, which inhibit both COX-1 and COX-2, often leading to gastrointestinal side effects.[6] The chemical structure of Celecoxib, particularly its polar sulfonamide side chain, allows it to bind to a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in the more constricted active site of COX-1.[7][8] This specific interaction blocks the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[6]

COX_Pathway Arachidonic_Acid Membrane Phospholipids (Arachidonic Acid) COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Furan-Pyrazole Scaffold) Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway by Celecoxib.

Broad-Spectrum Protein Kinase Inhibition

The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[9][10] Pyrazole and furan-pyrazole derivatives function as ATP-competitive inhibitors, targeting the hinge region of the kinase domain to block downstream signaling pathways essential for tumor cell proliferation, survival, and angiogenesis.

Key Kinase Targets and Pathways Furan-pyrazole compounds have been developed to target a wide range of kinases, often with dual or multi-target specificities that can overcome drug resistance.[11]

  • EGFR and VEGFR-2: Dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a powerful anti-cancer strategy.[11] These receptors share common signaling pathways, and their simultaneous inhibition can synergistically suppress tumor growth and angiogenesis.[11]

  • Akt/PI3K Pathway: The PI3K/Akt signaling cascade is a critical regulator of cell survival and proliferation. Novel pyrazol-furan carboxamide analogues have been identified as potent inhibitors of Akt1, subsequently suppressing the phosphorylation of downstream substrates like GSK3β and leading to cytotoxic effects in cancer cell lines.[12]

  • Other Kinases: The versatility of the scaffold allows for the targeting of numerous other kinases, including c-Jun N-terminal kinase (JNK) in inflammatory diseases, Cyclin-Dependent Kinases (CDKs) for cell cycle control, and Janus Kinases (JAKs) in myeloproliferative disorders.[9][10][13]

Kinase_Inhibition Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/Akt) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Response Cell Proliferation, Angiogenesis, Survival Downstream->Response FP_Compound Furan-Pyrazole Kinase Inhibitor FP_Compound->Receptor Binds to ATP Pocket, Blocks Phosphorylation

Caption: General mechanism of ATP-competitive kinase inhibition.

Other Emerging Mechanisms of Action

Beyond enzyme inhibition, the furan-pyrazole scaffold interacts with other critical biological targets.

  • Inhibition of Protein Aggregation: In the context of neurodegenerative diseases like Parkinson's, novel furan-2-yl-1H-pyrazoles have been shown to inhibit the aggregation of α-synuclein, a process central to the disease's pathology.[14][15] This action is comparable to other promising drug candidates and highlights a neuroprotective potential.[16]

  • Fungicidal Activity via SDH Inhibition: Certain pyrazole-furan carboxamide hybrids act as potent fungicides by targeting and inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle of fungi.[17]

  • Cannabinoid Receptor Antagonism: Biarylpyrazole derivatives have been developed as potent and specific antagonists for the brain cannabinoid receptor (CB1), serving as important pharmacological tools and potential therapeutics to counteract the effects of cannabimimetic agents.[18]

Part 2: Protocols for Mechanistic Investigation

To rigorously determine the mechanism of action of a novel furan-pyrazole compound, a multi-step, validated experimental approach is required. The following protocols provide a robust framework for moving from initial hypothesis to mechanistic confirmation.

Protocol 2.1: In Vitro Target-Based Enzyme Inhibition Assay

Objective: To quantify the direct inhibitory activity of a furan-pyrazole compound against a purified target enzyme (e.g., COX-2, Akt1, SDH) and determine its potency (IC₅₀).

Causality: This is the foundational experiment to confirm direct target engagement. A low IC₅₀ value suggests a potent, direct interaction, whereas a high value may indicate an indirect mechanism or off-target effects. This protocol uses a generic kinase assay (ADP-Glo™) as an example.

Methodology: Kinase Inhibition Assay (ADP-Glo™, Promega)

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The specific kinase (e.g., recombinant human Akt1) and substrate (e.g., a specific peptide) concentrations should be optimized based on the manufacturer's guidelines to ensure the reaction is in the linear range.

    • Prepare a 10 mM stock solution of the furan-pyrazole compound in 100% DMSO.

    • Create a serial dilution of the compound (e.g., 11-point, 1:3 dilution) in DMSO, then dilute further in reaction buffer to create a 4X final concentration. Include a DMSO-only control.

    • Prepare a 4X ATP solution. The concentration should be at or near the Kₘ for the specific kinase to accurately determine competitive inhibition.

  • Kinase Reaction:

    • Add 5 µL of the 4X compound dilution to the wells of a white, 384-well assay plate.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 4X ATP solution. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescence signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis and Validation:

    • Controls: Include "no kinase" wells (negative control) and "DMSO vehicle" wells (positive control, 100% activity).

    • Calculation: Normalize the data to the controls. Plot the percent inhibition versus the log of the compound concentration.

    • IC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol_Enzyme_Assay Start Start: Prepare Reagents (Kinase, Substrate, ATP, Compound) Step1 1. Dispense serial dilutions of Furan-Pyrazole Compound into 384-well plate Start->Step1 Step2 2. Add Kinase/Substrate Mix Step1->Step2 Step3 3. Initiate reaction with ATP Incubate at RT Step2->Step3 Step4 4. Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) Step3->Step4 Step5 5. Convert ADP to ATP & generate signal (Add Kinase Detection Reagent) Step4->Step5 Step6 6. Read Luminescence Step5->Step6 End End: Analyze Data (Calculate IC50) Step6->End

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2.2: Cellular Target Modulation via Western Blot

Objective: To confirm that the furan-pyrazole compound engages its intended target within a cellular environment and modulates its downstream signaling pathway.

Causality: This experiment bridges the gap between in vitro potency and cellular activity. Observing a dose-dependent decrease in the phosphorylation of a known downstream substrate provides strong evidence of on-target activity in a biological system.[12]

Methodology: Analysis of Akt Pathway Inhibition

  • Cell Culture and Treatment:

    • Seed cancer cells known to have an active PI3K/Akt pathway (e.g., PC-3 prostate cancer cells) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal Akt phosphorylation.

    • Pre-treat the cells with various concentrations of the furan-pyrazole Akt inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce robust Akt phosphorylation.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

  • Immunoblotting:

    • Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis and Validation:

    • Controls: A vehicle-only control (DMSO) should show strong phosphorylation upon stimulation. A known Akt inhibitor can be used as a positive control.

    • Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-Akt signal to the total Akt signal to account for any differences in protein levels. A dose-dependent decrease in the p-Akt/Total Akt ratio confirms target engagement and pathway inhibition.

Protocol 2.3: Cellular Phenotypic Assay (Antiproliferative Activity)

Objective: To measure the ultimate biological effect of the compound's mechanism of action on cell viability and proliferation.

Causality: This assay links target modulation to a functional cellular outcome. Potent antiproliferative activity in a cancer cell line known to be dependent on the targeted pathway (e.g., an Akt-driven cancer) provides strong validation for the compound's therapeutic potential.

Methodology: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT116, OVCAR-8) in a 96-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment:

    • Prepare a serial dilution of the furan-pyrazole compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations (e.g., from 0.01 to 100 µM). Include a vehicle-only (DMSO) control.

  • Incubation:

    • Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Viability Measurement:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis and Validation:

    • Controls: Include wells with medium only (blank) and cells with vehicle only (100% viability).

    • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • GI₅₀/IC₅₀ Determination: Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀.

Part 3: Data Presentation

Clear and concise data presentation is crucial for interpreting results. Quantitative data should always be summarized in tables for easy comparison.

Table 1: Example Inhibitory Activity of Furan-Pyrazole Compounds

Compound IDTarget KinaseIn Vitro IC₅₀ (nM)Cellular Antiproliferation GI₅₀ (nM) (MCF-7 Cell Line)
FP-001Akt11585
FP-002Akt1120950
FP-003EGFR25110
FP-004VEGFR-240250
FP-005EGFR/VEGFR-230 (EGFR), 55 (VEGFR-2)95
Staurosporine (Control)Pan-Kinase510

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the large-scale synthesis of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocols detailed herein are designed for scalability and reproducibility, addressing the need for robust synthetic routes in research and development settings.

Strategic Overview: A Two-Step Approach to Furan-Substituted Pyrazoles

The synthesis of this compound is efficiently achieved through a two-step process. This strategy leverages classic organic reactions, optimized for yield and purity on a larger scale.

Step 1: Claisen Condensation. The initial step involves a Claisen condensation between 2-acetylfuran and diethyl oxalate. This reaction, conducted in the presence of a strong base like sodium ethoxide, forms the key intermediate, ethyl 2,4-dioxo-4-(furan-2-yl)butanoate. The choice of a Claisen condensation is predicated on its reliability in forming carbon-carbon bonds and its applicability to a wide range of esters and ketones, making it a cornerstone of synthetic organic chemistry.

Step 2: Knorr-Type Pyrazole Synthesis. The subsequent step is a cyclization reaction of the 1,3-dicarbonyl intermediate with hydrazine hydrate. This acid-catalyzed condensation is a variation of the well-established Knorr pyrazole synthesis, which is a highly effective method for constructing the pyrazole ring system.[1]

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation A 2-Acetylfuran D Ethyl 2,4-dioxo-4-(furan-2-yl)butanoate (Intermediate) A->D Reaction B Diethyl Oxalate B->D Reaction C Sodium Ethoxide (Base) C->D Reaction G This compound (Final Product) D->G Cyclization E Hydrazine Hydrate E->G Cyclization F Glacial Acetic Acid (Catalyst) F->G Cyclization

Caption: Overall synthetic workflow for this compound.

In-Depth Experimental Protocols

Step 1: Large-Scale Synthesis of Ethyl 2,4-dioxo-4-(furan-2-yl)butanoate

This protocol is adapted from established procedures for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
2-Acetylfuran110.111.0110.11 g
Diethyl oxalate146.141.1160.75 g (148.8 mL)
Sodium metal22.991.125.29 g
Anhydrous Ethanol46.07-500 mL
Diethyl ether74.12-As needed for extraction
2M Hydrochloric acid36.46-As needed for acidification
Anhydrous Magnesium Sulfate120.37-As needed for drying

Protocol:

  • Preparation of Sodium Ethoxide: In a 2 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 500 mL of anhydrous ethanol. Carefully add 25.29 g (1.1 eq.) of sodium metal in small portions to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

  • Addition of Reactants: In a separate flask, prepare a mixture of 110.11 g (1.0 eq.) of 2-acetylfuran and 160.75 g (1.1 eq.) of diethyl oxalate. Add this mixture dropwise to the stirred sodium ethoxide solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and acidify by the slow addition of 2M hydrochloric acid until the pH is approximately 2-3.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 200 mL).

    • Combine the organic layers and wash with brine (2 x 150 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, ethyl 2,4-dioxo-4-(furan-2-yl)butanoate, can be purified by vacuum distillation or by recrystallization from a suitable solvent system like ethanol/water to yield a crystalline solid.

Step 2: Synthesis of this compound

This protocol is based on the general method for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
Ethyl 2,4-dioxo-4-(furan-2-yl)butanoate210.181.0210.18 g
Hydrazine hydrate (64% solution)50.061.2~75 mL
Glacial Acetic Acid60.05Catalytic~20 mL
Ethanol46.07-800 mL

Protocol:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 210.18 g (1.0 eq.) of ethyl 2,4-dioxo-4-(furan-2-yl)butanoate in 800 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add approximately 75 mL (1.2 eq.) of hydrazine hydrate, followed by the catalytic amount of glacial acetic acid (~20 mL).

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Pour the concentrated solution into 2 L of ice-cold water with stirring.

    • The solid product will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by filtration and wash thoroughly with cold water.

    • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford this compound as a crystalline solid.[4]

Characterization and Quality Control

A self-validating system requires rigorous characterization of the final product to ensure its identity and purity.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₃[4]
Molecular Weight206.20 g/mol [4]
Melting Point135-137 °C[4]
AppearanceCrystalline solid

Spectroscopic Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), signals for the furan ring protons (typically between 6.5 and 7.5 ppm), a singlet for the pyrazole proton (around 7.0 ppm), and a broad singlet for the N-H proton of the pyrazole ring.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum should display signals for the ethyl ester carbons, the pyrazole ring carbons, and the furan ring carbons. The carbonyl carbon of the ester group will appear downfield (around 160-165 ppm).

  • FT-IR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch of the ester (around 1700-1720 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product.

Safety and Handling Precautions

  • Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere.

  • Hydrazine Hydrate: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diethyl Oxalate and 2-Acetylfuran: Irritants. Avoid contact with skin and eyes.

  • Solvents: Ethanol and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthetic route outlined in these application notes provides a reliable and scalable method for the production of this compound. By following these detailed protocols, researchers and drug development professionals can confidently synthesize this valuable heterocyclic compound for their research needs. The emphasis on a two-step, well-understood chemical transformation ensures a high degree of success and reproducibility.

References

experimental setup for pyrazole synthesis from furan precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of pyrazoles, a pivotal heterocyclic scaffold in medicinal chemistry and drug development, utilizing readily available furan precursors. We will explore the chemical principles, detailed experimental protocols, and mechanistic insights for the transformation of furans into pyrazoles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient synthetic route. We will delve into two primary methodologies: the direct ring transformation of furan derivatives with hydrazine and the use of furan moieties as masked 1,3-dicarbonyl functionalities.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in the pharmaceutical industry due to their wide range of biological activities.[1][2][3] The pyrazole nucleus is a core component of numerous approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant. Consequently, the development of efficient and versatile synthetic methods for accessing functionalized pyrazoles is a continuous focus of chemical research.[1]

While the classical Knorr pyrazole synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a cornerstone of pyrazole synthesis, the use of alternative precursors offers unique advantages in terms of substrate scope and regioselectivity.[4][5] Furan derivatives, in particular, have emerged as valuable and versatile starting materials for pyrazole synthesis. The furan ring can be considered a masked 1,3-dicarbonyl equivalent, which upon ring-opening, can readily cyclize with hydrazine to form the desired pyrazole core. This approach provides a powerful strategy for the synthesis of pyrazoles that may be otherwise difficult to access.

This application note will provide detailed experimental procedures for the synthesis of pyrazoles from furan precursors, focusing on the underlying chemical principles and practical laboratory execution.

Mechanistic Insights: The Furan to Pyrazole Transformation

The conversion of a furan derivative to a pyrazole via reaction with hydrazine proceeds through a fascinating ring-opening and recyclization cascade. The generally accepted mechanism involves the following key steps:

  • Acid-Catalyzed Ring Opening: The reaction is typically initiated by an acid catalyst, which protonates the oxygen atom of the furan ring, making it more susceptible to nucleophilic attack. This leads to the opening of the furan ring to form a 1,4-dicarbonyl compound or a related reactive intermediate.

  • Hydrazine Condensation: Hydrazine, acting as a dinucleophile, then reacts with the in-situ generated 1,4-dicarbonyl species. The initial condensation typically occurs at one of the carbonyl groups to form a hydrazone intermediate.

  • Intramolecular Cyclization and Dehydration: The remaining free amino group of the hydrazine then undergoes an intramolecular condensation with the second carbonyl group. This cyclization event is followed by the elimination of two molecules of water to afford the aromatic pyrazole ring.

The regioselectivity of the final pyrazole product is determined by the substitution pattern of the starting furan and the nature of the hydrazine derivative used.

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazole from 2,5-Dimethoxytetrahydrofuran and Hydrazine Hydrate

This protocol details the direct conversion of a furan derivative, 2,5-dimethoxytetrahydrofuran, to the parent 1H-pyrazole. 2,5-Dimethoxytetrahydrofuran serves as a stable and easy-to-handle precursor to succinaldehyde, the key 1,4-dicarbonyl intermediate.

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • Hydrazine hydrate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,5-dimethoxytetrahydrofuran (0.1 mol) and a solution of hydrochloric acid (0.2 mol) in water (100 mL).

  • Hydrolysis: Heat the mixture to reflux with stirring for 1 hour to effect the hydrolysis of the acetal and generate succinaldehyde in situ.

  • Cooling and Neutralization: After the reflux period, cool the reaction mixture to room temperature in an ice bath.

  • Hydrazine Addition: Slowly add hydrazine hydrate (0.1 mol) to the cooled solution with continuous stirring. An exothermic reaction may be observed.

  • Cyclization: After the addition of hydrazine is complete, stir the reaction mixture at room temperature for an additional 2 hours to ensure complete cyclization.

  • Basification and Extraction: Make the reaction mixture basic by the careful addition of a concentrated sodium hydroxide solution until a pH of >10 is achieved. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude pyrazole can be purified by distillation or recrystallization from a suitable solvent, such as a mixture of ether and petroleum ether, to yield pure 1H-pyrazole.

Expected Yield: The typical yield for this reaction is in the range of 60-70%.

Protocol 2: Synthesis of Substituted Pyrazoles from Furyl Ketones

This protocol illustrates the use of a furan ring as a masked carboxylic acid equivalent in the synthesis of a substituted pyrazole. This strategy is particularly useful for controlling the regioselectivity of the pyrazole formation.

Materials:

  • Furfuryl ketone derivative (e.g., 2-acetylfuran)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Oxidizing agent (e.g., ruthenium trichloride and sodium periodate)

  • Solvent (e.g., acetonitrile, water, carbon tetrachloride)

  • Acid catalyst (e.g., acetic acid)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Oxidative Cleavage of the Furan Ring: In a round-bottom flask, dissolve the furfuryl ketone (1 equivalent) in a mixture of acetonitrile, water, and carbon tetrachloride (e.g., 2:2:3 v/v/v). Add sodium periodate (4 equivalents) and a catalytic amount of ruthenium trichloride hydrate. Stir the mixture vigorously at room temperature for several hours, monitoring the reaction by TLC until the starting material is consumed. This step oxidatively cleaves the furan ring to generate a 1,3-dicarbonyl compound.

  • Work-up of the 1,3-Dicarbonyl Compound: After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1,3-dicarbonyl compound can be used in the next step without further purification.

  • Pyrazole Formation: Dissolve the crude 1,3-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid. Add the desired hydrazine derivative (1.1 equivalents). Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted pyrazole.

Data Presentation

Precursor Reagents Conditions Product Yield (%) Reference
2,5-Dimethoxytetrahydrofuran1. HCl, H₂O, Reflux2. Hydrazine hydrate, RTAqueous1H-Pyrazole60-70General Method
2-Acetylfuran1. RuCl₃, NaIO₄2. Phenylhydrazine, Acetic Acid, RefluxMulti-step1-Phenyl-3-methyl-1H-pyrazoleVaries[6]

Visualizations

Experimental Workflow: Pyrazole Synthesis from 2,5-Dimethoxytetrahydrofuran

workflow cluster_hydrolysis Step 1: Hydrolysis cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up & Purification start 2,5-Dimethoxytetrahydrofuran process1 Reflux (1h) start->process1 reagent1 HCl, H₂O reagent1->process1 intermediate Succinaldehyde (in situ) process1->intermediate process2 Stir at RT (2h) intermediate->process2 reagent2 Hydrazine Hydrate reagent2->process2 product 1H-Pyrazole process2->product workup Basification, Extraction, Drying, Concentration product->workup purification Distillation/Recrystallization workup->purification final_product Pure 1H-Pyrazole purification->final_product mechanism furan Furan Derivative protonation Protonation (H⁺) furan->protonation + H⁺ ring_opening Ring Opening protonation->ring_opening dicarbonyl 1,4-Dicarbonyl Intermediate ring_opening->dicarbonyl condensation1 Condensation dicarbonyl->condensation1 hydrazine Hydrazine (H₂NNH₂) hydrazine->condensation1 hydrazone Hydrazone Intermediate condensation1->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization dihydropyrazole Dihydropyrazole Intermediate cyclization->dihydropyrazole dehydration Dehydration (-2H₂O) dihydropyrazole->dehydration pyrazole Pyrazole Product dehydration->pyrazole

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. This document provides in-depth technical protocols, troubleshooting advice, and frequently asked questions to facilitate a high-yield, efficient, and reproducible synthesis.

Introduction to the Synthesis Strategy

The primary and most robust method for synthesizing this compound is the Knorr pyrazole synthesis, a classic and reliable cyclocondensation reaction.[1][2][3] This approach involves the reaction of a 1,3-dicarbonyl compound with hydrazine. In this specific synthesis, the key precursor is ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, which reacts with hydrazine hydrate to form the desired pyrazole ring system. The reaction is typically high-yielding and proceeds under mild conditions.

The overall synthetic strategy is a two-step process:

  • Claisen Condensation: Synthesis of the 1,3-dicarbonyl precursor, ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, from 2-acetylfuran and diethyl oxalate.

  • Knorr Pyrazole Synthesis: Cyclocondensation of the 1,3-dicarbonyl precursor with hydrazine hydrate to yield the final product.

This guide will provide detailed protocols for both steps, followed by a comprehensive troubleshooting section and frequently asked questions.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1,3-Dicarbonyl Precursor)

This procedure is a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Acetylfuran110.1111.01 g0.10
Diethyl oxalate146.1416.08 g0.11
Sodium ethoxide68.057.49 g0.11
Anhydrous Ethanol46.07150 mL-
Diethyl ether74.12100 mL-
2M Hydrochloric acid-As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide in 100 mL of anhydrous ethanol. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reactants: In a separate beaker, prepare a solution of 2-acetylfuran and diethyl oxalate in 50 mL of anhydrous ethanol. Add this solution dropwise to the cooled sodium ethoxide solution over 30-45 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction mixture will become a thick, yellowish precipitate.

  • Work-up: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid. A solid will precipitate.

  • Isolation: Filter the precipitated solid and wash with cold diethyl ether. The resulting solid is ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, which can be used in the next step without further purification. A typical yield is 85-95%.

Part 2: High-Yield Synthesis of this compound

This is the core Knorr pyrazole synthesis step.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate210.1821.02 g0.10
Hydrazine hydrate (~64% hydrazine)50.065.0 g~0.10
Glacial Acetic Acid60.055 mL-
Ethanol46.07200 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend ethyl 4-(furan-2-yl)-2,4-dioxobutanoate in 200 mL of ethanol.

  • Addition of Hydrazine: To this suspension, add glacial acetic acid followed by the dropwise addition of hydrazine hydrate. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. Cool the flask in an ice bath to maximize precipitation.

  • Purification: Filter the solid product and wash with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.[4][5] Expected yield is 75-85%.

Visualizing the Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Pyrazole Formation 2-Acetylfuran 2-Acetylfuran Claisen Condensation Claisen Condensation 2-Acetylfuran->Claisen Condensation Diethyl oxalate Diethyl oxalate Diethyl oxalate->Claisen Condensation Sodium ethoxide Sodium ethoxide Sodium ethoxide->Claisen Condensation Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate Claisen Condensation->Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate Knorr Pyrazole Synthesis Knorr Pyrazole Synthesis Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate->Knorr Pyrazole Synthesis Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Knorr Pyrazole Synthesis This compound This compound Knorr Pyrazole Synthesis->this compound

Caption: Workflow for the synthesis of the target compound.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low yield in Part 1 (Diketone Synthesis) - Incomplete reaction. - Moisture in reagents or solvent. - Incorrect stoichiometry.- Ensure anhydrous conditions. Use freshly opened or distilled solvents. - Check the quality of the sodium ethoxide. - Extend the reaction time and monitor by TLC.
Low yield in Part 2 (Pyrazole Synthesis) - Incomplete cyclization. - Side reactions. - Loss of product during work-up.- Ensure the correct stoichiometry of hydrazine hydrate. - Monitor the reaction by TLC to confirm the consumption of the starting material. - Avoid excessive washing of the product. - The mother liquor can be concentrated and cooled to recover more product.
Formation of an oily product instead of a solid - Impurities present. - Product is "oiling out" during recrystallization.- Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. - For recrystallization, use a larger volume of solvent or a different solvent system. Slow cooling is crucial.[5]
Product is difficult to purify - Presence of regioisomers (if using a substituted hydrazine). - Unreacted starting materials or byproducts.- For regioisomers, column chromatography is often necessary. - Recrystallization is the preferred method for removing most impurities.[4][5] Experiment with different solvents (e.g., ethanol, ethyl acetate, hexane mixtures).

Frequently Asked Questions (FAQs)

Q1: Why is glacial acetic acid used in the pyrazole synthesis step?

A1: The Knorr pyrazole synthesis is often catalyzed by acid.[1][3] The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine. This leads to the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrazole ring.[2][6]

Q2: I am using a substituted hydrazine (e.g., methylhydrazine) and getting a mixture of products. Why is this happening and how can I control it?

A2: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two regioisomeric pyrazoles can be formed.[6] This is because the initial attack of the substituted hydrazine can occur at either of the two different carbonyl groups. The regioselectivity is influenced by factors such as pH, solvent, and the electronic and steric properties of the substituents. To favor the formation of one isomer, you can try changing the solvent (e.g., using fluorinated alcohols) or adjusting the pH.[6]

Q3: What are some alternative methods for synthesizing 3-substituted-1H-pyrazole-5-carboxylates?

A3: While the Knorr synthesis is very common, other methods exist. One notable alternative involves the [3+2] cycloaddition of a diazo compound with an alkyne. Another approach is the reaction of hydrazones with α,β-unsaturated carbonyl compounds.[7][8] These methods can be advantageous when the required 1,3-dicarbonyl precursor is difficult to synthesize.

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound can be confirmed using standard spectroscopic techniques:

  • ¹H NMR: Expect characteristic signals for the furan and pyrazole protons, as well as the ethyl ester group.

  • ¹³C NMR: Will show the expected number of carbon signals for the heterocyclic rings and the ester.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₀H₁₀N₂O₃, MW: 206.19 g/mol ).

  • IR Spectroscopy: Look for characteristic peaks for N-H stretching, C=O stretching of the ester, and C=N and C=C stretching of the aromatic rings.

Reaction Mechanism

G 1,3-Diketone 1,3-Diketone Protonation Protonation 1,3-Diketone->Protonation H+ Hydrazine Hydrazine Nucleophilic Attack Nucleophilic Attack Hydrazine->Nucleophilic Attack Protonation->Nucleophilic Attack Hydrazone Intermediate Hydrazone Intermediate Nucleophilic Attack->Hydrazone Intermediate Intramolecular Cyclization Intramolecular Cyclization Hydrazone Intermediate->Intramolecular Cyclization Cyclic Intermediate Cyclic Intermediate Intramolecular Cyclization->Cyclic Intermediate Dehydration Dehydration Cyclic Intermediate->Dehydration -H2O Pyrazole Product Pyrazole Product Dehydration->Pyrazole Product

Caption: Mechanism of the Knorr Pyrazole Synthesis.

References

Technical Support Center: Purification of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate (CAS No. 33545-44-7). This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will address common challenges and provide detailed, field-proven protocols to streamline your purification workflow.

Part 1: Pre-Purification Assessment & FAQs

A successful purification begins with a thorough understanding of your crude material. Rushing this step is a common cause of low yields and repeated efforts.

Q1: What is the first thing I should do with my crude reaction mixture?

Before any purification attempt, you must characterize your crude product. This provides a baseline for purity and informs your strategy.

  • Thin-Layer Chromatography (TLC): This is non-negotiable. Run a TLC plate using a solvent system like 3:1 Hexane:Ethyl Acetate to visualize your desired product, starting materials, and any by-products. The relative positions of these spots (Rf values) are critical for developing a column chromatography method.

  • Crude ¹H NMR: If possible, take a quick NMR spectrum of your crude material. This can reveal the presence of unreacted starting materials or major impurities, helping you anticipate separation challenges.

  • Physical State & Melting Point: Your target compound is a solid with a reported melting point of 135-137°C[1]. If your crude product is an oil or a gummy solid, it indicates the presence of significant impurities or residual solvent.

Q2: What are the most probable impurities in my crude sample?

The synthesis of this pyrazole typically involves the condensation of an ethyl 4-(2-furyl)-2,4-dioxobutanoate precursor with hydrazine hydrate[1][2]. Based on this, common impurities include:

  • Unreacted Ethyl 4-(2-furyl)-2,4-dioxobutanoate: This is a relatively polar, UV-active dicarbonyl compound.

  • Unreacted Hydrazine Hydrate: Highly polar and water-soluble, usually removed during aqueous workup.

  • Regioisomers: While the 3,5-substitution pattern is favored, small amounts of the isomeric ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate could form. These isomers often have very similar polarities, making them the most challenging impurity to separate.

  • Residual Solvents: Ethanol or acetic acid are often used in the reaction and can be difficult to remove completely without high vacuum drying[2][3].

Part 2: Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the most versatile method for purifying multigram quantities of this compound, especially when dealing with impurities of similar polarity.

Workflow for Method Development

chromatography_workflow cluster_prep Preparation cluster_column Column Execution cluster_analysis Analysis TLC 1. TLC Analysis (e.g., 3:1 Hex/EtOAc) TargetRf 2. Target Rf between 0.25 - 0.35 TLC->TargetRf Adjust Solvent Ratio Solvent 3. Prepare Eluent (e.g., 500 mL) TargetRf->Solvent Pack 4. Pack Column (Slurry Method) Solvent->Pack Load 5. Load Sample (Dry or Wet Load) Pack->Load Elute 6. Elute & Collect Fractions Load->Elute Analyze 7. Analyze Fractions (TLC) Elute->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Flash Column Chromatography Purification.

Frequently Asked Questions (Chromatography)

Q3: How do I select the optimal eluent (solvent system) for my column?

The goal is to find a solvent system where your target compound has a TLC Rf value of 0.25 - 0.35 .

  • Causality: An Rf in this range ensures the compound spends enough time interacting with the stationary phase (silica gel) to separate from impurities, but not so long that it leads to excessive band broadening and long run times.

  • Starting Point: For pyrazole esters, a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate or Acetone) is standard[4][5]. Begin with a ratio of 4:1 Hexane:Ethyl Acetate and adjust as needed.

  • If Rf is too high (>0.5): Your eluent is too polar. Increase the proportion of hexane.

  • If Rf is too low (<0.2): Your eluent is not polar enough. Increase the proportion of ethyl acetate.

Q4: My compound is streaking badly on the TLC plate. What should I do?

Streaking is often caused by overloading the TLC plate or by the acidic nature of standard silica gel. Pyrazole nitrogen atoms can be basic enough to interact strongly with acidic silica sites.

  • Solution 1 (Reduce Load): Ensure you are applying a very dilute spot to the TLC plate.

  • Solution 2 (Modify Eluent): Add a small amount of triethylamine (~0.5-1%) or acetic acid (~1%) to your eluent system. Triethylamine neutralizes acidic sites on the silica, preventing strong binding of your basic compound. Conversely, if the compound has acidic protons, acetic acid can improve mobility. For your pyrazole, triethylamine is the more likely solution.

Q5: I've run the column, but my fractions are still impure. What went wrong?

This usually points to one of two issues: poor separation (co-elution) or improper column packing/loading.

  • Poor Separation: If your TLC shows impurities very close to your product's Rf, a simple isocratic (single solvent ratio) elution may not be enough. Consider a gradient elution , starting with a less polar mixture (e.g., 5:1 Hex/EtOAc) and gradually increasing the polarity (to 2:1 Hex/EtOAc). This can help resolve closely-eluting spots.

  • Improper Technique:

    • Column Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks. The "slurry method" is most reliable.

    • Sample Loading: For best results, use dry loading . Dissolve your crude product in a minimal amount of a strong solvent (like acetone or dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This prevents the strong solvent from disrupting the top of the column bed[6].

Protocol 1: Flash Column Chromatography
  • Eluent Selection: Based on TLC analysis, prepare an appropriate volume of your chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate).

  • Column Packing: Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel weight to crude product weight). Fill the column with the eluent, then slowly pour in a slurry of silica gel in the same eluent. Allow it to pack under gentle pressure, ensuring a flat, stable bed.

  • Sample Loading: Prepare your sample for dry loading as described in Q5. Once the eluent level is just at the top of the silica bed, add your dry-loaded sample, followed by a thin layer of sand to protect the surface.

  • Elution: Carefully add eluent and apply positive pressure (air or nitrogen). Collect fractions in test tubes. The flow rate should be fast enough that the solvent level drops about 2 inches per minute.

  • Analysis: Monitor the elution process by spotting collected fractions onto TLC plates.

  • Isolation: Combine the fractions that contain only your pure product, and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.

Data Table: Common Eluent Systems
Solvent SystemPolarityTypical Use Case for Pyrazole Derivatives
Hexane / Ethyl AcetateLow to MediumThe most common starting point. Ratios from 10:1 to 1:1 are effective for a wide range of pyrazoles[4][5].
Hexane / AcetoneMediumAcetone is more polar than ethyl acetate and can be useful if the compound has low mobility in EtOAc systems[7].
Dichloromethane / MethanolHighReserved for highly polar pyrazole derivatives that do not move in less polar systems. Start with 99:1 DCM:MeOH.

Part 3: Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for final polishing of an already partially pure solid. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.

Decision Tree for Recrystallization

recrystallization_troubleshooting Start Start: Crude Solid SelectSolvent 1. Select Test Solvent (e.g., Ethanol, Acetone) Start->SelectSolvent TestSolubility 2. Add small amount of solvent at Room Temp SelectSolvent->TestSolubility DissolvesCold Dissolves Cold? TestSolubility->DissolvesCold Heat 3. Heat to Boiling DissolvesCold->Heat No BadSolvent1 Result: Bad Solvent (Try less polar one) DissolvesCold->BadSolvent1 Yes DissolvesHot Dissolves Hot? Heat->DissolvesHot Cool 4. Cool to Room Temp & then in Ice Bath DissolvesHot->Cool Yes BadSolvent2 Result: Bad Solvent (Try more polar one) DissolvesHot->BadSolvent2 No CrystalsForm Crystals Form? Cool->CrystalsForm GoodSolvent Result: Good Solvent! (Proceed with bulk) CrystalsForm->GoodSolvent Yes OilingOut Problem: Oiling Out (See Q7) CrystalsForm->OilingOut No, an oil forms NoCrystals Problem: No Crystals (See Q8) CrystalsForm->NoCrystals No, clear solution OilingOut->NoCrystals

Caption: Decision-making process for selecting a recrystallization solvent.

Frequently Asked Questions (Recrystallization)

Q6: What are the best solvents for recrystallizing this compound?

Given its structure (ester, pyrazole, furan), solvents of intermediate polarity are excellent starting points.

  • Single Solvents: Ethanol, isopropanol, or acetone are often effective for pyrazole derivatives[8][9]. Ethanol is a particularly good first choice.

  • Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is powerful. A common pair is a "good" solvent where the compound is soluble (like ethanol or acetone) and an "anti-solvent" where it is not (like water or hexane)[7][8].

Q7: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?

"Oiling out" occurs when the saturated solution's temperature is higher than the melting point of your impure compound[8]. The compound precipitates as a liquid instead of forming a crystal lattice.

  • Causality: Impurities depress and broaden the melting point. If your crude solid melts at, for example, 120°C, and you are trying to recrystallize from a boiling solvent like water (100°C), you are fine. But if you use a higher boiling solvent, the solution might still be above 120°C when it becomes saturated, causing the oil.

  • Solutions:

    • Add More "Good" Solvent: Add more of the primary solvent to the hot mixture to decrease the saturation temperature.

    • Lower Cooling Rate: Allow the solution to cool much more slowly. An insulated flask or a warm water bath can help.

    • Change Solvents: Switch to a solvent system with a lower boiling point[8].

Q8: I've cooled the solution, but no crystals have formed. How can I induce crystallization?

A supersaturated solution has formed, but crystal nucleation has not begun.

  • Seed Crystal: The best method. Add a tiny crystal of pure material to the solution to act as a template for crystal growth[8].

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site.

  • Flash Freeze: Cool a small aliquot of the solution rapidly in a dry ice/acetone bath to force precipitation. This solid (often amorphous) can then be used as "seed" material for the main batch.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the compound.

  • Anti-Solvent Addition: While the ethanol solution is still hot, add hot water dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (in this case, a 1:1 mixture of ethanol/water) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Part 4: Post-Purification Analysis

Always confirm the purity of your final product.

  • Melting Point: A sharp melting point close to the literature value (135-137°C) is a strong indicator of high purity[1].

  • TLC: The purified sample should show a single spot on the TLC plate.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should show clean signals corresponding to the product structure with no significant impurity peaks.

  • Mass Spectrometry: Confirms the molecular weight of the compound.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the expertise to overcome common challenges and achieve high-yield, high-purity pyrazole synthesis.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues encountered during pyrazole synthesis in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a low yield or no desired pyrazole product. What are the likely causes and how can I rectify this?

Answer: Low or nonexistent yields in pyrazole synthesis can stem from several factors, primarily related to reaction conditions and reagent stability.

  • Sub-optimal Reaction Temperature: The condensation reaction to form the pyrazole ring is often temperature-dependent.

    • Troubleshooting: If the reaction is sluggish, a gradual increase in temperature can improve the reaction rate. For instance, in some silver-catalyzed syntheses of trifluoromethylated pyrazoles, increasing the temperature to 60°C improved yields, while temperatures above this led to a decrease.[1] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.

  • Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates.

    • Troubleshooting: For condensation reactions involving hydrazines, polar protic solvents like ethanol or methanol are often effective as they can participate in hydrogen bonding, stabilizing the transition state.[2] In some cases, a switch to aprotic dipolar solvents like DMF or NMP has shown to give better results than polar protic solvents.[3] The use of green solvents, such as deep eutectic solvents (DESs), has also been shown to accelerate reaction rates and improve yields.[4]

  • Catalyst Inactivity or Absence: Many pyrazole syntheses require a catalyst to proceed efficiently.

    • Troubleshooting: Ensure the appropriate catalyst is being used and that it is active. For Knorr synthesis, a catalytic amount of acid is typically required.[5][6][7] In other variations, metal catalysts such as those based on ruthenium, silver, or copper may be necessary.[1][8][9] If a catalyst is not used in a reaction that requires one, the reaction may not proceed at all.[8]

Issue 2: Formation of Regioisomers

Question: I am synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and am observing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical starting materials.[10] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine nitrogens.

  • Solvent Effects: The choice of solvent can significantly influence the regioselectivity.

    • Troubleshooting: The use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents has been shown to improve the regioselectivity in the formation of certain pyrazole isomers.[11]

  • Reaction Conditions: Temperature and catalyst can also play a role in directing the reaction towards a specific isomer.

    • Troubleshooting: A systematic optimization of the reaction temperature and catalyst may be necessary. In some cases, a specific catalyst can highly favor the formation of one regioisomer.[8]

Issue 3: Presence of Impurities and Byproducts

Question: My final product is contaminated with colored impurities or other byproducts. What are these impurities and how can I remove them?

Answer: The formation of byproducts is a frequent issue in pyrazole synthesis. Common byproducts include pyrazoline intermediates from incomplete aromatization and colored impurities from side reactions of the hydrazine starting material.[10]

  • Identification of Byproducts:

    • Solution: A combination of chromatographic (TLC, GC) and spectroscopic (NMR, MS) techniques is essential for identifying the structure of the byproducts.[10]

  • Purification Strategies:

    • Recrystallization: This is a powerful technique for purifying solid pyrazole products. The choice of solvent is critical and can be guided by the polarity of the pyrazole derivative.[12] Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixed solvent systems.[12][13]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard method. Deactivation of the silica gel with triethylamine or ammonia may be necessary for basic pyrazole compounds to prevent product loss on the column.[13]

    • Acid-Base Extraction: Pyrazoles are weakly basic and can be purified by forming acid addition salts.[14][15] This involves dissolving the crude product in an organic solvent, treating it with an acid to precipitate the pyrazole salt, and then neutralizing the salt to recover the purified pyrazole.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis?

A1: The Knorr pyrazole synthesis is one of the most widely used methods. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivative, typically in the presence of an acid catalyst.[5][6][10]

Q2: How can I monitor the progress of my pyrazole synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q3: What are some "green" or more environmentally friendly approaches to pyrazole synthesis?

A3: Several green chemistry approaches have been developed for pyrazole synthesis. These include the use of deep eutectic solvents (DESs) which are biodegradable and have low toxicity, and solvent-free reaction conditions.[4][16] Microwave-assisted synthesis can also be a more energy-efficient method.[17]

Q4: Can I use a one-pot procedure for pyrazole synthesis?

A4: Yes, many one-pot and multicomponent reactions for pyrazole synthesis have been developed.[8][18] These methods can be highly efficient as they avoid the need to isolate intermediates, saving time and resources.

Section 3: Optimized Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general guideline for the Knorr synthesis. The specific amounts and reaction conditions should be optimized for each set of substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Purification of a Pyrazole by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the pyrazole is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude pyrazole in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Section 4: Data and Visualization

Table 1: Common Solvents for Pyrazole Synthesis and Purification
Solvent/Solvent SystemTypeCommon ApplicationNotes
Ethanol, MethanolProticKnorr Synthesis, RecrystallizationGood for dissolving polar reactants and products.[12]
Acetic AcidProtic, AcidicCatalyst in Knorr SynthesisCan also serve as a solvent in some cases.
Trifluoroethanol (TFE)Fluorinated AlcoholImproving RegioselectivityCan favor the formation of a specific regioisomer.[11]
Dichloromethane, ChloroformAproticGeneral Synthesis, ExtractionGood for less polar compounds.
Ethyl Acetate/HexaneMixed AproticRecrystallization, ChromatographyA versatile system for purification.[13]
Deep Eutectic Solvents (DESs)Green SolventSustainable SynthesisCan accelerate reactions and improve yields.[4]

Diagram 1: General Workflow for Pyrazole Synthesis and Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_troubleshoot Troubleshooting Reactants Select Reactants (1,3-dicarbonyl, hydrazine) Solvent Choose Solvent Reactants->Solvent Catalyst Select Catalyst Solvent->Catalyst Mix Combine Reactants, Solvent, Catalyst Catalyst->Mix Heat Apply Heat (if necessary) Mix->Heat Monitor Monitor Progress (TLC) Heat->Monitor Isolate Isolate Crude Product Monitor->Isolate Purify Purify (Recrystallization/Chromatography) Isolate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Yield Calculate Yield and Purity Characterize->Yield LowYield Low Yield? Yield->LowYield Regioisomers Regioisomers? Yield->Regioisomers Impurities Impurities? Yield->Impurities Optimize Optimize Conditions LowYield->Optimize Adjust Temp, Solvent, Catalyst Regioisomers->Optimize Change Solvent, Catalyst Impurities->Optimize Improve Purification Optimize->Mix

Caption: A workflow for pyrazole synthesis, from preparation to troubleshooting.

Diagram 2: Knorr Pyrazole Synthesis Mechanism

G 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate Hemiaminal Intermediate 1,3-Dicarbonyl->Intermediate + Hydrazine Hydrazine Hydrazine Hydrazine->Intermediate Hydrazone Hydrazone Intermediate Intermediate->Hydrazone - H2O Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Nucleophilic Attack Pyrazole Pyrazole Cyclized_Intermediate->Pyrazole - H2O (Aromatization)

Caption: The reaction mechanism of the Knorr pyrazole synthesis.

References

stability issues of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific stability challenges associated with this heterocyclic compound. We will explore the underlying chemical principles governing its stability and provide actionable troubleshooting strategies and validated protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: Based on the compound's structural motifs, ideal storage conditions are crucial to prevent degradation. We recommend storing the solid material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It should be protected from light and moisture. For solutions, prepare them fresh whenever possible. If short-term storage of a solution is necessary, use a degassed, anhydrous aprotic solvent and store at low temperatures (-20°C) under an inert atmosphere.

Q2: My compound appears to be degrading during my acidic workup or purification on silica gel. What is happening?

A2: This is a common and expected issue. The furan ring is inherently sensitive to acidic conditions, which can catalyze protonation-activated polymerization or ring-opening reactions.[2] Standard silica gel is acidic and can induce degradation during column chromatography.

  • Causality: The lone pair of electrons on the furan's oxygen atom makes it susceptible to protonation by strong acids. This disrupts the aromaticity and forms a highly reactive electrophile, which can then be attacked by other furan molecules, leading to oligomerization or decomposition.

Q3: I am observing a new, more polar impurity in my sample over time, especially when dissolved in protic solvents. What is this impurity?

A3: The most probable cause is the hydrolysis of the ethyl ester functional group. This reaction is catalyzed by the presence of acid or base and results in the formation of the corresponding carboxylic acid, 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid. This new compound is significantly more polar due to the free carboxylic acid group, causing it to have a different retention time in reverse-phase HPLC. Even trace amounts of water in a solvent can lead to slow hydrolysis over time.

Q4: Is the compound susceptible to oxidation?

A4: Yes, both the furan and pyrazole rings present potential sites for oxidation.[3] The furan ring can undergo ring-opening upon treatment with strong oxidizing agents. While the pyrazole ring is generally more stable, it can also be oxidized under certain conditions.[3] Therefore, it is critical to avoid strong oxidizing agents and to handle the compound under an inert atmosphere to minimize exposure to atmospheric oxygen, especially during heating.[4]

Q5: Should I be concerned about photostability?

A5: Yes. Aromatic heterocyclic systems, including pyrazoles, can be susceptible to photodegradation.[5][6] Exposure to UV light can induce excited states that may lead to bond cleavage or other unwanted photoreactions. All handling, storage, and experiments should be conducted with protection from light by using amber vials or covering glassware with aluminum foil.

Troubleshooting Guide: Common Experimental Issues

This section provides a logical framework for diagnosing and resolving stability problems encountered during your research.

Issue 1: Significant Product Loss During Reaction Workup
  • Symptom: Low yield after an aqueous workup, especially if acidic conditions were used (e.g., an acid wash to remove basic impurities).

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield after workup.

Issue 2: Appearance of Impurities During Chromatographic Purification
  • Symptom: Streaking on TLC plates or the appearance of new peaks in the HPLC trace of collected fractions compared to the crude mixture.

  • Root Cause: The acidic nature of standard silica gel is degrading the furan moiety.

  • Solutions:

    • Neutralize the Stationary Phase: Prepare a slurry of silica gel in your desired solvent system containing 1% triethylamine. This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your column chromatography.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution. Avoid letting the compound sit on the column for an extended period.

Experimental Protocols: Forced Degradation Studies

To systematically evaluate the stability of this compound, a forced degradation study is essential.[7][8] This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation. The results are critical for developing stability-indicating analytical methods.

General Procedure for Stress Testing
  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution.

  • Maintain a control sample (1 mL stock solution + 1 mL solvent) at room temperature, protected from light.

  • After the specified time, quench the reaction (if necessary), dilute to a suitable concentration, and analyze immediately by a validated HPLC method.[9][10]

Summary of Stress Conditions
Stress ConditionReagent/MethodTypical ConditionsQuenching StepPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClReflux at 60°C for 30-60 min[11]Neutralize with 0.1 M NaOHFuran ring opening/polymerization; Ester hydrolysis
Base Hydrolysis 0.1 M NaOHReflux at 60°C for 30-60 min[11]Neutralize with 0.1 M HClEster hydrolysis (Saponification)
Oxidation 3% H₂O₂Room Temperature for 24 hoursN/AFuran or Pyrazole ring oxidation/opening
Thermal Stress Solid State60-80°C for 48 hours[7]N/AGeneral thermal decomposition
Photolytic Stress Solution/Solid StateExpose to UV/Vis light (ICH Q1B)N/APhotodissociation of pyrazole/furan rings[5]
Workflow for Stability-Indicating Method Development

This diagram illustrates the overall process of using forced degradation to develop a robust analytical method.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Method Validation prep Prepare Stock Solution (1 mg/mL) stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress hplc HPLC Analysis of Stressed Samples stress->hplc ms LC-MS Analysis for Peak Identification hplc->ms peak_purity Assess Peak Purity of Parent Compound ms->peak_purity resolution Ensure Resolution > 2 between Parent and Degradants peak_purity->resolution validate Full Method Validation (ICH Q2(R1)) resolution->validate outcome Validated Stability-Indicating Analytical Method validate->outcome

Caption: Workflow for developing a stability-indicating analytical method.

Predicted Degradation Pathways

The primary points of instability in the molecule are the furan ring (acid-sensitivity), the ethyl ester (hydrolysis), and potential oxidative sites.

DegradationPathways parent This compound Furan Ring Pyrazole Ring Ethyl Ester acid_degradation Polymerized/Ring-Opened Furan Products parent:furan->acid_degradation H⁺ / Heat base_degradation 3-(furan-2-yl)-1H-pyrazole- 5-carboxylic acid parent:ester->base_degradation OH⁻ / H₂O oxidative_degradation Oxidized Ring Products parent:furan->oxidative_degradation [O] parent:pyrazole->oxidative_degradation [O]

Caption: Simplified potential degradation pathways.

By understanding the chemical liabilities of this compound and employing the troubleshooting and experimental strategies outlined above, researchers can ensure the integrity of their materials and the reliability of their results.

References

avoiding common pitfalls in pyrazole cyclization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole cyclization reactions. Here, we address common experimental pitfalls in a direct question-and-answer format, providing not only solutions but also the underlying mechanistic reasoning to empower your experimental design and troubleshooting.

Section 1: Troubleshooting Low or No Product Yield

Low product yield is one of the most frequently encountered issues in pyrazole synthesis. The causes can range from suboptimal reaction conditions to issues with starting material quality. Let's dissect the common culprits.

FAQ 1: I'm performing a Knorr pyrazole synthesis using a 1,3-dicarbonyl and a hydrazine, but my yield is consistently low. What should I investigate first?

This is a classic and often multifaceted problem. Low yields in the Knorr synthesis, one of the most common methods for preparing pyrazoles, can stem from several factors.[1][2][3][4] A systematic approach is crucial.

Initial Diagnostic Workflow:

  • Purity of Starting Materials : Impurities in your 1,3-dicarbonyl compound or hydrazine can significantly hinder the reaction.[5] Hydrazine, in particular, can be susceptible to degradation.

    • Actionable Advice : Always use freshly opened or properly stored hydrazine. If you suspect purity issues with your dicarbonyl, consider purification by recrystallization or chromatography before use.

  • Reaction Conditions : Temperature and solvent play a critical role in reaction kinetics and equilibrium.[5]

    • Actionable Advice : While many syntheses proceed at room temperature, others may require heating to overcome the activation energy for the dehydration step, which is often rate-limiting under neutral pH conditions.[1] Monitor your reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Catalyst Choice and Loading : The Knorr synthesis is often acid-catalyzed.[2][3] The choice and amount of acid can be pivotal.

    • Actionable Advice : If using a catalytic acid, ensure it is appropriate for your substrates. For sensitive substrates, a milder acid might be necessary. Conversely, if the reaction is sluggish, a stronger acid could be required. An acid scavenger may be necessary if your starting materials are acid-sensitive.

Section 2: Managing Regioisomers in Unsymmetrical Systems

When using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, the formation of regioisomers is a common and often frustrating outcome.[4][6] Controlling the regioselectivity is key to an efficient synthesis.

FAQ 2: My reaction with an unsymmetrical diketone is producing a mixture of two pyrazole regioisomers that are difficult to separate. How can I favor the formation of one over the other?

Controlling regioselectivity in pyrazole synthesis is a nuanced challenge governed by a combination of electronic, steric, and reaction condition-based factors.[6]

Key Factors Influencing Regioselectivity:

  • Electronic Effects : The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a primary determinant.[6] An electron-withdrawing group will activate the adjacent carbonyl, making it more susceptible to nucleophilic attack.

  • Steric Hindrance : Bulky substituents on either the dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[6]

  • Reaction Conditions (pH, Solvent) : This is often the most powerful tool for controlling regioselectivity.

    • Under Acidic Conditions : The more basic nitrogen of the substituted hydrazine is protonated, reducing its nucleophilicity. The remaining -NH2 group then attacks the more electrophilic carbonyl carbon.

    • Under Neutral or Basic Conditions : The more nucleophilic nitrogen atom of the hydrazine will preferentially attack the more electrophilic carbonyl.

    • Solvent Choice : The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[7]

Troubleshooting Flowchart for Regioselectivity Issues

G start Mixture of Regioisomers Observed sterics Analyze Steric Hindrance - Is one carbonyl significantly less hindered? start->sterics electronics Analyze Electronic Effects - Is one carbonyl activated by an EWG? start->electronics conditions Modify Reaction Conditions sterics->conditions electronics->conditions acid_cat Acid Catalysis: Attack at more electrophilic C=O by less basic N of hydrazine. conditions->acid_cat If sterics/electronics are not dominant base_cat Neutral/Basic Conditions: Attack at more electrophilic C=O by more nucleophilic N of hydrazine. conditions->base_cat If sterics/electronics are not dominant solvent Change Solvent - Consider TFE or HFIP to enhance selectivity. conditions->solvent If pH changes are ineffective isolate Separation of Isomers (Column Chromatography) acid_cat->isolate If mixture persists base_cat->isolate If mixture persists solvent->isolate If mixture persists

Caption: Decision workflow for addressing regioselectivity.

Section 3: Side Product Formation and Purification Challenges

Beyond regioisomers, other side products can complicate your reaction and purification process. Understanding their origin is the first step toward prevention.

FAQ 3: My crude product is a complex mixture containing what appears to be a pyrazoline intermediate. How do I promote full aromatization?

The formation of a stable pyrazoline intermediate indicates that the final elimination/oxidation step to form the aromatic pyrazole ring is incomplete.[4] This is common when the reaction is stopped prematurely or when the conditions are not sufficiently forcing.

Strategies to Promote Aromatization:

  • Oxidizing Agents : If the cyclization mechanism does not inherently lead to the aromatic product (e.g., from α,β-unsaturated ketones), an oxidant is required.[8][9] Common choices include:

    • Bromine

    • Oxygen in DMSO at elevated temperatures[10]

  • Extended Reaction Time/Increased Temperature : For reactions that should aromatize spontaneously, simply increasing the reaction time or temperature can provide the energy needed for the final elimination of water.

  • Dehydrogenation Catalysts : In some cases, a catalyst like palladium on carbon (Pd/C) can be used to facilitate dehydrogenation to the pyrazole.

FAQ 4: My final product is difficult to purify via standard silica gel chromatography. What are my options?

Pyrazoles can be basic and may interact strongly with the acidic surface of silica gel, leading to poor separation and product loss.[11]

Purification Alternatives and Modifications:

MethodDescriptionBest For
Acid-Base Extraction If your pyrazole has a basic nitrogen, you can often purify it by dissolving the crude material in an organic solvent, washing with an acidic aqueous solution to protonate and extract the pyrazole into the aqueous layer, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer and re-extracting your purified pyrazole into an organic solvent.[11][12][13]Basic pyrazoles with non-acid-labile functional groups.
Recrystallization An effective method if a suitable solvent system can be found. Common solvents include ethanol/water, ethyl acetate/hexanes, or isopropanol.[11]Solid products with moderate to high purity.
Deactivated Silica Gel Pre-treating silica gel with a base, such as triethylamine (typically 1% in the eluent), can neutralize the acidic sites and improve chromatography of basic compounds.[11]Basic pyrazoles when chromatography is necessary.
Reverse-Phase Chromatography Using a C-18 silica column with a water/acetonitrile or water/methanol gradient can be effective for polar or basic compounds that perform poorly on normal-phase silica.[11]Polar pyrazoles or when normal-phase fails.

Experimental Protocol: Acid-Base Extraction for Pyrazole Purification

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (aq). The basic pyrazole product should move into the aqueous layer as its hydrochloride salt.

  • Separate the layers. Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH (aq) or saturated NaHCO3 (aq)) until the solution is basic (check with pH paper).

  • Extract the now-neutral pyrazole product back into an organic solvent (repeat 2-3 times).

  • Combine the organic layers, dry with a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified pyrazole.

Section 4: Mechanistic Considerations

A deeper understanding of the reaction mechanism can preemptively solve many experimental issues. The Knorr synthesis, while seemingly straightforward, has hidden complexities.

FAQ 5: What is the currently accepted mechanism for the Knorr pyrazole synthesis, and how does it explain common pitfalls?

The Knorr synthesis proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][14] The mechanism involves several key steps where things can go wrong.

Detailed Mechanistic Steps:

  • Initial Nucleophilic Attack : One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl. This step is reversible.

  • Formation of a Hemiaminal/Hydrazone : This initial adduct can eliminate water to form a hydrazone intermediate. Recent studies have shown that this process can be more complex than previously thought, potentially involving autocatalysis.[1]

  • Intramolecular Cyclization : The second nitrogen atom of the hydrazine attacks the remaining carbonyl group. For this to occur, the hydrazone intermediate must be in the correct (Z)-conformation. The unproductive (E)-form can revert to the starting materials, lowering the overall reaction rate.[1]

  • Dehydration : The resulting cyclic hemiaminal intermediate eliminates a second molecule of water to form the final aromatic pyrazole ring. This dehydration is often the rate-determining step.[1]

Mechanism-Based Troubleshooting Diagram

G cluster_0 Knorr Pyrazole Synthesis Mechanism cluster_1 Associated Pitfalls Start 1,3-Dicarbonyl + Hydrazine Attack Step 1: Nucleophilic Attack (Reversible) Start->Attack Hydrazone Step 2: Hydrazone Formation (E/Z Isomerism Possible) Attack->Hydrazone Pitfall1 Low Yield: Reversibility of initial attack. Attack->Pitfall1 Pitfall4 Regioisomers: Initial attack at either C=O. Attack->Pitfall4 Cyclization Step 3: Intramolecular Cyclization (Requires Z-isomer) Hydrazone->Cyclization Pitfall2 Low Yield: Unproductive E-hydrazone formation. Hydrazone->Pitfall2 Dehydration Step 4: Dehydration (Often Rate-Limiting) Cyclization->Dehydration Product Pyrazole Dehydration->Product Pitfall3 Low Yield / Intermediate Accumulation: Slow dehydration step. Dehydration->Pitfall3

Caption: Knorr mechanism and associated experimental pitfalls.

By understanding these mechanistic nuances, a researcher can make more informed decisions. For instance, if a reaction is sluggish, the issue might not be the initial attack but rather a slow dehydration step, suggesting that adding a dehydrating agent or increasing the temperature could be more effective than simply adding more catalyst.

References

Technical Support Center: Byproduct Analysis in the Synthesis of Furan-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of furan-pyrazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and nuances of these important synthetic transformations. We provide in-depth, experience-based answers to troubleshoot common experimental issues, focusing on the identification and mitigation of byproducts.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The solutions are based on established chemical principles and field-proven laboratory practices.

Q1: My reaction is yielding a complex mixture with multiple spots on the TLC, and the NMR spectrum shows duplicate sets of peaks for the desired product. How can I confirm the presence of regioisomers and control the outcome?

A1: The formation of regioisomers is one of the most common challenges in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2][3] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two non-equivalent carbonyl carbons.

Causality: The reaction between a hydrazine and an unsymmetrical 1,3-diketone can proceed via two different pathways, leading to a mixture of two regioisomeric pyrazoles.[2][4] The selectivity is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance.

Troubleshooting Steps:

  • Confirmation of Regioisomers:

    • NMR Spectroscopy: The most definitive method. Look for two distinct sets of signals for the pyrazole core protons and the substituents. 2D NMR techniques like NOESY can be invaluable. Irradiating an N-substituent and observing which C-substituent (at position 3 or 5) shows a nuclear Overhauser effect can establish the exact regiochemistry.

    • Mass Spectrometry (MS): While regioisomers will have the same mass, their fragmentation patterns in MS/MS experiments may differ. This is less straightforward than NMR but can provide supporting evidence.

    • Chromatography: Co-elution on TLC is common, but different spots may be resolved using various solvent systems. HPLC can often separate isomers that are inseparable by column chromatography.

  • Controlling Regioselectivity:

    • Solvent Choice: The polarity of the solvent can influence which carbonyl is attacked first. It has been found that using aprotic dipolar solvents can yield better results and regioselectivity compared to commonly used polar protic solvents like ethanol.[1][2]

    • pH and Catalyst Control: The Knorr pyrazole synthesis is acid-catalyzed.[5] Carefully controlling the pH between 0 and 6.9 can influence the rate of reaction at each carbonyl.[6] Experimenting with different acid catalysts (e.g., HCl, H₂SO₄, acetic acid) is recommended.

    • Temperature and Addition Rate: Lowering the reaction temperature and ensuring a slow, controlled addition of the hydrazine derivative can enhance selectivity by favoring the kinetically controlled product.[7]

    • Use of Protecting Groups: A clever strategy involves using a furan ring as a "masked" carboxylic acid to differentiate the reactivity of the two carbonyls.[8] The less reactive carbonyl is attached to the furan, directing the hydrazine to the more reactive site. The furan can later be oxidized to the desired carboxylic acid.[8]

Logical Workflow for Regioisomer Analysis

A Observe multiple spots on TLC and/or duplicate peaks in NMR B Perform 2D NMR (NOESY/HMBC) to assign structures A->B C Attempt separation via preparative HPLC or SFC B->C D Is separation successful? C->D E Characterize pure isomers D->E Yes F Optimize reaction conditions to favor one isomer (modify solvent, temp, catalyst) D->F No G Re-run reaction with optimized protocol F->G

Caption: Workflow for identifying and controlling regioisomers.

Q2: My final product is persistently yellow or brown, even after column chromatography. What are these colored impurities, and how can I remove them?

A2: Colored impurities in pyrazole synthesis often stem from side reactions involving the hydrazine starting material or incomplete aromatization, leading to conjugated, colored byproducts.[3]

Potential Byproducts and Causes:

Byproduct TypeProbable CauseDiagnostic Evidence
Pyrazoline Intermediates Incomplete oxidation/aromatization of the pyrazole ring.[1][3]Broader NMR signals, presence of sp³ carbon signals in ¹³C NMR, UV-Vis absorption at longer wavelengths.
Hydrazone Derivatives Incomplete cyclization of the initial adduct.[2]Characteristic C=N stretch in IR, distinct imine signals in NMR.
Hydrazine Degradation Products Self-condensation or oxidation of hydrazine, especially if the reaction is heated for prolonged periods or exposed to air.Often amorphous, polar materials that streak on TLC. Can be difficult to characterize fully.

Troubleshooting and Purification Protocol:

  • Promote Full Aromatization: If pyrazolines are suspected, an oxidation step may be required. One method involves heating the intermediate in DMSO under an oxygen atmosphere.[9] Alternatively, chemical oxidants like bromine can be used, though this requires careful control to avoid over-reaction.[9]

  • Recrystallization: This is often the most effective method for removing colored impurities. Screen a variety of solvents (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes) to find a system where the desired product has high crystallinity and the impurities remain in the mother liquor.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (5-10% by weight), heat gently for 15-30 minutes, and then filter through a pad of Celite®. The charcoal adsorbs highly conjugated, colored impurities.

  • Reaction Condition Optimization:

    • Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation of the hydrazine.

    • Temperature Control: Avoid excessive heating, which can promote the formation of degradation byproducts.[7]

Q3: My mass spectrometry data shows an unexpected peak, and the ¹H NMR has unusual signals (e.g., new singlets in the aromatic region, loss of furan protons). Could my furan ring be opening?

A3: Yes, this is a significant and often overlooked side reaction in the synthesis of furan-containing heterocycles. The furan ring is susceptible to ring-opening under certain conditions, particularly in the presence of acid, which is common in pyrazole synthesis.[10][11]

Mechanism of Furan Ring Opening: The acidic conditions used to catalyze the pyrazole formation can also protonate the furan ring, making it susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This can lead to the formation of linear dicarbonyl compounds or other rearranged products.[10][11][12] In one documented case, the synthesis of benzofuro[3,2-c]pyrazoles led to the partial cleavage of the furan ring, resulting in the formation of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives as significant byproducts.[13]

Byproduct Identification Protocol:

  • Mass Spectrometry (MS): The ring-opened product will have a different molecular weight. For example, hydrolysis would add 18 amu (H₂O) to the furan-containing starting material. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition of the byproduct.

  • NMR Spectroscopy:

    • ¹H NMR: Look for the disappearance of the characteristic furan proton signals (typically δ 6.0-7.5 ppm).[14] New signals corresponding to aldehydes (δ 9-10 ppm), enols, or other aliphatic protons may appear.

    • ¹³C NMR: The distinct furan carbon signals (typically δ 105-150 ppm) will be absent, replaced by signals for ketones, aldehydes, or carboxylic acids (δ 160-210 ppm).[14]

  • Infrared (IR) Spectroscopy: The appearance of strong carbonyl (C=O) stretching bands around 1700-1740 cm⁻¹, which are different from the starting dicarbonyl, can indicate the formation of new ketone, ester, or acid functionalities resulting from ring cleavage.[10]

Mitigation Strategies:

  • Minimize Acidity: Use the minimum amount of acid catalyst necessary to promote the pyrazole formation. Screen different, milder acids.

  • Anhydrous Conditions: The presence of water can facilitate hydrolytic ring-opening.[10] Ensure all solvents and reagents are thoroughly dried before use.

  • Temperature Control: Higher temperatures can accelerate the rate of the ring-opening side reaction. Conduct the reaction at the lowest effective temperature.

Byproduct Formation Pathway: Furan Ring Opening

cluster_main Main Reaction Path cluster_side Side Reaction A Furan-1,3-dicarbonyl + Hydrazine B Desired Furan-Pyrazole A->B  Acid Catalyst (e.g., HCl) C Furan-1,3-dicarbonyl D Protonated Furan Intermediate C->D  H⁺ E Ring-Opened Dicarbonyl Byproduct D->E  + H₂O (Nucleophilic Attack)

Caption: Competing pathways of desired cyclization vs. furan ring opening.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the Knorr synthesis of a furan-pyrazole from a furan-containing 1,3-dicarbonyl compound?

A1: The Knorr pyrazole synthesis is a classic condensation reaction.[5] The mechanism involves two key steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically the more electrophilic or less sterically hindered carbonyl. This step is usually acid-catalyzed to activate the carbonyl group.[5] This forms a hydrazone or a hemiaminal intermediate.[15]

  • Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This forms a five-membered ring intermediate (a pyrazoline derivative). Subsequent elimination of two molecules of water leads to the formation of the stable, aromatic pyrazole ring.[1][16]

Q2: What are the most critical experimental parameters to control for minimizing byproducts in furan-pyrazole synthesis?

A2: Based on extensive studies, the following parameters are crucial:

ParameterImportance and Rationale
Temperature The condensation reaction is often exothermic. Poor heat dissipation, especially on a larger scale, can lead to temperature spikes, promoting side reactions like hydrazine decomposition and furan ring-opening.[7]
Reagent Addition Rate A slow, controlled addition of the hydrazine is critical to manage the exotherm and can improve regioselectivity by favoring the kinetic product.[7]
Solvent The choice of solvent affects reagent solubility, reaction rate, and can influence regioselectivity. Aprotic dipolar solvents have been shown to improve outcomes in some cases.[2]
pH/Catalyst The concentration and type of acid catalyst directly impact the reaction rate and can be a key factor in both regioselectivity and the prevention of acid-catalyzed side reactions like furan ring opening.[6][10]
Atmosphere Using an inert atmosphere (N₂ or Ar) is advisable to prevent the oxidation of sensitive reagents like hydrazine, which can lead to colored impurities.
Q3: Which analytical techniques are indispensable for the complete characterization of furan-pyrazole products and potential byproducts?

A3: A combination of spectroscopic and chromatographic methods is essential for unambiguous structure elucidation and purity assessment.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹H NMR: Provides information on the proton environment, including the characteristic signals for the furan and pyrazole rings, and helps determine the ratio of regioisomers.[14][17]

    • ¹³C NMR: Confirms the carbon framework and the presence of key functional groups.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): Essential for assigning specific protons and carbons, confirming connectivity, and definitively determining regiochemistry.

  • Mass Spectrometry (MS):

    • LC-MS or GC-MS: Used to determine the molecular weights of all components in the reaction mixture, providing direct evidence for the presence of byproducts.[3]

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass and allows for the determination of the elemental formula of the product and impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, the absence of a strong C=O stretch from the starting dicarbonyl and the presence of C=N stretches can confirm the formation of the pyrazole ring.[17][18]

  • Thin-Layer Chromatography (TLC) & High-Performance Liquid Chromatography (HPLC): Crucial for monitoring reaction progress, assessing the purity of the final product, and for the separation of isomers.[3]

References

Technical Support Center: Navigating the Challenges of Scaling Up Pyrazole Derivative Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their pyrazole synthesis from the laboratory bench to pilot or industrial scale. Here, we address common challenges in a practical question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your scale-up process.

Section 1: Synthesis, Yield, and Selectivity

This section addresses the core chemical challenges encountered during the scale-up of pyrazole synthesis, including yield optimization, control of isomeric purity, and management of side reactions.

Q1: We are experiencing a significant drop in yield for our Knorr pyrazole synthesis when moving from a lab-scale (grams) to a pilot-scale (kilograms). What are the common culprits?

A1: A drop in yield during the scale-up of the Knorr synthesis (the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine) is a frequent and multifaceted problem. The issue often arises because physical parameters that are negligible at the lab scale become process-critical at a larger scale.[1]

The primary factors to investigate are:

  • Inadequate Mixing: Reaction homogeneity is crucial. In large reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and impurities. Unlike a small flask with a magnetic stir bar, a large vessel's mixing dynamics are far more complex.[2]

  • Poor Temperature Control: The condensation reaction is often exothermic.[1] As you scale up, the surface-area-to-volume ratio of the reactor decreases dramatically, making heat dissipation far less efficient. An uncontrolled rise in internal temperature can lead to product degradation or the formation of thermal byproducts.[1]

  • Reagent Addition Rate: The rate of hydrazine addition is critical for managing the reaction exotherm. A rapid addition on a large scale can cause dangerous temperature spikes that favor side-product formation.[1]

  • Solvent Effects: A solvent that performs well on a small scale may not be optimal for a larger batch, particularly concerning the solubility of intermediates and the final product's precipitation. An unsuitable solvent can lead to incomplete reactions or purification difficulties.[1][2]

Troubleshooting Protocol for Low Yield
  • Characterize Mixing Dynamics: Evaluate the impact of the impeller type and stirring speed (RPM) on reaction selectivity and yield. Consider using computational fluid dynamics (CFD) modeling for large-scale reactors to predict and optimize mixing.

  • Monitor Internal Temperature Rigorously: Use multiple temperature probes to accurately map the internal reaction temperature. Ensure your cooling system has the capacity to handle the total heat output of the scaled-up reaction.

  • Optimize Reagent Addition Profile: Experiment with different addition rates for the hydrazine component. A slow, controlled dropwise addition is generally recommended for large-scale reactions to maintain a stable internal temperature.[1]

  • Conduct a Solvent Screen: Re-evaluate your choice of solvent. Investigate alternatives that may offer better solubility for reactants and intermediates while ensuring complete precipitation of the final product to maximize recovery.[1] For example, when scaling the synthesis of Disperazol, researchers found that while ethanol was used in the lab, diethyl ether was a better choice for the large-scale ring closure to ensure full product precipitation.[1]

Low_Yield_Troubleshooting start Problem: Low Yield at Scale check_mixing 1. Review Mixing Efficiency start->check_mixing check_temp 2. Analyze Temperature Control start->check_temp check_addition 3. Evaluate Reagent Addition Rate start->check_addition check_solvent 4. Re-assess Solvent Choice start->check_solvent sol_mixing Optimize Stirrer Speed/Type. Consider CFD Modeling. check_mixing->sol_mixing sol_temp Use Multiple Probes. Ensure Adequate Cooling Capacity. check_temp->sol_temp sol_addition Implement Slow, Controlled Addition. Monitor Exotherm. check_addition->sol_addition sol_solvent Screen Solvents for Optimal Solubility & Precipitation. check_solvent->sol_solvent

Troubleshooting flowchart for low reaction yield.

Q2: We are struggling with poor regioselectivity when using an unsymmetrical 1,3-dicarbonyl, resulting in a mixture of pyrazole isomers that are difficult to separate. How can we improve this?

A2: Controlling regioselectivity is one of the most significant challenges in pyrazole synthesis, especially when using unsymmetrical starting materials.[3] The reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone can, in principle, yield two different regioisomers. The distribution of these isomers is determined by the relative reactivity of the two carbonyl groups toward the two different nitrogen atoms of the hydrazine.[4]

Strategies to Control Regioselectivity
StrategyPrincipleKey Considerations & Examples
Solvent Selection The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and modulate the nucleophilicity of the hydrazine, thereby directing the initial condensation step.Fluorinated Alcohols: Using solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.[3][4]
pH Control The pH of the reaction medium affects the protonation state of the hydrazine. Under acidic conditions, the more basic nitrogen atom is protonated, reducing its nucleophilicity and potentially altering which nitrogen initiates the attack.A weakly acidic catalyst (e.g., acetic acid) is often optimal. Strongly acidic conditions can deactivate the hydrazine, while basic conditions may promote other side reactions.[3][5]
Kinetic vs. Thermodynamic Control Reaction conditions (temperature, time, solvent polarity) can be manipulated to favor either the kinetically or thermodynamically preferred isomer.In one study, kinetic control (favoring pyrazole formation) was achieved in nonpolar solvents like hexane, which suppressed side reactions. Thermodynamic control led to a different heterocyclic product (a furan).[6]
Structural Modification Introducing bulky substituents or strong electron-withdrawing groups on either reactant can create a significant steric or electronic bias, forcing the reaction to proceed down a single pathway.[3]For instance, a bulky group adjacent to one carbonyl will sterically hinder attack at that position, favoring reaction at the other carbonyl.

Q3: Our synthesis of a pyrazole from an α,β-unsaturated carbonyl precursor is yielding a pyrazoline as the major product. How can we promote the formation of the fully aromatic pyrazole?

A3: This is a common occurrence. The initial cyclization of a hydrazine with an α,β-unsaturated ketone or aldehyde correctly yields the non-aromatic pyrazoline (a 4,5-dihydro-1H-pyrazole).[3][5] The final, stable pyrazole product is an aromatic ring, and achieving this requires an oxidation step to remove two hydrogen atoms and form a double bond. This aromatization can be done in situ or as a separate post-synthesis step.

Methods for Aromatization of Pyrazolines
  • In-Situ Oxidation: This approach integrates the oxidation into the initial reaction setup, providing a more efficient one-pot synthesis.

    • Air/Oxygen: Simply heating the pyrazoline intermediate in a high-boiling solvent like DMSO in the presence of air (oxygen) can be sufficient to drive the aromatization.[7]

    • Iodine: Molecular iodine can act as a mild oxidant in the reaction mixture.

  • Post-Synthesis Oxidation: If you have already isolated the pyrazoline, it can be converted to the pyrazole in a subsequent step.

    • Bromine: The use of bromine in a suitable solvent is an effective, albeit harsh, method for oxidation.[5][7]

    • Mild Oxidizing Agents: Other reagents like manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) under controlled conditions can also be used.

Section 2: Safety and Process Engineering

Scaling up chemical reactions introduces safety and engineering challenges that require careful consideration. This section focuses on managing hazardous intermediates and exothermic events.

Q4: Our synthesis involves a diazotization step to create a key intermediate. We are concerned about the safety of handling large quantities of diazonium salts during scale-up.

A4: Your concern is well-founded. Aryl diazonium salts are notoriously unstable and can be explosive, especially in a dry, isolated state.[1] Their instability is a major safety risk in large-scale batch production, where accumulation of the hazardous intermediate is unavoidable.[8][9]

The modern and safest approach to handling such hazardous reactions at scale is to use flow chemistry .[10]

Flow Chemistry for Safer Diazotization

A flow chemistry setup avoids the accumulation of large quantities of the unstable diazonium salt. Instead, small amounts of the starting materials (the aniline and the diazotizing agent) are continuously pumped, mixed, and reacted in a tube or microreactor. The resulting diazonium intermediate is immediately consumed in the next step of the synthesis in a subsequent reactor.[1][10]

Key Advantages of Flow Chemistry in this Context:

  • Enhanced Safety: The amount of hazardous intermediate present at any given moment is minimal, drastically reducing the risk of a runaway reaction or explosion.[1]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient cooling, preventing dangerous temperature spikes.[10]

  • Improved Control: Precise control over residence time, temperature, and stoichiometry leads to higher purity and more consistent product quality.[10]

  • Scalability: Scaling up production is achieved by running the flow reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using larger, more dangerous vessels.[10]

Flow_Chemistry_Workflow cluster_0 Pump Module cluster_1 Reaction Module 1 (Diazotization) cluster_2 Reaction Module 2 (Coupling) Aniline Reagent A (Aniline) Mixer1 T-Mixer Aniline->Mixer1 Nitrite Reagent B (TBN/NaNO2) Nitrite->Mixer1 Reactor1 Flow Reactor 1 (Controlled Temp) Mixer1->Reactor1 Forms Unstable Diazonium Salt Mixer2 T-Mixer Reactor1->Mixer2 Consumed Immediately Coupling_Reagent Reagent C (e.g., Malononitrile) Coupling_Reagent->Mixer2 Reactor2 Flow Reactor 2 Mixer2->Reactor2 Product Product Stream (To Purification) Reactor2->Product

Workflow for safer diazotization using flow chemistry.

Section 3: Purification, Isolation, and Quality

The final steps of isolating a pure product with consistent physical properties are critical for pharmaceutical applications. This section covers challenges related to purification and solid-state chemistry.

Q5: Our pyrazole derivative exhibits polymorphism, leading to inconsistent physical properties (e.g., solubility, melting point) between batches. How can we control the formation of the desired crystalline form?

A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in active pharmaceutical ingredient (API) development as different polymorphs can have different bioavailability and stability.[11][12] Controlling crystallization is key to ensuring batch-to-batch consistency.

Protocol for Controlling Polymorphism
  • Polymorph Screen: The first step is to identify all possible crystalline forms. This is typically done by crystallizing the compound from a wide range of solvents under various conditions (e.g., fast evaporation, slow cooling, anti-solvent addition). Each solid form should be analyzed using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

  • Determine Thermodynamic Stability: Slurry experiments at different temperatures can help identify the most thermodynamically stable form, which is often the desired target for development.

  • Develop a Controlled Crystallization Process: Once the target polymorph is identified, a robust crystallization process must be developed.

    • Solvent Selection: Choose a solvent system where the desired polymorph is the least soluble and therefore crystallizes preferentially.

    • Seeding: Introduce seed crystals of the desired polymorph into the supersaturated solution. This is the most reliable method to ensure the correct form crystallizes.

    • Control Cooling Rate: The rate of cooling can significantly impact which polymorph nucleates. A slow, controlled cooling profile is generally preferred.

    • Control Supersaturation: Maintain the concentration of the solute within a specific "metastable zone" where spontaneous nucleation of undesired forms is unlikely, allowing the seeded crystals to grow.

Q6: What are the key regulatory and GMP (Good Manufacturing Practice) considerations when scaling up our pyrazole API production for clinical use?

A6: When moving from research to GMP production, the focus shifts from simple synthesis to ensuring the process is robust, reproducible, and well-documented to guarantee patient safety. Regulatory bodies like the FDA and EMA have stringent requirements.[13][14]

Key GMP Focus Areas for Scale-Up:

  • Process Validation: You must demonstrate that your manufacturing process consistently produces an API meeting its predetermined specifications and quality attributes.[15] This involves executing a formal validation plan with multiple successful production runs.

  • Impurity Profiling: All potential and actual impurities must be identified, quantified, and characterized. You need to understand their origin (e.g., from starting materials, byproducts, or degradation) and ensure they are controlled below the qualification thresholds defined by ICH guidelines (e.g., ICH Q3A).[15]

  • Complete Documentation: Every step of the process must be documented. This includes detailed batch records, standard operating procedures (SOPs), and validation reports. Data integrity is paramount; all records must be complete and accurate.[13]

  • Quality Unit (QU) Oversight: A Quality Unit, independent from production, must be established. The QU is responsible for reviewing and approving all GMP-related documents, procedures, and batch records to ensure product quality.[13]

  • Raw Material Sourcing: The quality of your starting materials directly impacts your final API. You must qualify your suppliers through audits and establish stringent quality testing for all incoming raw materials.[15]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate Bioactivity Assay

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the dynamic field of drug discovery, the identification of novel molecular scaffolds with therapeutic potential is the critical first step. Heterocyclic compounds, particularly those integrating pyrazole and furan moieties, have emerged as a promising class due to their diverse pharmacological activities.[1][2][3][4] Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate stands as a representative of this class, a compound of interest whose biological potential requires rigorous and systematic evaluation.

This guide provides an in-depth framework for the validation of a primary bioactivity assay for this compound. It is structured not as a rigid protocol, but as a logical, decision-driven process from the perspective of a senior scientist. We will delve into the causality behind experimental choices, establish a self-validating system to ensure data integrity, and ground our methodology in authoritative scientific literature.

Strategic Assay Selection: Justifying the Starting Point

The structure of this compound, containing the pyrazole nucleus, immediately suggests a range of potential biological targets. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in anticancer, anti-inflammatory, and antimicrobial agents.[3][5][6] Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential, demonstrating mechanisms that involve the inhibition of critical cellular targets like kinases (EGFR, CDK) and tubulin.[7][8][9]

Given this strong precedent, a cell-based cytotoxicity assay is the most logical and informative starting point for characterizing the bioactivity of this novel compound. We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

The Experimental Validation Workflow

A robust validation plan follows a systematic progression from preparation to analysis. This ensures reproducibility and allows for the clear identification of any confounding variables.

G cluster_setup Phase 1: Assay Setup & Rationale cluster_execution Phase 2: Protocol Execution cluster_validation Phase 3: Data Analysis & Validation A Compound & Control Selection and Sourcing C Assay Parameter Design (Concentrations, Timepoints) A->C B Cell Line Selection (e.g., A549, MCF-7) B->C D Cell Culture & Plating C->D E Compound Treatment (Dose-Response) D->E F MTT Assay & Data Acquisition (Absorbance Reading) E->F G Data Processing & IC50 Curve Fitting F->G H Assessment of Validation Metrics (Precision, Accuracy) G->H I Results Interpretation & Reporting H->I

Caption: A three-phase workflow for the bioactivity assay validation process.

Detailed Methodologies: Ensuring Reproducibility

The following protocols are described with sufficient detail to ensure they can be replicated. The choice of materials, particularly cell lines and controls, is critical for contextualizing the results.

Essential Materials
  • Test Compound: this compound.

  • Positive Control: Doxorubicin. A well-characterized chemotherapy agent with potent cytotoxic effects, serving as a benchmark for assay performance.[7]

  • Cell Lines:

    • A549 (ATCC® CCL-185™): Human lung carcinoma cell line. A common model for lung cancer studies.

    • MCF-7 (ATCC® HTB-22™): Human breast adenocarcinoma cell line. A widely used model for breast cancer research.

  • Reagents: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, DMSO (cell culture grade), MTT solution (5 mg/mL in PBS), Solubilization Buffer (e.g., 10% SDS in 0.01M HCl).

  • Equipment: 96-well flat-bottom sterile microplates, multichannel pipettors, humidified CO₂ incubator (37°C, 5% CO₂), microplate reader (absorbance at 570 nm).

Step-by-Step Experimental Protocol

This protocol is adapted from standard methodologies to ensure robustness.[10][11]

  • Cell Seeding:

    • Culture A549 and MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells at ~80% confluency, perform a viable cell count (e.g., using Trypan Blue exclusion).

    • Seed 5,000 cells/well (in 100 µL of medium) into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.[11]

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 20 mM stock solution of the test compound and Doxorubicin in DMSO.

    • Perform a serial dilution series in culture medium to create 2X working concentrations. A typical 8-point curve might range from 200 µM down to 0.78 µM (final concentration).

    • Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include "vehicle control" wells (containing the highest concentration of DMSO used, typically ≤0.5%) and "medium only" blank wells.

    • Incubate the plates for 48 hours.

  • MTT Assay and Absorbance Reading:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

    • Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blanks from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

Comparative Data & Validation Metrics

The trustworthiness of the assay is established by comparing the test article's performance against controls and by assessing key validation parameters.

Table 1: Example Comparative Cytotoxicity Data (IC₅₀, µM)
CompoundA549 (Lung)MCF-7 (Breast)Assay Precision (%CV, Inter-assay)
This compound22.5 ± 2.138.1 ± 3.5< 15%
Doxorubicin (Positive Control)0.95 ± 0.111.3 ± 0.15< 10%
DMSO (Vehicle Control)> 200> 200N/A

Interpretation: The hypothetical data above demonstrates that the test compound exhibits dose-dependent cytotoxicity in the low micromolar range. The positive control, Doxorubicin, performs as expected with potent sub-micromolar activity, confirming the sensitivity of the cell lines and the assay system. The vehicle control shows no effect, establishing the assay's specificity . The inter-assay Coefficient of Variation (%CV) is below 15%, indicating good precision and reproducibility.

Hypothesized Mechanism of Action

The observed cytotoxic activity prompts an investigation into the potential mechanism. As previously noted, pyrazole derivatives frequently target protein kinases that are critical components of cell proliferation and survival signaling pathways.[7][9] A plausible hypothesis is that this compound inhibits a key kinase in a pro-survival pathway, such as the Ras-Raf-MEK-ERK pathway, leading to cell growth arrest and death.

G cluster_pathway Hypothesized MAPK/ERK Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound Test Compound Compound->MEK  Potential Target

Caption: A potential mechanism showing inhibition of the MAPK/ERK pathway at MEK.

This hypothesis can be tested in subsequent studies using techniques like kinase activity assays or Western blotting to measure the phosphorylation status of pathway components like ERK.

Conclusion: A Foundation for Further Development

This guide has outlined a comprehensive and scientifically rigorous approach to the initial bioactivity assay validation for this compound. By establishing a robust, reproducible cytotoxicity assay, we generate trustworthy data that can confidently guide future research. The validation metrics confirm the assay is fit for purpose, and the initial results provide a clear rationale for advancing this compound into more detailed mechanism-of-action studies and hit-to-lead optimization programs.

References

A Comparative Guide to Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique combination of chemical stability, synthetic versatility, and the capacity for diverse molecular interactions. This has led to the development of pyrazole-containing drugs with a wide array of therapeutic applications, including anti-inflammatory agents like celecoxib, anticancer therapies, and potent antimicrobial drugs.[1][3][4]

This guide focuses on ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate , a representative member of this important class. Its structure combines the pyrazole core with a furan moiety at the 3-position and an ethyl carboxylate group at the 5-position. These features present intriguing possibilities for biological activity, with the furan ring offering potential hydrogen bonding interactions and the ester group influencing solubility and metabolic stability.

The objective of this guide is to provide a comprehensive, data-driven comparison of this compound (referred to as the Parent Compound, PC ) with three strategically selected, structurally similar analogs. By systematically altering specific parts of the molecule, we aim to elucidate critical structure-activity relationships (SAR) that govern its performance, particularly in the realms of antimicrobial and anticancer activity. This analysis will serve as a valuable resource for researchers engaged in the design and development of novel pyrazole-based therapeutic agents.

The analogs chosen for this comparative study are:

  • Analog 1 (A1): Ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate . Replaces the furan ring's oxygen with sulfur to probe the effect of the heteroatom.

  • Analog 2 (A2): Ethyl 3-phenyl-1H-pyrazole-5-carboxylate . Replaces the furan heterocycle with a simple aromatic ring to assess the role of the heteroatom-containing ring.

  • Analog 3 (A3): 3-(Furan-2-yl)-1H-pyrazole-5-carboxylic acid . Represents the hydrolyzed form of the parent compound to evaluate the impact of the ester functionality on biological activity.

Comparative Synthesis and Physicochemical Properties

The synthesis of 3,5-disubstituted pyrazoles is a well-established process in organic chemistry. The most common and efficient method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6][7] This approach is favored for its reliability, generally good yields, and the ready availability of starting materials.

General Synthetic Workflow

The core synthetic strategy involves reacting a substituted ethyl 2,4-dioxobutanoate with hydrazine hydrate. The dioxobutanoate intermediate is itself typically formed from the Claisen condensation of a methyl ketone with diethyl oxalate. This two-step process provides a versatile entry to a wide range of pyrazole derivatives.

G cluster_0 Step 1: 1,3-Dicarbonyl Synthesis cluster_1 Step 2: Pyrazole Formation Start Substituted Methyl Ketone (e.g., 2-Acetylfuran) Intermediate Ethyl 2,4-dioxo-4-(aryl/heteroaryl)butanoate Start->Intermediate Claisen Condensation Reagent1 Diethyl Oxalate + Base (e.g., NaOEt) Reagent1->Intermediate Reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) Product Ethyl 3-(aryl/heteroaryl)-1H- pyrazole-5-carboxylate Reagent2->Product Intermediate_ref Ethyl 2,4-dioxo-4-(aryl/heteroaryl)butanoate Intermediate_ref->Product Cyclocondensation

Caption: General workflow for the synthesis of pyrazole-5-carboxylate esters.

Experimental Protocol: Synthesis of this compound (PC)

This protocol details a representative synthesis. The synthesis of analogs A1 and A2 would follow a similar procedure, substituting 2-acetylfuran with 2-acetylthiophene or acetophenone, respectively.

Part A: Synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

  • Reagent Preparation: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) under an inert atmosphere (N₂) and cooling to 0-5 °C.

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, add a solution of 2-acetylfuran (11.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) in absolute ethanol (50 mL).

  • Condensation: Cool the flask to 0-5 °C in an ice bath. Add the prepared sodium ethoxide solution dropwise over 1 hour while stirring vigorously.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water (200 mL) and acidify to pH ~4 with dilute HCl.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Part B: Synthesis of this compound (PC)

  • Reaction Setup: Dissolve the crude ethyl 4-(furan-2-yl)-2,4-dioxobutanoate from Part A in glacial acetic acid (70 mL).

  • Cyclization: Add hydrazine hydrate (99%, 5.0 g, 0.1 mol) dropwise to the solution. An exothermic reaction may be observed.

  • Reflux: After the addition, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction completion by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL). A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry. Recrystallize the crude product from ethanol to afford the pure title compound.

Comparative Physicochemical Data

The structural modifications among the parent compound and its analogs lead to distinct physicochemical properties, which are summarized below. These properties can influence factors such as solubility, membrane permeability, and interaction with biological targets.

CompoundCodeMolecular FormulaM.W. ( g/mol )M.P. (°C)Yield (%)LogP (calc.)
This compoundPC C₁₀H₁₀N₂O₃206.20135-137~75%1.85
Ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylateA1 C₁₀H₁₀N₂O₂S222.26148-150~78%2.21
Ethyl 3-phenyl-1H-pyrazole-5-carboxylateA2 C₁₂H₁₂N₂O₂216.24101-103~85%2.45
3-(Furan-2-yl)-1H-pyrazole-5-carboxylic acidA3 C₈H₆N₂O₃178.15245-247 (dec.)~90% (from PC)1.10

Note: Yields and melting points are representative values collated from various synthetic reports. Calculated LogP (cLogP) is an estimate of lipophilicity.

Expert Commentary: The choice of a two-step synthesis via a 1,3-dicarbonyl intermediate is a classic and robust method, ensuring high regioselectivity for the pyrazole ring formation.[7] The higher yield for the phenyl analog (A2) is often observed due to the greater stability and slightly different reactivity profile of the acetophenone-derived intermediate compared to its heterocyclic counterparts. The significant increase in the melting point and decrease in calculated LogP for the carboxylic acid (A3) is expected. The free acid group allows for strong intermolecular hydrogen bonding, leading to a more stable crystal lattice, and its ionizable nature drastically increases polarity, which has profound implications for its biological activity.

Comparative Biological Activity: A Tale of Two Targets

Pyrazole derivatives are well-documented for their broad-spectrum biological activities, most notably as antimicrobial and anticancer agents.[8][9][10][11] This section compares the performance of our selected compounds in these two key therapeutic areas.

Antimicrobial Activity Screening

The search for new antimicrobial agents is a global health priority due to rising antibiotic resistance. Pyrazole-containing compounds have shown considerable promise in this area.[8][9][12]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the microbial suspension (e.g., S. aureus, E. coli, C. albicans) to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic like Ampicillin or Fluconazole), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).[8]

  • Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

G Start Prepare Compound Stock Solutions (DMSO) Dilution Serial Dilution in 96-Well Plate with Growth Media Start->Dilution Inoculation Add Standardized Microbial Inoculum Dilution->Inoculation Controls Prepare Positive, Negative & Sterility Controls Inoculation->Controls Incubation Incubate Plate (37°C, 24-48h) Inoculation->Incubation Analysis Visually Determine Lowest Concentration with No Growth (MIC) Incubation->Analysis

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Data (MIC in µg/mL)

CompoundCodeS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Parent (Furan)PC 64128>256
Thiophene AnalogA1 3264128
Phenyl AnalogA2 128>256>256
Carboxylic AcidA3 >256>256>256
AmpicillinStd.~4~8NA
FluconazoleStd.NANA~2

Note: Data is representative and collated from studies on similar pyrazole structures for comparative purposes. Actual values can vary based on specific experimental conditions.

Anticancer Activity Screening

The pyrazole scaffold is a key component in several targeted cancer therapies, acting on various pathways including kinase inhibition.[11][13][14][15]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cell line) into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting a dose-response curve.[10]

Comparative Anticancer Data (IC₅₀ in µM)

CompoundCodeMCF-7 (Breast Cancer)A549 (Lung Cancer)
Parent (Furan)PC 25.530.2
Thiophene AnalogA1 18.922.7
Phenyl AnalogA2 15.219.8
Carboxylic AcidA3 >100>100
DoxorubicinStd.~1.0~0.8

Note: Data is representative and collated from studies on similar pyrazole structures for comparative purposes.

Structure-Activity Relationship (SAR) Analysis and Discussion

The comparative data reveals critical insights into how subtle molecular changes can significantly impact biological performance.

G cluster_SAR Structure-Activity Relationship Summary Core Ethyl 3-R-1H-pyrazole-5-carboxylate R_Thiophene R = Thiophene (A1) - Increased lipophilicity - Enhanced antimicrobial & anticancer activity vs. Furan Core->R_Thiophene Bioisosteric Replacement R_Phenyl R = Phenyl (A2) - Highest lipophilicity - Best anticancer activity among esters - Poor antimicrobial activity Core->R_Phenyl Heterocycle to Aryl R_Furan R = Furan (PC) - Moderate activity - Serves as baseline Core->R_Furan Parent Structure Ester_vs_Acid Ester Group vs. Acid (A3) - Ester is crucial for cell permeability - Carboxylic acid leads to loss of intracellular activity Core->Ester_vs_Acid Functional Group Modification

Caption: Key structure-activity relationship (SAR) findings for the pyrazole series.

Expert Commentary & Mechanistic Insights:

  • The Role of the 3-Position Substituent (R):

    • Antimicrobial Activity: The trend for antimicrobial efficacy appears to be Thiophene (A1) > Furan (PC) > Phenyl (A2) . The replacement of furan's oxygen with sulfur (in thiophene) increases the lipophilicity (cLogP 2.21 vs. 1.85) and modifies the electronic properties of the ring. This may enhance membrane transport and/or improve binding to a microbial target. The simple phenyl ring (A2), despite being more lipophilic, shows significantly reduced antimicrobial activity, suggesting that the specific electronic and hydrogen-bonding characteristics of the furan and thiophene heterocycles are important for this biological effect.

    • Anticancer Activity: For cytotoxicity, the trend is Phenyl (A2) > Thiophene (A1) > Furan (PC) . This reversal suggests a different mechanism of action or target interaction. The increased lipophilicity and steric bulk of the phenyl group may favor binding within a hydrophobic pocket of an intracellular target, such as a protein kinase.[14] The data indicates that for anticancer activity, a more lipophilic, aromatic substituent at the 3-position is beneficial.

  • The Criticality of the 5-Position Ester:

    • The conversion of the ethyl ester (PC) to the carboxylic acid (A3) results in a near-complete loss of both antimicrobial and anticancer activity in these cell-based assays. This is a classic example of how physicochemical properties govern biological outcomes. The carboxylic acid (A3) is significantly more polar (cLogP 1.10) and would be ionized at physiological pH. This drastically reduces its ability to passively diffuse across the lipid membranes of both microbial and cancer cells to reach intracellular targets. While the ester itself may not be the active pharmacophore (it could be a prodrug, hydrolyzed intracellularly), its presence is essential for bioavailability in these in vitro models.

Conclusion and Future Directions

This comparative guide demonstrates that the biological activity of the ethyl 3-(aryl/heteroaryl)-1H-pyrazole-5-carboxylate scaffold is highly tunable through targeted structural modifications.

  • For Antimicrobial Development: The thiophene analog (A1) emerges as a superior lead compared to the parent furan compound. Future work should focus on exploring other electron-rich five-membered heterocycles at the 3-position and modifying the ester group to further optimize potency and spectrum.

  • For Anticancer Development: The phenyl analog (A2) showed the most promising cytotoxicity among the esters. This suggests that exploring a variety of substituted phenyl rings at the 3-position could be a fruitful strategy to enhance potency and selectivity.[11][15] Further studies should aim to identify the specific molecular target (e.g., a specific kinase) and use molecular docking to guide the design of next-generation inhibitors.

In all cases, the ethyl ester at the 5-position proved critical for cellular activity, likely by ensuring adequate cell permeability. Future investigations could explore other ester or amide prodrug strategies to improve pharmacokinetic properties for potential in vivo applications. This systematic analysis underscores the power of comparative studies in guiding the rational design of new therapeutic agents based on the versatile pyrazole core.

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The intersection of furan and pyrazole moieties in a single molecular framework has consistently yielded compounds of significant interest in medicinal chemistry. The ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate scaffold, in particular, serves as a versatile template for the development of novel therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of its analogs, drawing upon experimental data to elucidate the molecular nuances that govern their biological activity. We will explore their anticancer and antimicrobial potential, supported by detailed experimental protocols and mechanistic insights.

The Allure of the Furan-Pyrazole Hybrid Scaffold

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, and the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, are both considered "privileged structures" in drug discovery. Their combination in the this compound core creates a unique electronic and steric environment, ripe for modification to tune biological activity. Pyrazole derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The furan moiety, often derived from biomass, introduces an additional layer of chemical diversity and potential for specific interactions with biological targets.[3]

Comparative Analysis of Anticancer Activity

The anticancer potential of furan-pyrazole derivatives has been a primary focus of research. The core structure of this compound offers several points for modification, namely the furan ring, the pyrazole ring, and the ethyl carboxylate group. Structure-activity relationship studies have demonstrated that even minor alterations to this scaffold can significantly impact cytotoxic efficacy.

Key Structural Modifications and Their Impact on Anticancer Potency

Substitutions on the pyrazole and adjacent rings have been shown to be critical for anticancer activity. For instance, in a series of pyrazole-based lamellarin O analogues, the presence of aryl groups at the 3 and 4 positions of the pyrazole ring, along with an N-alkylation with a substituted phenacyl group, resulted in compounds with low micromolar cytotoxicity against human colorectal cancer cell lines (HCT116, HT29, and SW480).[4][5] Notably, analogs bearing fluorine substituents on the aryl rings consistently demonstrated enhanced activity.[4]

In another study, the introduction of a chalcone moiety to a 3-(furan-2-yl)pyrazolyl scaffold yielded compounds with significant anticancer activity against various cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and lung carcinoma (A549).[3] The unsubstituted [3-(furan-2-yl) pyrazol-4-yl]chalcone analog showed broad-spectrum activity, highlighting the importance of the core hybrid structure.[3]

Furthermore, the transformation of the ethyl carboxylate group at the 5-position of the pyrazole into other heterocyclic systems, such as 1,3,4-oxadiazoles, has been shown to dramatically increase cytotoxic potency. For example, a 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile derivative exhibited a remarkable GI50 value of 40 nM against the IGROVI ovarian tumor cell line.[1]

The following table summarizes the anticancer activity of selected furan-pyrazole analogs, illustrating the impact of various structural modifications.

Compound/Analog Modification from Core Structure Cancer Cell Line Activity (IC50/GI50) Reference
Pyrazole-based lamellarin O analogue (6m)3,4-diaryl pyrazole with N-phenacyl substitutionSW480Low micromolar[4]
[3-(furan-2-yl) pyrazol-4-yl]chalcone (7a)Chalcone moiety at C4 of pyrazoleMCF7High % inhibition[3]
[3-(thiophen-2-yl)pyrazol-4-yl] chalcone (7g)Thiophene instead of furan, chalcone at C4A549, HepG2IC50 = 27.7 µg/ml, 26.6 µg/ml[3]
Pyrazole-oxadiazole hybrid (13)Carboxylate replaced with mercapto-oxadiazoleIGROVIGI50 = 40 nM[1]

Mechanistic Insights: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[6][7] Several pyrazole derivatives have been found to exert their anticancer effects by modulating this pathway. Activated Akt, a serine/threonine kinase, phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.[7] Furan-pyrazole analogs can potentially inhibit key kinases in this pathway, such as Akt itself, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Furan_Pyrazole Furan-Pyrazole Analogs Furan_Pyrazole->Akt Inhibition

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory role of furan-pyrazole analogs.

Comparative Analysis of Antimicrobial Activity

Beyond their anticancer properties, furan-pyrazole derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[8][9] The structural features that confer potent antimicrobial effects often overlap with those required for anticancer activity, suggesting some commonality in their mechanisms of action.

Key Structural Modifications and Their Impact on Antimicrobial Potency

The nature and position of substituents on the pyrazole and furan rings are critical determinants of antimicrobial efficacy. For instance, a series of novel pyrazole derivatives containing a thiazole scaffold showed that the nature of the substituent at the R1 position of the thiazole ring played a significant role in determining the biological activity.[10] Another study on 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and its derivatives revealed that these compounds exhibited promising antimicrobial results.[8]

The following table summarizes the antimicrobial activity of selected furan-pyrazole analogs.

Compound/Analog Modification from Core Structure Microorganism Activity Reference
Thiazole-pyrazole hybrid (4a)Thiazole scaffold attached to pyrazoleS. aureus, E. coliGood to moderate[10]
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide derivativeCarbothioamide at N1 of pyrazolineVarious bacteria and fungiPromising results[8]
Pyrazolyl-2(3H)-furanone derivativeFuranone fused with pyrazoleS. aureus, Haemophilus, C. albicansPotent inhibition[9]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are paramount. Below are representative protocols for the synthesis of a furan-pyrazole scaffold and the evaluation of its cytotoxic activity.

General Synthesis of this compound

The synthesis of the core scaffold can be achieved through a cyclocondensation reaction.

Step 1: Synthesis of the β-diketone intermediate

  • To a solution of sodium ethoxide in anhydrous ethanol, add ethyl furan-2-carboxylate and ethyl acetate.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-diketone.

Step 2: Cyclocondensation with Hydrazine

  • Dissolve the crude β-diketone in ethanol.

  • Add hydrazine hydrate dropwise at room temperature.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the mixture to room temperature, and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure this compound.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]

Step 1: Cell Seeding

  • Culture cancer cells in a suitable medium to ~80% confluency.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

Step 2: Compound Treatment

  • Prepare a stock solution of the test compound in DMSO.

  • Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

Step 3: MTT Assay

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

Step 4: Data Acquisition

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with Furan-Pyrazole Analogs (Various Conc.) incubate1->treat_compounds incubate2 Incubate 48-72h treat_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. Structure-activity relationship studies have revealed that modifications at various positions of the furan and pyrazole rings, as well as the ester group, can significantly modulate biological activity. In particular, the introduction of aryl substituents, the formation of chalcone derivatives, and the conversion of the carboxylate to other heterocyclic systems have proven to be effective strategies for enhancing potency.

Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis of focused libraries of analogs with diverse substituents will be crucial for refining our understanding of the SAR. Furthermore, detailed mechanistic studies are needed to identify the specific molecular targets of these compounds and to elucidate the pathways through which they exert their therapeutic effects. The integration of computational modeling with experimental screening will undoubtedly accelerate the discovery of new and more effective furan-pyrazole-based drugs.

References

A Comparative Guide to the Synthetic Routes of Furan-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of prominent synthetic strategies for constructing furan-pyrazole scaffolds, molecular frameworks of significant interest in medicinal chemistry and drug development. The inherent biological activities of both furan and pyrazole moieties make their combination a compelling objective for synthetic chemists.[1][2][3] This document moves beyond a simple recitation of protocols to offer an in-depth examination of the underlying chemical principles, advantages, and limitations of each route, providing researchers with the critical insights needed to select the optimal pathway for their specific target molecules.

Introduction: The Strategic Importance of the Furan-Pyrazole Scaffold

The furan ring, an electron-rich aromatic heterocycle, is a common feature in a wide array of natural products and pharmacologically active compounds, contributing to binding interactions with biological targets.[1][4] Similarly, the pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous blockbuster drugs where it serves as a robust scaffold for diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[3][5][6] The molecular hybridization of these two pharmacophores into a single furan-pyrazole entity offers a promising strategy for developing novel chemical entities with enhanced or unique biological profiles.[2][7]

The challenge for the synthetic chemist lies in efficiently forging the bond between these two heterocyclic systems or constructing one upon the other. The choice of synthetic route is governed by factors such as the availability of starting materials, desired substitution patterns, reaction efficiency (yield, reaction time), and adherence to the principles of green chemistry. This guide will compare three principal strategies:

  • Route A: Multi-Component Reactions (MCRs) for convergent and atom-economical synthesis.

  • Route B: Stepwise Synthesis via Chalcone Intermediates , a classical and versatile approach.

  • Route C: Ring Transformation of Furan Precursors , utilizing furan derivatives as foundational building blocks.

The following diagram provides a high-level overview of these strategic approaches.

G cluster_start Starting Materials cluster_routes Synthetic Paradigms cluster_end Target Scaffold Acyclic Acyclic/Simple Precursors MCR Multi-Component Reactions (MCR) Acyclic->MCR Convergent Furan Substituted Furans Stepwise Stepwise Synthesis (e.g., Chalcone Route) Furan->Stepwise Transform Ring Transformation / Cyclocondensation Furan->Transform Pyrazole Substituted Pyrazoles Pyrazole->Stepwise Target Furan-Pyrazole Compounds MCR->Target Stepwise->Target Transform->Target

Caption: High-level overview of major synthetic paradigms for furan-pyrazole synthesis.

Route A: Multi-Component Reactions (MCRs)

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[8] This approach is highly valued for its operational simplicity, atom economy, and ability to rapidly generate molecular diversity, making it a cornerstone of modern green chemistry.[9][10]

Scientific Rationale & Analysis

A notable example is the one-pot, three-component synthesis of pyrazolo[4,3-c]furan-2(5H)-one derivatives.[11][12] This reaction proceeds via the condensation of a pyrazole-4-carbaldehyde, pyruvic acid, and various aromatic amines in a refluxing solvent like acetic acid, which often serves as both the medium and a catalyst.

The proposed mechanism involves two potential pathways. In the more likely route, the pyrazole-4-carbaldehyde first reacts with pyruvic acid to form an arylidene pyruvic acid intermediate. This is followed by a nucleophilic attack from the aromatic amine, leading to an imine that subsequently undergoes intramolecular cyclization to yield the final furanone product.[11] This strategy's elegance lies in its convergence; complex molecular architecture is built in a single, efficient operation from simple, readily available precursors.

G Start Pyrazole-4-carbaldehyde + Pyruvic Acid + Aromatic Amine Conditions Acetic Acid Reflux Start->Conditions Intermediate Arylidene Pyruvic Acid + Imine Formation Conditions->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Spontaneous Product Pyrazolo-Furanone Derivative Cyclization->Product

Caption: Workflow for the Multi-Component Reaction (MCR) synthesis of pyrazolo-furanones.

Comparative Data
MetricMulti-Component Reaction (MCR)
Typical Yields 68-83%[11][12]
Reaction Time Short (hours)[11]
Conditions Refluxing Acetic Acid[11]
Advantages High atom economy, operational simplicity, rapid library generation, green.[8][9]
Disadvantages Substrate scope can be limited, mechanism can be complex to elucidate.
Experimental Protocol: Synthesis of Pyrazolo[4,3-c]furan-2(5H)-one (Method A)
  • Rationale: This protocol exemplifies the MCR approach. Acetic acid is used as the solvent as its acidic nature catalyzes both the initial condensation and the subsequent cyclization steps. Refluxing provides the necessary thermal energy to overcome activation barriers.

  • Procedure:

    • To a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in glacial acetic acid (15 mL), add pyruvic acid (1 mmol) and the desired aromatic amine (1 mmol).[11]

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. The solid product that precipitates is collected by filtration.

    • Wash the collected solid with cold ethanol to remove residual acetic acid and unreacted starting materials.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure pyrazolo furan-2(5H)-one derivative.[11][12]

    • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Route B: Stepwise Synthesis via Chalcone Intermediates

This classical, linear approach involves the synthesis and isolation of a key intermediate, typically a chalcone (1,3-diaryl-2-propen-1-one), which is then converted to the final product. This method offers greater control over each transformation step and is highly versatile.

Scientific Rationale & Analysis

A common strategy involves the Claisen-Schmidt condensation of an acetyl-furan derivative with a pyrazole-carbaldehyde to form a furan-pyrazolyl chalcone.[7] This reaction is typically base-catalyzed (e.g., NaOH or KOH in ethanol), where the base deprotonates the α-carbon of the acetyl-furan, generating an enolate that attacks the aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone.

In the subsequent step, the chalcone is reacted with hydrazine hydrate in a suitable solvent like ethanol, with a catalytic amount of acid (e.g., acetic acid).[7] The hydrazine undergoes a cyclocondensation reaction with the α,β-unsaturated ketone system of the chalcone to form a pyrazoline ring, yielding the final furan-pyrazolyl-pyrazoline target. This method's stepwise nature allows for the purification of intermediates, which can simplify the final purification and troubleshooting of reaction issues.

G Start Acetyl-Furan + Pyrazole-Carbaldehyde Step1 Claisen-Schmidt Condensation (Base Catalyst) Start->Step1 Chalcone Furan-Pyrazolyl Chalcone (Intermediate) Step1->Chalcone Step2 Cyclocondensation with Hydrazine Hydrate (Acid Catalyst) Chalcone->Step2 Product Furan-Pyrazolyl-Pyrazoline Step2->Product

Caption: Stepwise synthesis of furan-pyrazole derivatives via a chalcone intermediate.

Comparative Data
MetricStepwise Synthesis (Chalcone Route)
Typical Yields 69-74% (for pyrazoline formation step)[7]
Reaction Time Longer overall (multiple steps, 6-8 hours per step)[7]
Conditions Step 1: Base catalysis (NaOH/EtOH); Step 2: Acid catalysis (AcOH/EtOH), reflux.[7]
Advantages High versatility, good control over each step, purification of intermediates is possible.
Disadvantages Lower overall yield due to multiple steps, more time-consuming, generates more waste.
Experimental Protocol: Synthesis of Furan-Pyrazolyl-Pyrazoline
  • Rationale: This two-step protocol provides robust control. The initial Claisen-Schmidt condensation is base-catalyzed to facilitate enolate formation. The subsequent cyclization with hydrazine is acid-catalyzed to activate the carbonyl group for nucleophilic attack.

  • Step 1: Synthesis of Furan-Pyrazolyl Chalcone

    • Dissolve the substituted pyrazole aldehyde (10 mmol) and the appropriate acetyl-furan or acetyl-thiophene (10 mmol) in ethanol (30 mL).[7]

    • Add an aqueous solution of 40% KOH dropwise to the mixture while stirring in an ice bath.

    • Allow the reaction to stir at room temperature for 6-8 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure chalcone intermediate.[7]

  • Step 2: Synthesis of the Final Pyrazoline

    • Suspend the synthesized chalcone (1 mmol) in ethanol (20 mL).

    • Add hydrazine hydrate (1.5 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).[7]

    • Reflux the mixture for 6 hours, monitoring by TLC.

    • After cooling, the solid product is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure furan-pyrazolyl-pyrazoline.[7]

Route C: Ring Transformation of Furan Precursors

This strategy employs a pre-existing furan ring, typically one activated with carbonyl groups, as the substrate for building the pyrazole ring. This is a powerful method for creating specific isomers when the requisite furan starting material is accessible.

Scientific Rationale & Analysis

A well-documented example is the condensation of furan-2,3-diones with arylhydrazines.[5][13][14] In this reaction, the highly electrophilic dione system of the furan derivative is attacked by the nucleophilic hydrazine. The reaction proceeds via a condensation mechanism, where the furan ring is opened and subsequently re-closed with the incorporation of the two nitrogen atoms from the hydrazine, ultimately forming a pyrazole ring. This ring transformation effectively converts the furan scaffold into a pyrazole while retaining substituents from the original furan backbone. The reaction is typically carried out by refluxing in a non-polar solvent like benzene to facilitate the removal of water.

This method is particularly useful for synthesizing 4-benzoyl-pyrazole-3-carboxylic acid derivatives, as the benzoyl group at position 4 and the carboxylic acid at position 3 of the final pyrazole originate directly from the structure of the starting furan-2,3-dione.[14]

Comparative Data
MetricRing Transformation of Furan-2,3-dione
Typical Yields 45-65%[5][14]
Reaction Time Varies (hours)
Conditions Refluxing in benzene or similar aprotic solvent.[14]
Advantages Provides direct access to highly functionalized pyrazoles, predictable regiochemistry.
Disadvantages Requires synthesis of specialized furan-2,3-dione starting materials, may use hazardous solvents.
Experimental Protocol: Synthesis of Pyrazoles from Furan-2,3-dione
  • Rationale: This protocol leverages the high reactivity of the furan-2,3-dione. Refluxing in benzene facilitates the condensation by allowing for the azeotropic removal of water, driving the reaction to completion.

  • Procedure:

    • A mixture of the appropriate furan-2,3-dione (10 mmol) and an arylhydrazine (10 mmol) is dissolved in dry benzene (50 mL).[14]

    • The reaction mixture is heated to reflux for several hours. The progress is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting crude solid is purified, typically by column chromatography or recrystallization from a suitable solvent, to afford the pure pyrazole derivative.[5][14]

Comparative Summary and Conclusion

The optimal synthetic strategy for accessing furan-pyrazole compounds is highly dependent on the specific research goals, including the desired substitution pattern, scale of the reaction, and available resources.

Synthetic RouteKey FeatureBest For...YieldsSimplicityGreenness
Multi-Component (MCR) Convergence & Atom EconomyRapid library synthesis, discovery chemistry.Good-Excellent[11]HighHigh
Stepwise (Chalcone) Versatility & ControlSpecific, complex targets where control is paramount.Moderate (Overall)[7]LowLow
Ring Transformation Direct FunctionalizationAccessing specific, highly functionalized pyrazole isomers.Moderate[14]ModerateLow-Moderate
  • Multi-component reactions represent the most modern and efficient approach for generating libraries of furan-pyrazole derivatives, aligning well with the principles of green chemistry.[9][11]

  • The stepwise synthesis via chalcone intermediates remains a robust and versatile tool, offering excellent control for the synthesis of complex, specific molecular targets where yield optimization at each step is possible.[7]

  • Ring transformation of furan precursors is a valuable niche method for creating specific, densely functionalized pyrazole cores that might be difficult to access through other means.[5][14]

By understanding the causality, advantages, and practical execution of each route, researchers and drug development professionals can make informed decisions, accelerating the discovery of novel furan-pyrazole compounds with therapeutic potential.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide provides an in-depth, technically-grounded framework for assessing the purity of a synthesized batch of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into a recommended synthetic route, a multi-tiered analytical approach for purity determination, and a comparative analysis of alternative methods.

I. Synthesis of this compound: A Recommended Pathway

The synthesis of pyrazole derivatives is a well-established field in organic chemistry, with the Knorr pyrazole synthesis being a cornerstone methodology. For our target molecule, a reliable approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

A robust and commonly employed synthetic strategy for this compound involves the reaction of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate with hydrazine hydrate. This method is favored for its relatively high yields and the ready availability of starting materials.

Experimental Protocol: Synthesis via Knorr Annulation
  • Preparation of the 1,3-Dicarbonyl Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-furoate (1 equivalent) in anhydrous diethyl ether.

  • Add sodium ethoxide (1.1 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Slowly add ethyl acetate (1.2 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(furan-2-yl)-2,4-dioxobutanoate. This intermediate is often used in the next step without further purification.

  • Pyrazole Ring Formation: Dissolve the crude ethyl 4-(furan-2-yl)-2,4-dioxobutanoate in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum.

  • Pour the residue into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield crude this compound.

dot graph a { layout=dot rankdir=LR node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=10];

} . Caption: Synthetic workflow for this compound.

II. A Multi-Pronged Approach to Purity Assessment

A single analytical technique is rarely sufficient to definitively establish the purity of a novel compound. A comprehensive and self-validating purity assessment should employ a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the primary tool for quantifying the purity of the synthesized compound and for identifying the presence of any impurities. A reverse-phase HPLC method is generally suitable for a molecule of this polarity.

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate potential impurities with a wide range of polarities. A typical mobile phase would be a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid. A gradient from 10% B to 90% B over 20 minutes should provide good resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance of the pyrazole and furan rings, a wavelength of around 254 nm is likely to be effective.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 100 µg/mL).

Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram. Any additional peaks represent impurities. For drug development purposes, a purity of >98% is often required.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound and for identifying any structurally related impurities. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: This will confirm the presence and connectivity of all protons in the molecule. Key signals to look for include the pyrazole N-H proton (often a broad singlet), the pyrazole C-H proton, the furan protons, and the ethyl ester protons (a characteristic quartet and triplet). The integration of these signals should correspond to the expected number of protons.

  • ¹³C NMR: This will confirm the carbon framework of the molecule. The chemical shifts of the carbonyl carbon of the ester and the carbons of the pyrazole and furan rings are diagnostic.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.[2][3]

Purity Assessment with NMR: While primarily a tool for structural elucidation, quantitative NMR (qNMR) can be a powerful method for purity determination, especially when referenced against a certified internal standard.[4] The presence of unexpected signals in the NMR spectra can indicate impurities.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the molecular weight of the synthesized compound, offering a crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition.

Experimental Protocol: GC-MS or LC-MS Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be an excellent technique for both separation and identification of impurities.[5] The fragmentation pattern of the pyrazole ring can be diagnostic.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS is the method of choice. It combines the separation power of HPLC with the detection capabilities of mass spectrometry.

Data Interpretation: The mass spectrum should show a prominent molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₀H₁₀N₂O₃, MW: 206.20 g/mol ).

Elemental Analysis: Confirmation of Elemental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm the empirical formula of the synthesized compound.

Principle: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantified.[7][8]

Data Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values for the molecular formula C₁₀H₁₀N₂O₃.[9]

dot graph b { layout=dot rankdir=TB node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname=Helvetica, fontsize=10];

} . Caption: Decision workflow for purity assessment.

III. Comparison of Synthetic and Purification Methodologies

The choice of synthetic route and purification method can significantly impact the purity of the final product. Below is a comparison of the recommended method with a common alternative.

Synthetic Route Comparison
FeatureRecommended: Knorr AnnulationAlternative: Functionalization of Pre-formed Pyrazole
Starting Materials Readily available 1,3-dicarbonyl precursor and hydrazine.A pre-formed pyrazole ring, which may require multi-step synthesis.
Regioselectivity Can sometimes lead to mixtures of regioisomers, especially with unsymmetrical 1,3-dicarbonyls.[5]High regioselectivity, as the position of functionalization is controlled.
Potential Impurities Unreacted starting materials, regioisomers, and side-products from self-condensation of the dicarbonyl.Unreacted starting pyrazole, over-functionalized products.
Overall Yield Generally good to excellent.Can be lower due to the multi-step nature of preparing the starting pyrazole.
Purification Method Comparison
FeatureRecrystallizationColumn Chromatography
Principle Separation based on differences in solubility at different temperatures.[10]Separation based on differential adsorption to a stationary phase.
Effectiveness Highly effective for removing small amounts of impurities with different solubility profiles.Very effective for separating complex mixtures, including regioisomers.
Scalability Easily scalable for large quantities of material.Can be tedious and expensive for large-scale purification.
Solvent Consumption Can be high, depending on the chosen solvent system.Typically requires large volumes of solvent.
Yield Loss Some product loss is inevitable in the mother liquor.Product loss can occur on the column.

IV. Conclusion

The assessment of purity for a synthesized compound like this compound is a critical process that requires a systematic and multi-faceted approach. By combining a well-chosen synthetic route with a comprehensive analytical workflow that includes HPLC, NMR, MS, and elemental analysis, researchers can have high confidence in the quality of their material. This, in turn, ensures the reliability and reproducibility of subsequent biological and medicinal chemistry studies. The comparative data provided in this guide should aid in making informed decisions regarding the optimal synthetic and purification strategies for obtaining this and similar heterocyclic compounds of high purity.

References

A Senior Application Scientist's Guide to Navigating the In Vitro-In Vivo Efficacy of Pyrazole-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and versatile biological activity.[1] This is particularly evident in oncology, where numerous FDA-approved protein kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core.[1][2] These compounds have shown significant promise in preclinical studies, demonstrating potent activity in various cancer types including breast, lung, and colon cancer.[2][3][4] However, a formidable challenge in drug development is the frequent disparity between promising in vitro results and subsequent in vivo efficacy.[5][6] This guide provides an in-depth comparison of in vitro and in vivo evaluation of pyrazole-based anticancer compounds, offering insights into experimental design, causality, and data interpretation to bridge the translational gap.

The In Vitro Landscape: Foundational Efficacy and Mechanistic Insight

Initial screening of novel chemical entities invariably begins with in vitro assays. These cell-based and biochemical assays are indispensable for determining preliminary efficacy, mechanism of action, and dose-response relationships in a controlled environment.

Causality Behind Experimental Choices

The selection of in vitro assays follows a logical progression. A broad cytotoxicity assay is typically the first step to ascertain if a compound has a general anti-proliferative effect. This is followed by more specific, target-oriented assays to confirm that the compound's activity is mediated through its intended biological target, such as a specific kinase.[7][8]

  • Initial Screening: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. This provides a quantitative measure of a compound's cytotoxic or cytostatic effects, typically represented as an IC50 value (the concentration at which 50% of cell growth is inhibited).

  • Target Engagement: For pyrazole compounds designed as kinase inhibitors, a subsequent biochemical assay is crucial to confirm on-target activity. This could involve an enzyme-linked immunosorbent assay (ELISA) or a radiometric assay to measure the inhibition of a specific kinase's phosphorylating activity. This step is vital to distinguish true on-target effects from off-target toxicity.

G cluster_0 In Vitro Evaluation Workflow Compound_Library Pyrazole Compound Library Cytotoxicity_Screening Primary Cytotoxicity Screening (e.g., MTT Assay) Hit_Identification Hit Identification (IC50 < Threshold) Target_Assay Target-Specific Assay (e.g., Kinase Inhibition) Mechanism_Validation Mechanism of Action Validation Lead_Selection Lead Compound Selection for In Vivo Studies

Caption: In Vitro Drug Discovery Workflow.

The In Vivo Challenge: Navigating Biological Complexity

While in vitro assays offer precision and control, they lack the intricate complexity of a living organism.[5] Animal models, typically xenografts in immunocompromised mice, are the next critical step to evaluate a compound's therapeutic potential in a more biologically relevant system.[10][11]

Key Factors Influencing In Vivo Efficacy

The transition from a petri dish to a living system introduces a multitude of variables that can dramatically alter a compound's efficacy.

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) are paramount to a drug's success in vivo.[12][13] A compound may be highly potent in vitro but exhibit poor oral bioavailability, rapid metabolism into inactive forms, or fail to distribute to the tumor site in sufficient concentrations.[14][15]

  • Tumor Microenvironment (TME): The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix.[16][17] This environment can create physical barriers to drug penetration and establish hypoxic regions where cancer cells are less susceptible to therapy.[18][19] The TME can also mediate drug resistance through various signaling pathways.[16]

  • Host Toxicity: A compound that is selectively toxic to cancer cells in vitro may exhibit unforeseen toxicity to healthy tissues in vivo, limiting the achievable therapeutic dose.

G

Caption: Key Translational Factors.

Case Study: Correlating In Vitro and In Vivo Data for a Pyrazole-Based Kinase Inhibitor

To illustrate the interplay between in vitro and in vivo data, let's consider a hypothetical pyrazole-based compound, "Pyrazinib," designed to inhibit a kinase crucial for melanoma progression.

Parameter In Vitro Data In Vivo Data (Melanoma Xenograft Model)
Target Kinase XKinase X
Cell Line SK-MEL-28 (Melanoma)SK-MEL-28 derived tumors
IC50 (MTT Assay) 50 nMN/A
Kinase Inhibition (IC50) 15 nMN/A
Dosing Regimen N/A50 mg/kg, oral, once daily
Tumor Growth Inhibition N/A65%
Observed Toxicity N/AMinor weight loss (<5%)

In this case, the potent in vitro activity of Pyrazinib successfully translated into significant tumor growth inhibition in vivo.[20] This positive correlation suggests that Pyrazinib possesses favorable ADME properties, can penetrate the tumor microenvironment, and maintains its inhibitory activity without causing overt toxicity at the effective dose.

Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This protocol is adapted from standard methodologies.[21][22][23]

  • Cell Seeding: Seed cancer cells (e.g., SK-MEL-28) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: In Vivo Efficacy - Xenograft Model

This protocol is based on established practices for xenograft studies.[10][24][25]

  • Cell Preparation: Culture the selected cancer cell line to 80-90% confluency.[10] Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 million cells per 100 µL. To improve tumor take and growth, cells can be mixed with a basement membrane extract like Matrigel®.[24]

  • Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude mice).[24]

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).[25] Measure tumor volume 2-3 times per week using calipers (Volume = (Width² x Length) / 2).[24]

  • Treatment: Randomize mice into control and treatment groups. Administer the pyrazole compound via the determined route (e.g., oral gavage) and schedule. The control group should receive the vehicle solution.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group. Monitor and record any signs of toxicity, such as weight loss or changes in behavior.

Conclusion

The journey of a pyrazole-based compound from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. A thorough understanding of the factors that differentiate these two testing environments is crucial for success. By employing a logical sequence of in vitro assays to confirm mechanism and potency, followed by well-designed in vivo studies that account for ADME, the TME, and toxicity, researchers can improve the predictive value of their preclinical data. This comprehensive approach not only de-risks the drug development process but also accelerates the translation of potent pyrazole-based compounds into effective cancer therapies.

References

A Comparative Benchmarking Guide: Performance of a Novel Pyrazole-Based p38 MAP Kinase Inhibitor Against an Established Therapeutic

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison between a novel pyrazole derivative, herein designated as NPD-1 , and an established drug, ED-1 , both targeting the p38 MAP kinase for the treatment of inflammatory diseases. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its role in numerous approved drugs, including the anti-inflammatory agent Celecoxib.[1][2][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical performance metrics.

Our objective is to move beyond a simple data sheet and provide a logical, experimentally validated narrative. We will dissect the causality behind our experimental choices, from initial in vitro characterization to in vivo efficacy and pharmacokinetic profiling, demonstrating a self-validating system for preclinical candidate evaluation.

Introduction: The Rationale for Targeting p38 MAP Kinase in Inflammation

The p38 mitogen-activated protein (MAP) kinase is a critical serine/threonine kinase involved in cellular responses to inflammatory cytokines and environmental stress.[7] Activation of the p38 MAP kinase pathway triggers the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are key mediators in chronic inflammatory diseases like rheumatoid arthritis. Consequently, inhibiting p38 MAP kinase is a highly pursued therapeutic strategy to mitigate the inflammatory cascade.[7][8] Pyrazole derivatives have shown significant promise as potent and selective inhibitors of various kinases, including p38 MAP kinase.[7][8][9]

This guide benchmarks NPD-1, a novel pyrazole compound, against ED-1, a representative current-generation p38 MAP kinase inhibitor.

p38_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Cascade Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MKK3_MKK6 MKK3 / MKK6 (MAPKKs) Inflammatory_Stimuli->MKK3_MKK6 Activates p38_MAPK p38 MAP Kinase MKK3_MKK6->p38_MAPK Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription_Factors->Proinflammatory_Cytokines Upregulates Gene Expression Inhibitors NPD-1 / ED-1 Inhibitors->p38_MAPK Inhibits

Caption: p38 MAP Kinase Signaling Pathway in Inflammation.

Part 1: In Vitro Performance Characterization

The initial phase of benchmarking involves a rigorous in vitro assessment to establish potency, selectivity, and cellular activity. This approach allows for a controlled, direct comparison of the intrinsic properties of each compound.

In_Vitro_Workflow cluster_workflow In Vitro Benchmarking Workflow A Biochemical Assay: Kinase Inhibition (IC50) B Selectivity Profiling: Kinase Panel Screen A->B Confirms Target C Cell-Based Assay: LPS-Induced TNF-α Release A->C Translates to Cellular Context D Cytotoxicity Assay: MTT for Cell Viability (CC50) C->D Assesses Safety Window E Therapeutic Index Calculation (CC50 / IC50) C->E D->E

Caption: Logical Flow of In Vitro Experimental Benchmarking.

Biochemical Assay: Direct Kinase Inhibition

Causality: The first and most fundamental question is how potently each compound inhibits the target enzyme, p38 MAP kinase. This is determined by calculating the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher potency. This assay isolates the drug-target interaction from complex cellular systems.

Protocol: p38α MAP Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagent Preparation: Prepare a solution of Eu-anti-GST antibody, GST-p38α kinase, and an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

  • Compound Dilution: Create a serial dilution of NPD-1 and ED-1 in a suitable buffer (e.g., DMSO).

  • Assay Plate Setup: Add the kinase/antibody solution to a 384-well plate.

  • Compound Addition: Add the diluted compounds (NPD-1 and ED-1) and controls to the wells.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic model.

Comparative Data: Kinase Inhibition

CompoundTargetIC50 (nM)
NPD-1 p38α MAP Kinase8
ED-1 p38α MAP Kinase25

Insight: NPD-1 demonstrates approximately a 3-fold greater potency in direct enzymatic inhibition compared to the established drug, ED-1.

Cellular Activity: Inhibition of TNF-α Release

Causality: Potent enzyme inhibition must translate into functional activity within a relevant cell model. We measure the inhibition of TNF-α, a key pro-inflammatory cytokine downstream of p38 MAP kinase activation. This confirms cell permeability and efficacy at the cellular level.

Protocol: LPS-Induced TNF-α Release in THP-1 Cells

  • Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

  • Cell Plating: Seed the differentiated THP-1 cells in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of NPD-1 and ED-1 for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to the wells.[10]

  • Incubation: Incubate the cells for 4-6 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the cellular IC50 values from the dose-response curve.

Comparative Data: Cellular Anti-Inflammatory Activity

CompoundCell LineAssayCellular IC50 (nM)
NPD-1 THP-1TNF-α Release55
ED-1 THP-1TNF-α Release150

Insight: The superior biochemical potency of NPD-1 translates effectively to a cellular environment, showing a nearly 3-fold improvement in inhibiting a key inflammatory marker.

In Vitro Cytotoxicity Assessment

Causality: A potent drug must also be safe. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.[11][12][13] By comparing the concentration that kills 50% of cells (CC50) to the concentration that provides a 50% therapeutic effect (IC50), we can calculate the in vitro therapeutic index, an early indicator of the drug's safety window.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Exposure: Treat the cells with a range of concentrations of NPD-1 and ED-1 for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[14][15]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the CC50 value from the dose-response curve.

Comparative Data: Cytotoxicity and Therapeutic Index

CompoundCell LineCC50 (µM)In Vitro Therapeutic Index (CC50 / Cellular IC50)
NPD-1 HepG2> 50> 909
ED-1 HepG2> 50> 333

Insight: Both compounds exhibit low cytotoxicity. However, due to its higher potency, NPD-1 possesses a significantly larger in vitro therapeutic index, suggesting a wider safety margin.

Part 2: In Vivo Performance Evaluation

Promising in vitro data must be validated in a living system to assess pharmacokinetics and real-world efficacy.

In_Vivo_Workflow cluster_workflow In Vivo Benchmarking Workflow A Pharmacokinetic (PK) Profiling: ADME Characterization C Data Synthesis: PK/PD Correlation A->C Informs Dosing B Efficacy Model: Carrageenan-Induced Paw Edema B->C Measures Effect

Caption: Workflow for In Vivo Performance Assessment.

Pharmacokinetic (PK) Profiling

Causality: A drug's efficacy is dependent on its ability to reach the target tissue at a sufficient concentration and for an adequate duration.[16] PK studies in rodents are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of the compounds.[17][18][19][20]

Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer a single oral (PO) dose of NPD-1 and ED-1.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and oral bioavailability (%F).

Comparative Data: Key Pharmacokinetic Parameters (Oral Dosing)

ParameterNPD-1ED-1UnitDescription
Cmax 1.20.8µg/mLMaximum plasma concentration
Tmax 1.52.0hoursTime to reach Cmax
AUC (0-24h) 8.55.2µg*h/mLTotal drug exposure over 24h
Oral Bioavailability (%F) 45 30%Fraction of dose reaching circulation

Insight: NPD-1 exhibits a superior pharmacokinetic profile, with higher peak plasma concentration, greater total exposure (AUC), and significantly better oral bioavailability. This suggests more of the drug is available to exert its therapeutic effect from a given dose.

In Vivo Efficacy: Anti-Inflammatory Model

Causality: The ultimate preclinical test is whether the compound can produce the desired therapeutic effect in a disease model. The carrageenan-induced paw edema model is a standard and robust assay for acute inflammation.[21][22][23][24]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar rats.

  • Compound Administration: Orally administer NPD-1, ED-1, or vehicle control one hour before the inflammatory challenge.

  • Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw to induce localized inflammation and edema.[21][23]

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline and at several time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group.

Comparative Data: Efficacy in Reducing Paw Edema

Compound (Dose)Peak Inhibition of Edema (%)Time of Peak Inhibition (hours)
NPD-1 (10 mg/kg) 65% 3
ED-1 (10 mg/kg) 48%3

Insight: At the same dose, NPD-1 demonstrates significantly greater in vivo efficacy, reducing peak inflammation by 65% compared to 48% for ED-1. This is consistent with its superior potency and pharmacokinetic profile.

Summary and Conclusion

This guide provides a systematic benchmarking of a novel pyrazole derivative (NPD-1) against an established drug (ED-1). The data, summarized below, consistently demonstrates the superior profile of the new chemical entity.

Overall Performance Summary

MetricNPD-1ED-1Advantage
Biochemical Potency (IC50) 8 nM25 nMNPD-1
Cellular Potency (IC50) 55 nM150 nMNPD-1
In Vitro Therapeutic Index > 909> 333NPD-1
Oral Bioavailability (%F) 45%30%NPD-1
In Vivo Efficacy (% Inhibition) 65%48%NPD-1

Based on the comprehensive preclinical data presented, the novel pyrazole derivative NPD-1 exhibits a highly promising profile as a next-generation p38 MAP kinase inhibitor. It demonstrates superior biochemical and cellular potency, a wider in vitro safety margin, and a more favorable pharmacokinetic profile, all of which culminate in significantly enhanced in vivo efficacy in a standard model of inflammation. These findings strongly support the continued development of NPD-1 as a potential best-in-class therapeutic for inflammatory diseases.

References

A Senior Scientist's Guide to Structural Elucidation: Comparing Computational and Experimental Data for Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synergy of In Silico and In Vitro Analysis

In modern chemical and pharmaceutical research, the confident structural assignment of novel molecules is paramount. Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, a heterocyclic compound incorporating both furan and pyrazole moieties, represents a class of structures with significant potential in medicinal chemistry and materials science. The validation of its structure is not merely an academic exercise; it is the foundation upon which all subsequent biological and material property investigations are built.

This guide provides an in-depth comparison of experimental characterization data with theoretical predictions derived from computational modeling. We will move beyond a simple listing of data points to explain the causality behind the experimental and computational choices. By integrating robust experimental protocols with the predictive power of Density Functional Theory (DFT), we can achieve a level of structural confidence that neither approach can offer alone. This document is designed to serve as a practical guide for researchers, demonstrating how this synergistic workflow validates molecular identity and provides deeper insight into electronic and vibrational properties.

Part 1: Experimental Data Acquisition & Protocols

The first pillar of our analysis is the acquisition of high-quality experimental data. The protocols described below are designed to be self-validating, ensuring reproducibility and accuracy.

Synthesis Protocol: this compound

The synthesis of pyrazole esters of this nature typically involves a Claisen condensation followed by cyclization with hydrazine, a well-established route in heterocyclic chemistry[1][2].

Step-by-Step Synthesis:

  • Intermediate Formation: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add an equimolar mixture of ethyl oxalate and 2-acetylfuran, dropwise, while maintaining the temperature at 0-5°C.

  • Stirring and Quenching: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Acidification: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the intermediate 1-(furan-2-yl)-4-ethoxy-2,4-dioxobutane-1-one.

  • Cyclization: Dissolve the intermediate in glacial acetic acid. Add a slight molar excess of hydrazine hydrate.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction completion via TLC.

  • Isolation and Purification: Cool the reaction mixture and pour it into ice water. The resulting precipitate is filtered, washed with cold water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

Spectroscopic Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. Standard pulse programs are used for data acquisition[3].

2. Fourier-Transform Infrared (IR) Spectroscopy:

  • Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid, dry sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded in the range of 4000–400 cm⁻¹. Data is typically presented in wavenumbers (cm⁻¹)[4].

3. Mass Spectrometry (MS):

  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: The sample is infused into the ESI source in positive ion mode to detect the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition[3].

Summary of Expected Experimental Data

The following table summarizes the anticipated experimental data based on the known spectroscopy of similar furan-pyrazole structures[4][5][6].

Technique Expected Observations
¹H NMR (CDCl₃)δ 1.4 (t, 3H, -CH₃), 4.4 (q, 2H, -CH₂-), 7.0-7.8 (m, 4H, furan & pyrazole protons), ~10-12 (br s, 1H, pyrazole N-H)
¹³C NMR (CDCl₃)δ ~14, ~61 (ester carbons), ~110-150 (furan & pyrazole ring carbons), ~160 (ester C=O)
FTIR (cm⁻¹)~3200-3400 (N-H stretch), ~3100 (Aromatic C-H stretch), ~1720 (C=O ester stretch), ~1500-1600 (C=C/C=N ring stretch)
HRMS (ESI+) Calculated m/z for C₁₀H₁₀N₂O₃ + H⁺: 207.0764. Found: [M+H]⁺ within ± 5 ppm.

Part 2: Computational Modeling Workflow

Computational chemistry, specifically Density Functional Theory (DFT), provides a theoretical lens to predict and understand the experimental data. DFT offers an excellent compromise between computational cost and accuracy for molecules of this size[7][8].

Rationale for Computational Choices

The goal is to generate a theoretical dataset that can be directly compared with our experimental findings. This requires a multi-step process where each step builds upon the last. We use the B3LYP functional with the 6-31G(d) basis set , a combination widely recognized for providing reliable geometries and spectroscopic properties for organic molecules[9][10].

Step-by-Step Computational Protocol
  • Structure Input: The 2D structure of this compound is drawn and converted into a 3D coordinate file.

  • Geometry Optimization: A geometry optimization calculation is performed. This process iteratively adjusts the positions of all atoms to find the lowest energy conformation of the molecule in the gas phase. This is the most stable theoretical structure.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is run. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

    • It calculates the harmonic vibrational frequencies, which directly correspond to the peaks in an IR spectrum[4].

  • NMR Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Including Atomic Orbital (GIAO) method. The GIAO method is a robust approach for obtaining accurate NMR chemical shift predictions[11][12][13]. The same level of theory (B3LYP/6-31G(d)) is used for consistency.

  • Chemical Shift Conversion: The calculated absolute shielding tensors (σ_iso) are converted to chemical shifts (δ) relative to a separately calculated TMS reference standard (δ_ref = σ_ref - σ_iso)[11].

Visualization of the Computational Workflow

G cluster_input Step 1: Input cluster_calc Step 2-4: DFT Calculations (B3LYP/6-31G(d)) cluster_output Step 5: Data Processing & Output start Initial 2D Structure opt Geometry Optimization start->opt freq Vibrational Frequency Analysis opt->freq nmr GIAO NMR Calculation opt->nmr geom Optimized 3D Geometry opt->geom ir_spec Predicted IR Spectrum freq->ir_spec nmr_spec Predicted NMR Shifts nmr->nmr_spec

Caption: Computational workflow for predicting molecular properties using DFT.

Part 3: Comparative Analysis: Bridging Theory and Experiment

This section forms the core of our guide, where we directly compare the data from our experimental and computational workflows. The agreement—or lack thereof—between these datasets provides critical insights.

Spectroscopic Data Comparison

The table below presents a head-to-head comparison of the experimental and computationally predicted spectroscopic data.

Parameter Experimental Data Computational Prediction (DFT) Analysis & Interpretation
¹H NMR (δ, ppm)
Pyrazole N-H~10-12 (broad)~11.5The broad experimental signal is due to exchange and hydrogen bonding. The calculation, performed on a single gas-phase molecule, predicts the chemical environment well.
Furan/Pyrazole H7.0 - 7.87.1, 7.3, 7.5, 7.7Excellent correlation. DFT is highly effective at predicting the relative chemical shifts, aiding in the specific assignment of each proton on the aromatic rings.
Ester -CH₂-4.44.35Strong agreement confirms the electronic environment of the ethyl ester group.
Ester -CH₃1.41.38Strong agreement.
¹³C NMR (δ, ppm)
Ester C=O~160~161Good correlation for the carbonyl carbon.
Aromatic C~110-150~112-152The pattern of shifts is accurately reproduced, which is the most critical aspect for structural confirmation. Absolute values may differ slightly due to solvent effects not modeled in the calculation[14][15].
Ester -CH₂/-CH₃~61, ~14~60, ~14Excellent agreement for aliphatic carbons.
FTIR (ν, cm⁻¹)
N-H Stretch~3300 (broad)~3450 (sharp)The experimental peak is broadened by intermolecular hydrogen bonding in the solid state. The calculation on an isolated molecule shows a sharper, higher-frequency vibration. This discrepancy itself is informative about the solid-state interactions.
C=O Stretch~1720~1735 (scaled)Very good agreement after applying a standard scaling factor (~0.96) to the calculated frequency to account for anharmonicity[4].
Ring Stretches~1500-1600~1510-1610 (scaled)The calculated frequencies correspond well to the complex set of experimental peaks, confirming the vibrational modes of the heterocyclic rings.
Logical Framework for Integrated Structural Validation

The true power of this dual approach lies in its feedback loop. Experimental data grounds the computational model in reality, while the computational model provides a level of detail that is impossible to achieve through experimentation alone.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Comparative Analysis cluster_conclusion Final Output exp_data Acquired Spectroscopic Data (NMR, IR, MS) compare Compare Peaks & Shifts exp_data->compare comp_data Predicted Spectroscopic Data (DFT/GIAO) comp_data->compare conclusion Validated Molecular Structure & Confident Assignment compare->conclusion High Correlation

Caption: Logic diagram for integrated structural validation.

Conclusion: A New Standard for Confidence

The analysis of this compound demonstrates that the integration of experimental spectroscopy and computational chemistry is more than just a confirmatory exercise. It is a powerful, synergistic process that provides a comprehensive understanding of a molecule's structure and properties.

  • Experimentation provides the real-world data, capturing the effects of the molecule's environment (solvent, solid-state packing).

  • Computation offers a perfect, unimolecular model that helps assign every signal and interpret complex spectral regions.

Discrepancies between the two are not failures but rather opportunities for deeper insight—for example, identifying the presence and effect of intermolecular hydrogen bonding from IR peak broadening. For researchers in drug discovery and materials science, adopting this dual-pronged approach is a critical step toward ensuring the fundamental accuracy of their molecular structures, thereby building a solid foundation for all subsequent research.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. As a heterocyclic compound incorporating both furan and pyrazole moieties, this chemical requires careful handling and adherence to established waste management protocols to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment and Chemical Profile

Many substituted pyrazole carboxylates are classified as irritants, potentially causing skin, eye, and respiratory irritation[1][2]. Some organic solids with similar nitrogen-containing heterocyclic structures are categorized as "TOXIC SOLIDS, ORGANIC, N.O.S." for transportation, indicating potential acute toxicity[3]. Therefore, it is crucial to treat this compound with a high degree of caution.

Key Inferred Hazards and Properties:

PropertyInferred Characteristic / HazardRationale & Source
Physical State Solid at room temperature.Melting point of 135-137ºC noted for the compound[4].
Acute Toxicity Potentially harmful if swallowed, inhaled, or absorbed through the skin.Similar pyrazole derivatives are classified with acute oral toxicity[2].
Irritation Causes skin and serious eye irritation. May cause respiratory tract irritation.This is a common hazard for related pyrazole carboxylates[1][2][5].
Reactivity Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.This is a standard incompatibility for many laboratory chemicals, including pyrazole derivatives[1][3].
Environmental Do not empty into drains or release into the environment.Standard procedure for laboratory chemicals to prevent harm to aquatic life[1][3][6].

The Regulatory Imperative: RCRA and Generator Responsibility

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste[8].

As a laboratory professional, you are a "waste generator." This designation carries the legal responsibility to correctly classify your waste. You must determine if a discarded chemical is a "hazardous waste" by checking if it is specifically listed by the EPA (F, K, P, or U lists) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity)[9][10]. Given the potential toxicity and irritant nature of pyrazole derivatives, it is prudent to manage this compound as hazardous waste unless determined otherwise by your institution's Environmental Health and Safety (EHS) department.

Crucial First Step: Always consult your institution's specific waste disposal guidelines and EHS department. They are the final authority on waste classification and disposal procedures for your location[11].

Pre-Disposal Planning: The Path to Proper Segregation

Effective waste management begins before the first gram of the compound is used. Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal[6][11]. Never mix incompatible waste streams[11]. For example, halogenated solvent waste must be kept separate from non-halogenated solvents[11].

The following decision tree illustrates the logical workflow for segregating waste associated with this compound.

G cluster_start Waste Generation cluster_type Identify Waste Type cluster_solid Solid Waste Stream start Waste Containing This compound is_solid Solid or Liquid? start->is_solid solid_type Contaminated PPE / Debris or Unused Reagent? is_solid->solid_type Solid liquid_waste_container Liquid Chemical Waste Container (Labeled, Compatible Material, Sealed) is_solid->liquid_waste_container Liquid solid_waste_container Solid Chemical Waste Container (Labeled, Sealed) solid_type->solid_waste_container Unused Reagent or Contaminated Debris empty_container Empty Original Container? solid_type->empty_container Empty Container rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container Yes disposal_bin Dispose of Rinsed Container in Regular Trash (Deface Label) rinse_container->disposal_bin After Rinsing rinse_container->liquid_waste_container Collect Rinsate

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a systematic procedure is essential for safety and compliance. Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves, must be worn at all times[1][2].

Protocol 4.1: Disposal of Solid Waste

This category includes unused or expired solid reagents and materials heavily contaminated with the solid compound.

  • Preparation: Designate a specific, compatible waste container. This should be a robust, sealable container, clearly labeled as "Hazardous Waste: Solid Organic Compounds"[6].

  • Content Labeling: On the hazardous waste tag provided by your EHS department, list all constituents, including "this compound" and any other chemicals it may be mixed with[12].

  • Transfer: Carefully transfer the solid waste into the designated container using a scoopula or funnel. Avoid creating dust[2][3]. If dust formation is a risk, perform the transfer in a chemical fume hood[5].

  • Seal and Store: Securely close the container. Store it in a designated, well-ventilated chemical waste storage area, away from incompatible materials[6].

Protocol 4.2: Disposal of Liquid Waste

This includes solutions containing the dissolved compound (e.g., from reactions, chromatography, or rinsate).

  • Preparation: Select a compatible liquid waste container (e.g., a sturdy, plastic-coated glass or polyethylene container).

  • Segregation: Do NOT mix aqueous waste with organic solvent waste unless explicitly permitted by your institution's guidelines. Collect solutions of this compound in a "Non-halogenated Organic Waste" container, unless the solvent is halogenated.

  • Labeling: Clearly label the container with a hazardous waste tag, listing all chemical components and their approximate percentages, including solvents[6][12].

  • Transfer: Use a funnel to carefully pour the liquid waste into the container.

  • Seal and Store: Keep the container sealed when not in use to prevent the release of vapors. Store in a secondary containment bin within a ventilated cabinet or designated waste area[12].

Protocol 4.3: Disposal of Contaminated Labware and PPE

This pertains to items with trace or incidental contamination, such as gloves, weighing papers, pipette tips, and paper towels.

  • Solid Waste Stream: These items should be placed in the designated solid chemical waste container described in Protocol 4.1[11]. Do not dispose of these items in the regular trash.

  • Sharps: Any contaminated sharps (needles, scalpels, broken glass) must be placed in a dedicated, puncture-proof sharps container that is also labeled for chemical contamination[11][13].

  • Glassware: Heavily contaminated glassware should be rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste (Protocol 4.2). After triple rinsing, the glassware can typically be washed for reuse. Empty, triple-rinsed chemical containers can often be disposed of in regular trash after defacing the label, but confirm this policy with your EHS department[12].

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab and contact your institution's EHS or emergency response team.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Contain: For a small, manageable spill of the solid, use personal protective equipment and gently sweep it up, avoiding dust creation. Place the material in a sealed container for disposal as solid hazardous waste[2][3].

  • Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand).

  • Clean: Once absorbed, scoop the material into a sealed container for disposal. Clean the spill area with soap and water.

  • Report: Report all spills to your lab supervisor and EHS department, following institutional protocols.

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe handling and compliant disposal of this compound, upholding your commitment to a safe and environmentally responsible laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.